Product packaging for Manganese dinicotinate(Cat. No.:CAS No. 28029-54-1)

Manganese dinicotinate

Cat. No.: B15341318
CAS No.: 28029-54-1
M. Wt: 299.14 g/mol
InChI Key: DGCVKTDQGSVWLG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Manganese dinicotinate is a research-grade complex of manganese and nicotinic acid (niacin) designed for biochemical and nutritional investigation. This compound is of significant research interest for exploring the essential role of manganese in human physiology. As a trace mineral, manganese functions as a critical co-factor for several enzymes, most notably manganese superoxide dismutase (Mn-SOD), a primary antioxidant enzyme that mitigates oxidative damage by neutralizing superoxide radicals within cellular mitochondria . Research focuses on how this antioxidant activity may underlie manganese's importance in supporting bone density and joint health, as it is involved in the formation of bone regulatory hormones and enzymes . Furthermore, manganese is active in macronutrient metabolism, facilitating processes in carbohydrate and glucose metabolism, which is a key area of metabolic research . The dinicotinate form may offer insights into bioavailability and the interplay between manganese and vitamin-derived cofactors. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8MnN2O4 B15341318 Manganese dinicotinate CAS No. 28029-54-1

Properties

CAS No.

28029-54-1

Molecular Formula

C12H8MnN2O4

Molecular Weight

299.14 g/mol

IUPAC Name

manganese(2+);pyridine-3-carboxylate

InChI

InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2

InChI Key

DGCVKTDQGSVWLG-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mn+2]

Related CAS

59-67-6 (Parent)

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Manganese Dinicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of manganese dinicotinate, a coordination complex with potential applications in pharmaceutical and materials science. While specific literature on this compound is limited, this document compiles detailed experimental protocols and characterization data based on analogous manganese-nicotinoyl glycine complexes and general principles of manganese(II) carboxylate chemistry. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel metal-based therapeutic agents and functional materials.

Introduction

Manganese is an essential trace element involved in numerous biological processes, and its complexes are of significant interest in medicinal inorganic chemistry. Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are well-established bioactive molecules. The coordination of manganese(II) ions with nicotinic acid to form this compound, [Mn(C₆H₄NO₂)₂], is anticipated to yield a compound with unique physicochemical properties and potential biological activities. This guide outlines a feasible synthetic route and a suite of analytical techniques for the thorough characterization of this complex.

Synthesis of this compound

The following protocol is adapted from the synthesis of a structurally similar manganese(II)-nicotinoyl glycine complex.[1][2]

Experimental Protocol: Synthesis

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Nicotinic acid (Pyridine-3-carboxylic acid)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Ligand Preparation: Dissolve a stoichiometric amount of nicotinic acid in an ethanol/water solution.

  • pH Adjustment: Slowly add a solution of sodium hydroxide to the nicotinic acid solution to deprotonate the carboxylic acid group, facilitating coordination. The pH should be adjusted to a neutral or slightly basic range.

  • Reaction Mixture: To the solution of the sodium nicotinate, add an aqueous solution of manganese(II) chloride tetrahydrate dropwise with constant stirring. The molar ratio of manganese to nicotinic acid should be 1:2.

  • Precipitation: The formation of a precipitate, this compound, should be observed.

  • Digestion and Isolation: The reaction mixture is stirred for a defined period (e.g., 2-4 hours) at a controlled temperature to allow for complete precipitation and crystal growth.

  • Filtration and Washing: The precipitate is collected by filtration, washed with deionized water and ethanol to remove any unreacted starting materials and byproducts.

  • Drying: The final product is dried in a desiccator over a suitable drying agent.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural features. The following analytical techniques are recommended.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and manganese, which can be compared with the theoretical values for the proposed formula [Mn(C₆H₄NO₂)₂].

ElementTheoretical %Experimental %
C47.86To be determined
H2.68To be determined
N9.30To be determined
Mn18.24To be determined

Table 1: Elemental Analysis Data for this compound.

Spectroscopic Characterization

IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the nicotinate ligand to the manganese ion.

Experimental Protocol: FT-IR Spectroscopy

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample is prepared as a KBr pellet. A small amount of the dried complex is ground with spectroscopic grade KBr and pressed into a thin, transparent disk.

  • Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Expected Observations:

  • The characteristic C=O stretching vibration of the carboxylic acid in free nicotinic acid (typically around 1700-1730 cm⁻¹) will be shifted to a lower frequency (around 1600-1650 cm⁻¹) upon coordination to the manganese ion.

  • The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to Mn-N and Mn-O stretching vibrations.[3][4]

  • The characteristic absorption peaks of the pyridine ring are expected around 1601 cm⁻¹, 1553 cm⁻¹, 1547 cm⁻¹, and 1466 cm⁻¹.[2]

Vibrational ModeExpected Wavenumber (cm⁻¹)
O-H stretch (of coordinated water, if any)~3400
C-H stretch (aromatic)~3100-3000
C=O stretch (coordinated carboxylate)~1650-1600
C=C, C=N stretch (pyridine ring)~1600-1400
Mn-O stretch~550-450
Mn-N stretch~450-350

Table 2: Expected Infrared Absorption Bands for this compound.

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrument: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., DMSO or DMF).

  • Data Collection: The spectrum is recorded in the range of 200-800 nm.

Expected Observations:

  • Absorption bands in the UV region (200-400 nm) are expected due to π → π* and n → π* transitions within the aromatic pyridine ring and the carboxylate group of the nicotinate ligand.

  • Weak d-d electronic transitions for the high-spin d⁵ Mn(II) ion may be observed in the visible region, though they are often spin-forbidden and therefore have very low intensity.

Thermal Analysis

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the complex and its decomposition pattern.

Experimental Protocol: Thermal Analysis

  • Instrument: A simultaneous TGA/DSC analyzer.

  • Sample Preparation: A small, accurately weighed amount of the complex is placed in an alumina or platinum crucible.

  • Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a temperature range (e.g., 25-1000 °C).

Expected Observations:

  • The TGA curve will show weight loss steps corresponding to the loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand.

  • The final residue at high temperatures is expected to be a manganese oxide, such as Mn₂O₃ or Mn₃O₄.[5][6][7]

  • The DSC curve will indicate whether the decomposition processes are endothermic or exothermic.

Temperature Range (°C)Weight Loss (%)Associated Process
100-200To be determinedLoss of water molecules (if present)
>300To be determinedDecomposition of nicotinate ligands
>600To be determinedFormation of manganese oxide

Table 3: Expected Thermal Decomposition Stages of this compound.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction can provide detailed information about the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the manganese ion. Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.

Experimental Protocol: Single-Crystal XRD

  • Crystal Growth: Single crystals suitable for XRD can be grown by slow evaporation of the solvent from a dilute solution of the complex.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure using specialized software.

Expected Structure:

Based on related structures, a six-coordinate, distorted octahedral geometry around the Mn(II) ion is plausible, with coordination to the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group of each nicotinate ligand.[1][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: MnCl2·4H2O Nicotinic Acid NaOH dissolve_na Dissolve Nicotinic Acid in EtOH/H2O start->dissolve_na adjust_ph Adjust pH with NaOH dissolve_na->adjust_ph add_mncl2 Add MnCl2 Solution adjust_ph->add_mncl2 precipitate Precipitation of This compound add_mncl2->precipitate digest Stir and Digest precipitate->digest filter_wash Filter and Wash digest->filter_wash dry Dry the Product filter_wash->dry product This compound dry->product ea Elemental Analysis product->ea ftir FT-IR Spectroscopy product->ftir uvvis UV-Vis Spectroscopy product->uvvis tga_dsc Thermal Analysis (TGA/DSC) product->tga_dsc xrd X-ray Diffraction product->xrd

Caption: Experimental workflow for the synthesis and characterization of this compound.

Logical Relationship of Characterization Techniques

characterization_logic cluster_composition Compositional Analysis cluster_structure Structural Analysis cluster_properties Physicochemical Properties compound Manganese Dinicontinate ea Elemental Analysis compound->ea determines ftir FT-IR (Functional Groups) compound->ftir identifies xrd XRD (Crystal Structure) compound->xrd elucidates uvvis UV-Vis (Electronic Transitions) compound->uvvis probes tga TGA/DSC (Thermal Stability) compound->tga evaluates signaling_pathway mn_complex This compound (Hypothetical) dna_damage Induction of DNA Damage mn_complex->dna_damage cgas_activation cGAS Activation dna_damage->cgas_activation sting_activation STING Activation cgas_activation->sting_activation irf3_phosphorylation IRF3 Phosphorylation sting_activation->irf3_phosphorylation type_i_ifn Type I Interferon Production irf3_phosphorylation->type_i_ifn immune_response Antitumor Immune Response type_i_ifn->immune_response

References

An In-depth Technical Guide to the Molecular Structure of Manganese Dicotinate and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Manganese complexes of pyridine carboxylic acids, including nicotinic and dinicotinic acid, are of significant interest due to their potential applications in catalysis, materials science, and as bioactive compounds. The coordination chemistry of manganese with these ligands can result in a diverse array of structural motifs, from discrete mononuclear units to extended polymeric frameworks. Understanding the precise molecular architecture of these complexes is fundamental to elucidating their structure-property relationships and unlocking their full potential. This guide focuses on the molecular structure of manganese dinicotinate, drawing critical insights from the well-characterized structure of a polymeric manganese(II) nicotinate complex.

Molecular Structure and Crystallography

While the crystal structure of a simple manganese(II) dinicotinate has not been extensively reported, the structure of a closely related polymeric complex, catena-Poly[[diaquamanganese(II)]-di-μ-nicotinato-N,O,O'], provides invaluable insight into the coordination environment of manganese(II) with pyridine carboxylate ligands.

In this polymeric structure, each manganese(II) ion is six-coordinated in a distorted octahedral geometry. The coordination sphere is composed of two oxygen atoms from two bridging nicotinate ligands, two nitrogen atoms from two different bridging nicotinate ligands, and two oxygen atoms from coordinated water molecules. The nicotinate ligands act as tridentate bridging linkers, utilizing the nitrogen atom of the pyridine ring and both oxygen atoms of the carboxylate group to connect adjacent manganese centers, thus forming a one-dimensional polymeric chain.

Table 1: Selected Bond Lengths and Angles for catena-Poly[[diaquamanganese(II)]-di-μ-nicotinato-N,O,O']

BondLength (Å)AngleAngle (°)
Mn–O(1)2.154(3)O(1)–Mn–O(2)#1177.3(1)
Mn–O(2)#12.238(3)O(1)–Mn–N(1)#290.9(1)
Mn–N(1)#22.275(3)O(2)#1–Mn–N(1)#289.2(1)
Mn–O(W1)2.179(3)O(1)–Mn–O(W1)90.1(1)
Mn–O(W2)2.169(3)O(2)#1–Mn–O(W1)89.8(1)
N(1)#2–Mn–O(W1)176.8(1)
O(1)–Mn–O(W2)89.7(1)
O(2)#1–Mn–O(W2)87.7(1)
N(1)#2–Mn–O(W2)89.9(1)
O(W1)–Mn–O(W2)87.1(1)

Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1; #2 x-1, y, z

Based on this structure, it can be inferred that this compound would also likely feature coordination of the manganese(II) ion through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups. The presence of two carboxylate groups in dinicotinic acid could lead to the formation of either monomeric, dimeric, or polymeric structures depending on the coordination mode of the ligand and the presence of other coordinating solvent molecules.

Molecular_Structure cluster_nicotinate1 Nicotinate 1 cluster_nicotinate2 Nicotinate 2 Mn Mn(II) O1 O Mn->O1 2.154 Å O2 O Mn->O2 2.238 Å N1 N Mn->N1 2.275 Å O_W1 H2O Mn->O_W1 2.179 Å O_W2 H2O Mn->O_W2 2.169 Å

Coordination environment of the Mn(II) ion.

Experimental Protocols

Synthesis of Manganese Dicotinate

Manganese(II) dinicotinate can be synthesized by the reaction of a manganese(II) salt with dinicotinic acid in an aqueous solution.

Materials:

  • Manganese(II) carbonate (MnCO₃)

  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

  • Deionized water

Procedure:

  • A stoichiometric amount of manganese(II) carbonate is added to a hot aqueous solution of dinicotinic acid.

  • The reaction mixture is stirred and heated until the evolution of carbon dioxide ceases.

  • The resulting solution is filtered to remove any unreacted starting material.

  • The filtrate is allowed to cool and evaporate slowly at room temperature.

  • The precipitated white microcrystals of manganese(II) dinicotinate are collected by filtration, washed with a small amount of deionized water, and dried at 30 °C.

Synthesis of catena-Poly[[diaquamanganese(II)]-di-μ-nicotinato-N,O,O']

Materials:

  • Manganese(II) acetate tetrahydrate

  • Nicotinic acid

  • Ethanol

  • Water

Procedure:

  • Solutions of manganese(II) acetate tetrahydrate and nicotinic acid in a 1:2 molar ratio are prepared in hot ethanol-water (1:1 v/v).

  • The solutions are mixed and refluxed for 30 minutes.

  • The resulting solution is allowed to stand at room temperature.

  • Pale pink crystals suitable for X-ray diffraction are formed upon slow evaporation of the solvent.

Synthesis_Workflow cluster_Manganese_Dicotinate Synthesis of Manganese Dicotinate cluster_Manganese_Nicotinate_Polymer Synthesis of Manganese Nicotinate Polymer A1 Dissolve Dinicotinic Acid in hot H2O A2 Add MnCO3 A1->A2 A3 Stir and Heat A2->A3 A4 Filter A3->A4 A5 Cool and Evaporate A4->A5 A6 Collect Crystals A5->A6 B1 Prepare solutions of Mn(OAc)2 and Nicotinic Acid in EtOH/H2O B2 Mix and Reflux B1->B2 B3 Stand at Room Temperature B2->B3 B4 Collect Crystals B3->B4

Experimental workflows for synthesis.

Spectroscopic and Thermal Analysis

Infrared and Raman Spectroscopy

The IR and Raman spectra of this compound provide information about the coordination of the ligand to the metal center.

Table 2: Key IR and Raman Bands (cm⁻¹) for Manganese Dicotinate

VibrationIRRaman
ν(OH) of water~3400-
ν(CH)~3100~3100
νₐₛ(COO⁻)~1600~1600
νₛ(COO⁻)~1400~1400
Ring vibrations~1000-1600~1000-1600
δ(COO⁻)~800~800
γ(CH)~700-900-
ν(Mn-O)~400-500~400-500

The shift in the asymmetric and symmetric stretching vibrations of the carboxylate group (νₐₛ(COO⁻) and νₛ(COO⁻)) compared to the free ligand is indicative of coordination to the manganese ion. The presence of bands corresponding to the Mn-O stretching vibration further confirms the formation of the complex.

Thermal Analysis

Thermogravimetric analysis (TGA) of this compound reveals its thermal stability and decomposition pathway. The complex is typically hydrated, and the first mass loss corresponds to the removal of water molecules. Subsequent decomposition steps involve the breakdown of the organic ligand, ultimately leading to the formation of manganese oxide as the final residue.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound, primarily through the lens of its closely related and structurally characterized polymeric analog, manganese nicotinate. The provided data on bond lengths, bond angles, and coordination geometry offer a solid foundation for understanding the structural chemistry of this class of compounds. The detailed experimental protocols for synthesis, along with spectroscopic and thermal analysis data, serve as a valuable resource for researchers engaged in the design and development of novel manganese-based materials and therapeutic agents. Further research focusing on obtaining single-crystal X-ray diffraction data for this compound is warranted to provide a more definitive and complete structural description.

Manganese Dinicotinate: A Technical Overview of its Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding manganese dinicotinate. While specific research on this compound is limited, this document consolidates available information on its synthesis, physicochemical properties, and potential biological activities by drawing parallels with closely related manganese-nicotinic acid complexes and the known roles of manganese and nicotinic acid. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential of manganese-based coordination compounds.

Introduction: The Intersection of an Essential Metal and a Vital Vitamin

Manganese is an essential trace mineral crucial for a multitude of physiological processes, including bone formation, metabolism, and antioxidant defense.[1] Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a precursor to the coenzymes NAD and NADP, which are fundamental to cellular metabolism and DNA repair.[2] The coordination complex of these two entities, this compound, represents a compound of interest at the interface of inorganic chemistry and pharmacology.

This document will synthesize the available data on the synthesis, characterization, and known applications of manganese nicotinate, and explore its potential in a therapeutic context by examining the broader biological roles of manganese and related metal-nicotinate complexes.

Synthesis of Manganese Nicotinate

The synthesis of manganese nicotinate typically involves the reaction of a manganese(II) salt with nicotinic acid in an aqueous solution. A patented method describes several variations of this synthesis, primarily for its application as an animal feed additive.[4]

Experimental Protocols

Protocol 1: Synthesis from Manganese Sulfate [4]

  • Materials: Nicotinic acid, Manganese sulfate monohydrate, Sodium hydroxide solution, Water.

  • Procedure:

    • Add 100 kg of nicotinic acid to 1 ton of water in a reactor.

    • Heat the mixture to 65°C.

    • Add 68 kg of manganese sulfate monohydrate.

    • Cover the reactor and stir the reaction mixture for 2.5 hours.

    • Throughout the reaction, maintain the pH at 5.5 using a sodium hydroxide solution.

    • After the reaction is complete, cool the mixture.

    • Separate the solid product by centrifugation.

    • Wash the solid product three times.

    • Dry the product using flash drying to obtain manganese nicotinate.

Protocol 2: Synthesis from Manganese Oxide [4]

  • Materials: Nicotinic acid, Manganese oxide, Isopropanol, Sodium hydroxide solution, Water.

  • Procedure:

    • Add 220 kg of nicotinic acid to 0.88 tons of water in a reaction kettle.

    • Raise the temperature to 30°C.

    • Add 88 L of isopropanol.

    • Add 58 kg of manganese oxide.

    • Stir the reaction mixture for 1.5 hours.

    • Maintain the pH at 6.5 throughout the reaction using a sodium hydroxide solution.

    • Upon completion, cool the mixture.

    • Separate the solid product by centrifugation.

    • Wash the product three times.

    • Dry the product using flash drying.

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Reactant1 Nicotinic Acid Mixing Mixing and Heating Reactant1->Mixing Reactant2 Manganese Source (Sulfate or Oxide) Reactant2->Mixing Solvent Water / Isopropanol Solvent->Mixing Reaction Stirring at controlled temperature and pH Mixing->Reaction Cooling Cooling Reaction->Cooling Separation Solid-Liquid Separation (Centrifugation/Filtration) Cooling->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Product Manganese Nicotinate Drying->Product

Figure 1: General experimental workflow for the synthesis of manganese nicotinate.

Physicochemical Properties and Characterization

Detailed physicochemical data specifically for this compound are not extensively reported in the peer-reviewed literature. However, analysis of related compounds and the data from the aforementioned patent provide some insights.

Compositional Data

A patent for the synthesis of manganese nicotinate provides the following compositional analysis for two different batches.[4]

ParameterBatch 1Batch 2
Manganese (Mn²⁺) Content16.3%16.1%
Niacin Ligand Content72.1%71.4%
Structural and Spectroscopic Data (Analog Compound)

In the absence of a published crystal structure for this compound, we can look at the structure of a closely related compound, a manganese(II) complex with nicotinoyl-glycine, to understand the potential coordination environment. In this complex, the manganese ion is octahedrally coordinated by two nitrogen atoms from the nicotinoyl-glycine ligands and four oxygen atoms from water molecules.[5] The nicotinoyl-glycine ligand acts as a bridging ligand, forming a 3D supramolecular network through hydrogen bonding.

Table of Crystallographic and Spectroscopic Data for a Manganese-Nicotinoyl Glycine Complex [5]

ParameterValue
Crystal System Triclinic
Space Group P1
Coordination Geometry Octahedral
Key IR Peaks (cm⁻¹) 3250 (N-H stretch), 1601, 1553, 1547, 1466 (pyridine ring)
UV-vis Absorption Indicates ligand-to-metal charge transfer

It is plausible that this compound would also feature coordination between the manganese(II) ion and both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group of the nicotinate ligands.

Biological Activity and Potential Applications

Use in Animal Nutrition

The most well-documented application of manganese nicotinate is as a supplement in animal feed.[4][6] It is reported to enhance growth performance in poultry and pigs and increase milk production in ruminants.[4][7] The improved bioavailability of manganese in this chelated form is believed to be the reason for these benefits.[7]

Potential Therapeutic Applications

While no specific therapeutic applications for this compound have been established, the individual components and related metal-nicotinate complexes have known biological effects that suggest potential areas for investigation.

  • Antioxidant Activity: Manganese is a cofactor for the antioxidant enzyme superoxide dismutase (SOD).[8] Some copper-nicotinate complexes have been shown to have SOD-mimetic activity.[9] This suggests that this compound could potentially exhibit antioxidant properties.

  • Antimicrobial and Antifungal Activity: Various metal complexes of nicotinic acid and its derivatives have demonstrated antibacterial and antifungal properties.[9]

  • Anti-inflammatory Effects: Nicotinic acid is known for its anti-inflammatory properties. The complexation with a metal ion could potentially modulate this activity.

Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not available. However, research on manganese-induced neurotoxicity provides a framework for potential pathways that could be affected. It is important to note that these pathways are generally studied in the context of manganese overload, and the effects of a chelated form like this compound at therapeutic doses could be different.

Manganese has been shown to interact with several key signaling pathways:[10][11]

  • Insulin/IGF Signaling Pathway: Manganese can activate the insulin-like growth factor (IGF) receptors, which in turn can modulate downstream pathways like PI3K/Akt and MAPK.[10]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular processes like proliferation, differentiation, and apoptosis, and can be activated by manganese.[10]

  • NF-κB Signaling Pathway: In the context of neuroinflammation, manganese exposure can lead to the overactivation of the NF-κB pathway.[10]

Potential Manganese-Modulated Signaling Pathways

G cluster_receptors Cell Surface Receptors cluster_kinases Kinase Cascades cluster_transcription Transcription Factors cluster_cellular_response Cellular Responses Mn Manganese IGFR IGF Receptor Mn->IGFR activates MAPK MAPK Pathways (ERK, JNK, p38) Mn->MAPK can directly activate NFkB NF-κB Mn->NFkB can overactivate PI3K_Akt PI3K/Akt Pathway IGFR->PI3K_Akt IGFR->MAPK FOXO FOXO PI3K_Akt->FOXO CellGrowth Cell Growth & Proliferation PI3K_Akt->CellGrowth Autophagy Autophagy PI3K_Akt->Autophagy CREB CREB MAPK->CREB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation CREB->Apoptosis inhibits FOXO->Apoptosis

Figure 2: Potential signaling pathways influenced by manganese.

Conclusion and Future Directions

This compound is a compound with established utility in animal nutrition, likely due to the enhanced bioavailability of manganese in a chelated form. While its discovery and history in the scientific literature are not well-defined, methods for its synthesis are available. The full characterization of its physicochemical properties and a detailed understanding of its biological activities and mechanisms of action in the context of human health and drug development remain largely unexplored.

Future research should focus on:

  • The definitive synthesis and full physicochemical characterization of pure this compound, including single-crystal X-ray diffraction to determine its precise structure.

  • In-depth studies of its pharmacological and toxicological profile.

  • Investigation into its specific effects on the signaling pathways known to be modulated by manganese, to determine if the nicotinate ligand alters these interactions.

  • Exploration of its potential as an antioxidant, antimicrobial, or anti-inflammatory agent.

This technical guide highlights the current state of knowledge and underscores the significant opportunities for further research into the properties and potential applications of this compound.

References

Manganese Dinicotinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Manganese Dicotinate, including its chemical identifiers and contextual information relevant to its study. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes generalized experimental protocols and discusses signaling pathways associated with manganese, offering a foundational framework for future research.

Chemical Identifiers and Properties

Manganese Dicotinate is a chemical compound of manganese and nicotinic acid. While detailed experimental data is sparse, the following identifiers have been collated from chemical supplier databases.

IdentifierValueSource
CAS Number 28029-54-1[1][2][3][4][5]
Molecular Formula C₁₂H₈MnN₂O₄[2][3]
Molecular Weight 303.15 g/mol [2]
Synonyms Manganese(II) dinicotinate, Mn(3-pyridinecarboxylate)₂, Nicotinic acid, manganese(II) salt[2]
Appearance White Powder[4]

General Experimental Protocols for Manganese Complexes

Synthesis of Manganese(II) Complexes with Organic Ligands

A general approach to synthesizing Manganese(II) complexes with organic acid ligands, such as nicotinic acid, often involves the reaction of a soluble manganese salt with the deprotonated form of the organic ligand in a suitable solvent.

Example Protocol:

  • Ligand Preparation: Dissolve the organic ligand (e.g., nicotinic acid) in an aqueous or alcoholic solvent. The sodium or potassium salt of the ligand can be used or formed in situ by adding a stoichiometric amount of a base like sodium hydroxide or potassium hydroxide.

  • Reaction with Manganese Salt: In a separate vessel, dissolve a manganese(II) salt, such as manganese(II) chloride (MnCl₂) or manganese(II) acetate [Mn(CH₃COO)₂], in the same solvent system.

  • Complex Formation: Slowly add the manganese salt solution to the ligand solution with constant stirring. The formation of a precipitate may indicate the formation of the manganese complex. The reaction may be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Manganese(II) ion.[6]

  • Isolation and Purification: The resulting solid product can be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.[6] Recrystallization from a suitable solvent can be performed for further purification if necessary.

Characterization Techniques

A variety of analytical techniques are employed to confirm the structure and purity of synthesized manganese complexes.

TechniquePurpose
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the complex and confirm the coordination of the ligand to the manganese ion by observing shifts in the characteristic vibrational frequencies.[6][7]
Elemental Analysis (C, H, N, S) To determine the empirical formula of the complex and verify its purity.[6]
Mass Spectrometry (MS) To determine the molecular weight of the complex and provide information about its fragmentation pattern.[6]
X-ray Diffraction (XRD) For crystalline solids, single-crystal XRD provides the definitive molecular structure, including bond lengths and angles. Powder XRD can be used to assess the crystallinity and phase purity of the bulk sample.[6][7]
UV-Visible Spectroscopy To study the electronic transitions within the complex, which can provide information about the coordination environment of the manganese ion.[7]
Magnetic Susceptibility Measurement To determine the magnetic moment of the manganese ion, which helps in assigning its oxidation state and spin state.[8]

Signaling Pathways Associated with Manganese

While specific signaling pathways for manganese dinicotinate have not been elucidated, extensive research has been conducted on the effects of manganese on various cellular signaling cascades, particularly in the context of neurotoxicity. It is important to note that the effects of manganese can be either beneficial as an essential trace element or detrimental at excessive concentrations.[9][10]

Manganese can influence several key signaling pathways, including the insulin/IGF-1 signaling (IIS) pathway and the mitogen-activated protein kinase (MAPK) pathway.[9][10]

Manganese_Signaling_Pathways Mn Manganese (Mn²⁺) IR_IGFR Insulin Receptor (IR) / IGF-1 Receptor (IGFR) Mn->IR_IGFR Activates JNK_p38 JNK / p38 Mn->JNK_p38 Activates (at high conc.) PI3K PI3K IR_IGFR->PI3K GRB2_SOS GRB2/SOS IR_IGFR->GRB2_SOS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival JNK_p38->Apoptosis Neuroinflammation Neuroinflammation JNK_p38->Neuroinflammation

Caption: General overview of signaling pathways modulated by manganese.

The diagram above illustrates how manganese can activate the pro-survival PI3K/Akt and Ras/MAPK pathways via the insulin and IGF-1 receptors.[10] However, at high concentrations, manganese can also activate stress-activated protein kinases like JNK and p38, leading to apoptosis and neuroinflammation.[10]

The following diagram depicts a more detailed workflow for investigating the effects of a manganese compound on cellular signaling.

Experimental_Workflow start Start: Synthesize and Characterize Mn Complex cell_culture Cell Culture (e.g., Neuronal Cells) start->cell_culture treatment Treat Cells with This compound (Dose-Response & Time-Course) cell_culture->treatment cell_viability Assess Cell Viability (e.g., MTT Assay) treatment->cell_viability protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot Western Blot Analysis (e.g., p-Akt, p-ERK, Caspase-3) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion on Signaling Effects data_analysis->conclusion

Caption: Experimental workflow for studying signaling effects.

Conclusion

This compound is a defined chemical entity with a registered CAS number. However, a significant gap exists in the scientific literature regarding its specific biological activities and the molecular mechanisms through which it may act. The generalized protocols and signaling information provided herein offer a starting point for researchers to design and conduct studies on this and related manganese complexes. Further investigation is warranted to elucidate the specific properties of this compound and its potential applications in drug development and other scientific fields.

References

Manganese Dinicotinate: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Manganese dinicotinate, a coordination complex of manganese with nicotinic acid (niacin or Vitamin B3), holds potential for pharmaceutical applications due to the biological roles of its constituent parts. Manganese is an essential trace element involved in numerous enzymatic processes, while nicotinic acid is a crucial precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+), central to cellular metabolism. The combination of these two moieties in a single compound could offer synergistic therapeutic effects.

This technical guide provides an in-depth overview of the essential physicochemical properties of this compound, focusing on its solubility and stability. Understanding these parameters is critical for drug development, influencing formulation, bioavailability, and shelf-life. This document outlines detailed experimental protocols and data presentation strategies for the comprehensive characterization of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections detail a proposed experimental workflow for characterizing the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[1]

Objective: To determine the saturation solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (solid)

  • Solvents: Purified water, 0.1 N HCl, Phosphate buffer (pH 6.8), Ethanol, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400)

  • Shaking incubator or water bath

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, ICP-MS)

  • pH meter

Procedure:

  • Add an excess amount of solid this compound to a series of flasks, each containing a known volume of a specific solvent.

  • Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE).

  • Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated analytical method.

  • Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep Add excess this compound to various solvents incubate Agitate at constant temperature (e.g., 25°C, 37°C) for 24-72h prep->incubate Incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge Separate filter Filter supernatant centrifuge->filter Clarify analyze Analyze concentration by validated method (e.g., HPLC) filter->analyze Quantify G cluster_stress Forced Degradation cluster_ich ICH Stability Studies cluster_analysis Analysis at Time Points acid Acid Hydrolysis analysis Assay, Impurities, Appearance acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation (H2O2) oxidation->analysis thermal Thermal Stress thermal->analysis photo Photostability photo->analysis long_term Long-Term (e.g., 25°C/60% RH) long_term->analysis accelerated Accelerated (e.g., 40°C/75% RH) accelerated->analysis start This compound API Batches start->acid Stress with start->base Stress with start->oxidation Stress with start->thermal Stress with start->photo Stress with start->long_term Store at start->accelerated Store at G cluster_mapk MAPK Pathway cluster_akt PI3K/Akt Pathway cluster_effects Cellular Effects Mn Excess Manganese ERK ERK1/2 Mn->ERK activates p38 p38 MAPK Mn->p38 activates AKT AKT Mn->AKT activates apoptosis Apoptosis ERK->apoptosis neuroplasticity Altered Neuroplasticity p38->neuroplasticity cell_viability Changes in Cell Viability AKT->cell_viability G cluster_receptor Receptor Signaling cluster_biosynthesis NAD+ Biosynthesis (Preiss-Handler Pathway) NA_ext Nicotinic Acid (extracellular) GPCR GPR109A NA_ext->GPCR binds G_protein G Protein Activation GPCR->G_protein NA_int Nicotinic Acid (intracellular) NAPRT NAPRT NA_int->NAPRT NaMN Nicotinic Acid Mononucleotide (NaMN) NAPRT->NaMN converts to NMNAT NMNAT NaMN->NMNAT NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NMNAT->NaAD converts to NADS NAD Synthase NaAD->NADS NAD NAD+ NADS->NAD synthesizes

References

An In-depth Technical Guide to the Natural Sources of Manganese and Nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the origins of manganese dinicotinate, a compound of interest to researchers, scientists, and drug development professionals. Initial investigations have concluded that this compound is a synthetic substance, not found in nature. Therefore, this document focuses on the natural sources and occurrence of its constituent components: the essential trace element manganese and the vital nutrient nicotinic acid (niacin, vitamin B3). Understanding the natural distribution and biological uptake of these precursors is fundamental to comprehending their physiological roles and the rationale behind the synthesis of this compound for various applications.

This guide provides a comprehensive overview of the primary natural reservoirs of manganese and nicotinic acid, presenting quantitative data in structured tables for comparative analysis. Furthermore, it details established experimental protocols for the detection and quantification of these elements in biological and food matrices.

Section 1: Natural Sources and Occurrence of Manganese

Manganese (Mn) is an essential trace mineral ubiquitous in the environment and a critical cofactor for numerous enzymes involved in metabolism, bone formation, and antioxidant defense.

Plant-Based Sources of Manganese

Plants absorb manganese from the soil, making them a primary dietary source for both humans and animals. The concentration of manganese in plant tissues can vary significantly depending on the soil's pH and organic matter content. Rich sources include whole grains, nuts, seeds, and leafy green vegetables.

Table 1: Manganese Content in Selected Plant-Based Foods

Food SourceServing SizeManganese (mg)
Pineapple, raw1 cup, chunks1.53
Brown Rice, cooked1 cup2.13
Spinach, boiled1 cup1.68
Hazelnuts1 ounce (approx. 21 nuts)1.7
Pecans1 ounce (approx. 19 halves)1.3
Oats, rolled, cooked1 cup1.39
Whole Wheat Bread1 slice0.6
Black Tea, brewed8 fl oz0.5
Chickpeas, cooked1 cup1.69
Mussels, cooked3 ounces5.8

Data compiled from various nutritional databases.

Animal-Based Sources of Manganese

While generally found in lower concentrations in animal tissues compared to plants, certain animal products, particularly shellfish, are notable sources of manganese.

Table 2: Manganese Content in Selected Animal-Based Foods

Food SourceServing SizeManganese (mg)
Mussels, blue, cooked3 ounces5.8
Oysters, Pacific, cooked3 ounces0.98
Clams, cooked3 ounces0.9
Ground Beef, 85% lean, cooked3 ounces0.03
Chicken Breast, roasted3 ounces0.02

Data compiled from various nutritional databases.

Section 2: Natural Sources and Occurrence of Nicotinic Acid (Niacin)

Nicotinic acid, a form of niacin (Vitamin B3), is a water-soluble vitamin essential for cellular metabolism. It exists in two primary forms in nature: nicotinic acid, predominantly found in plants, and nicotinamide, found in animal tissues. The body can also synthesize niacin from the amino acid tryptophan.

Plant-Based Sources of Nicotinic Acid

Legumes, nuts, and whole grains are significant plant-based sources of nicotinic acid. However, the bioavailability of niacin from some grains can be limited as it may be bound to other molecules.

Table 3: Nicotinic Acid (Niacin) Content in Selected Plant-Based Foods

Food SourceServing SizeNiacin (mg)
Peanuts, dry roasted1 ounce4.2
Brown Rice, cooked1 cup5.2
Avocado1 medium3.5
Green Peas, cooked1 cup3.0
Potato, baked with skin1 medium4.2
Whole Wheat Bread1 slice1.4
Mushrooms, Portabella, grilled1 cup, sliced6.6

Data compiled from various nutritional databases.

Animal-Based Sources of Nicotinic Acid

Animal products are a highly bioavailable source of niacin, primarily in the form of nicotinamide. Meat, poultry, and fish are particularly rich in this vitamin.

Table 4: Nicotinic Acid (Niacin) Content in Selected Animal-Based Foods

Food SourceServing SizeNiacin (mg)
Chicken Breast, roasted3 ounces11.4
Tuna, light, canned in water3 ounces11.3
Beef, sirloin steak, broiled3 ounces9.4
Salmon, sockeye, cooked3 ounces8.6
Pork, loin, roasted3 ounces10.8
Eggs, hard-boiled1 large0.1
Milk, 2%1 cup0.2

Data compiled from various nutritional databases.

Section 3: Experimental Protocols for Detection and Quantification

Accurate quantification of manganese and nicotinic acid in various matrices is crucial for research and quality control. Standardized methods have been established by organizations such as AOAC INTERNATIONAL.

Quantification of Manganese

Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This is the preferred method for trace metal analysis due to its high sensitivity and specificity.

Protocol Outline (General):

  • Sample Preparation (Digestion):

    • Accurately weigh a homogenized sample into a digestion vessel.

    • Add a mixture of high-purity nitric acid and, in some cases, other acids like hydrochloric or perchloric acid.

    • Digest the sample using a microwave digestion system to break down the organic matrix and bring the manganese into solution.

    • Dilute the digested sample to a known volume with deionized water.

  • Instrumental Analysis:

    • Calibrate the ICP-MS instrument with a series of manganese standard solutions of known concentrations.

    • Introduce the prepared sample into the ICP-MS. The sample is nebulized and transported into the argon plasma, where it is atomized and ionized.

    • The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.

    • The detector measures the intensity of the manganese ion signal, which is proportional to its concentration in the sample.

  • Data Analysis:

    • Quantify the manganese concentration in the sample by comparing its signal intensity to the calibration curve.

For a detailed, validated procedure, refer to AOAC Official Method 999.11 or similar standard methods for the determination of metals in food and biological samples.

Quantification of Nicotinic Acid (Niacin)

Method: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a widely used technique for the separation and quantification of vitamins in complex matrices.

Protocol Outline (General):

  • Sample Preparation (Extraction):

    • Weigh a homogenized sample and add an acidic or enzymatic solution to liberate the nicotinic acid from the food matrix. Autoclaving may be employed to aid in the extraction.

    • For total niacin determination, an alkaline hydrolysis step is used to convert nicotinamide to nicotinic acid.

    • After extraction, the sample is cooled, and the pH is adjusted.

    • The extract is then filtered (e.g., through a 0.45 µm filter) to remove particulate matter before injection into the HPLC system.

  • Chromatographic Separation:

    • Inject the filtered extract onto a suitable HPLC column (e.g., a C18 reversed-phase column).

    • Use a mobile phase (a mixture of a buffer and an organic solvent like methanol or acetonitrile) to separate nicotinic acid from other components in the sample. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase of the column.

  • Detection and Quantification:

    • As the nicotinic acid elutes from the column, it is detected by a UV detector (typically at around 260 nm) or a fluorescence detector after post-column derivatization.

    • The peak area of the nicotinic acid is proportional to its concentration.

    • Quantify the nicotinic acid in the sample by comparing its peak area to that of known standards.

For a detailed, validated procedure, refer to AOAC Official Method 961.14 or other standardized HPLC methods for niacin determination in foods.

Section 4: Visualization of Natural Sources and Synthetic Pathway

The following diagrams illustrate the distinct natural origins of manganese and nicotinic acid and their convergence through a synthetic chemical process to form this compound.

Natural_Sources_and_Synthesis cluster_manganese Natural Sources of Manganese cluster_niacin Natural Sources of Nicotinic Acid cluster_synthesis Synthetic Process Mn_Plants Plants (Grains, Nuts, Leafy Greens) Mn_Source Manganese (Mn) Mn_Plants->Mn_Source Mn_Animals Animals (Shellfish) Mn_Animals->Mn_Source NA_Plants Plants (Legumes, Nuts, Grains) NA_Source Nicotinic Acid NA_Plants->NA_Source NA_Animals Animals (Meat, Fish, Poultry) NA_Animals->NA_Source Synthesis Chemical Synthesis MD Manganese Diconicotinate (Synthetic Compound) Synthesis->MD Mn_Source->Synthesis NA_Source->Synthesis

Caption: Natural sources of manganese and nicotinic acid leading to synthetic this compound.

The following diagram illustrates a generalized workflow for the quantification of manganese in a biological sample using ICP-MS.

Experimental_Workflow_Mn start Homogenized Biological Sample step1 Acid Digestion (e.g., Nitric Acid, Microwave) start->step1 step2 Dilution to Known Volume step1->step2 step3 ICP-MS Analysis (Nebulization, Ionization, Mass Separation) step2->step3 step4 Signal Detection step3->step4 end Quantification of Manganese (Comparison to Calibration Curve) step4->end

Caption: Experimental workflow for manganese quantification using ICP-MS.

Spectroscopic Analysis of Manganese Dinicotinate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Manganese dinicotinate, a coordination complex of manganese (II) with nicotinic acid, holds potential in various fields, including pharmaceuticals and material science. A thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic techniques are indispensable tools for elucidating these characteristics. This guide details the expected spectroscopic signature of this compound based on Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Thermal Analysis.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound, inferred from experimental data of nicotinic acid and related manganese carboxylate complexes.

FT-IR Spectroscopy

Coordination of the nicotinate ligand to the manganese ion is expected to cause characteristic shifts in the vibrational frequencies of the carboxylate and pyridine groups.

**Table 1: Predicted FT-IR Spectral Data for this compound and Related Compounds (cm⁻¹) **

Functional GroupNicotinic AcidPredicted for this compoundRationale for Prediction
O-H (Carboxylic Acid)3367 (broad)[1]AbsentDeprotonation of the carboxylic acid upon coordination to Mn(II).
C-H (aromatic)3160[1]~3160Minimal change expected in the aromatic C-H stretching.
C=O (Carboxylic Acid)1698[1]-Replaced by asymmetric and symmetric COO⁻ stretches.
νₐₛ(COO⁻)-~1580 - 1620Appearance of a strong asymmetric stretching band of the coordinated carboxylate group.
νₛ(COO⁻)-~1400 - 1450Appearance of a strong symmetric stretching band of the coordinated carboxylate group.
C=N (Pyridine)1617[1]~1600 - 1610Slight shift upon coordination of the pyridine nitrogen to the metal center.
Mn-O Stretch-~400 - 600Appearance of a new band corresponding to the manganese-oxygen bond.[2]
Mn-N Stretch-~200 - 300Appearance of a new band corresponding to the manganese-nitrogen bond.

Note: The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging).[3][4]

UV-Vis Spectroscopy

The electronic spectrum of this compound is anticipated to be a combination of the ligand-centered transitions of the nicotinate and the d-d transitions of the manganese (II) ion.

Table 2: Predicted UV-Vis Spectral Data for this compound and Related Compounds (nm)

TransitionNicotinic Acid (in HCl)Predicted for this compoundRationale for Prediction
π → π~213, ~261[5][6]~210-220, ~260-270Ligand-centered transitions with potential minor shifts upon coordination.
n → π-~300-350 (weak)Possible weak absorption due to the non-bonding electrons of the carboxylate and pyridine.
d-d transitions (Mn(II))-~300 - 600 (very weak)High-spin d⁵ Mn(II) complexes have spin-forbidden d-d transitions, resulting in very weak absorption bands.[7]
Thermal Analysis

The thermal decomposition of this compound is expected to proceed in multiple steps, involving the loss of any coordinated water, followed by the decomposition of the organic ligand, ultimately yielding a manganese oxide residue.

Table 3: Predicted Thermal Analysis Data for this compound and Related Compounds (°C)

Thermal EventNicotinic AcidManganese Carboxylates (general)Predicted for this compoundRationale for Prediction
Solid-solid transition176–198[8]-PossibleMay exhibit polymorphic transitions.
Melting Point232–263[8]104-115 (laurate, palmitate, stearate)[9]>250 (decomposition likely before melting)Coordination complexes often have higher decomposition temperatures than the free ligand.
Decomposition Onset~263 (evaporation)[8]~287 (manganese laurate)[9]~280 - 350Decomposition is expected to be higher than the free ligand due to coordination.
Final ResidueNone (sublimes/evaporates)[8][10]Mn₂O₃ (in air), MnO (in N₂)[11]Mn₂O₃ (in air), MnO (in N₂)Thermal decomposition of manganese carboxylates typically yields manganese oxides.[11]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments based on protocols for analogous manganese carboxylate complexes.

Synthesis of this compound

A common method for the synthesis of metal carboxylates involves the reaction of a soluble metal salt with the sodium salt of the carboxylic acid in an aqueous or alcoholic solution.

Materials:

  • Manganese (II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Nicotinic acid

  • Sodium hydroxide (NaOH)

  • Distilled water or Ethanol

Procedure:

  • Preparation of Sodium Nicotinate: Dissolve a stoichiometric amount of nicotinic acid in distilled water or ethanol. Slowly add a stoichiometric amount of aqueous sodium hydroxide solution with constant stirring to form sodium nicotinate.

  • Reaction: In a separate vessel, dissolve manganese (II) chloride tetrahydrate in distilled water.

  • Precipitation: Slowly add the manganese chloride solution to the sodium nicotinate solution with vigorous stirring. A precipitate of this compound should form.

  • Isolation and Purification: The precipitate is collected by filtration, washed several times with distilled water to remove any unreacted starting materials and byproducts (like NaCl), and then washed with a small amount of ethanol.

  • Drying: The purified product is dried in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

FT-IR Spectroscopy

Instrument: FT-IR Spectrometer Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) in a 1:100 ratio and pressed into a transparent pellet. Data Collection: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Instrument: UV-Vis Spectrophotometer Sample Preparation: A dilute solution of the complex is prepared in a suitable solvent (e.g., water, ethanol, or DMF) of a known concentration. Data Collection: The absorbance spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette. A blank spectrum of the solvent is recorded and used as a baseline.

Thermal Analysis (Thermogravimetric Analysis - TGA)

Instrument: Thermogravimetric Analyzer Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina or platinum crucible. Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a final temperature (e.g., 800-1000 °C). The mass loss of the sample is recorded as a function of temperature.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis MnCl2 MnCl₂ Solution Reaction Reaction & Precipitation MnCl2->Reaction NaNicotinate Sodium Nicotinate Solution NaNicotinate->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying MnDinicotin This compound (Solid) Drying->MnDinicotin FTIR FT-IR Spectroscopy MnDinicotin->FTIR UVVis UV-Vis Spectroscopy MnDinicotin->UVVis TGA Thermal Analysis (TGA) MnDinicotin->TGA Data Data Interpretation FTIR->Data UVVis->Data TGA->Data signaling_pathway cluster_ligand Nicotinic Acid cluster_metal Manganese(II) Ion cluster_complex This compound Complex COOH Carboxylic Acid Group (-COOH) Complex [Mn(C₆H₄NO₂)₂] COOH->Complex Coordination via Oxygen Pyridine Pyridine Ring Pyridine->Complex Coordination via Nitrogen Mn Mn²⁺ Mn->Complex

References

Thermogravimetric Analysis of Manganese Dinicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of manganese dinicotinate, a compound of interest in pharmaceutical and materials science. This document details the expected thermal decomposition pathway, presents synthesized quantitative data, and outlines the experimental protocol for conducting TGA on this compound. The information herein is compiled from published studies on this compound and analogous transition metal nicotinate complexes.

Introduction to the Thermal Behavior of this compound

This compound, with the general formula Mn(C₆H₄NO₂)₂·nH₂O, is a metal-organic complex. Its thermal stability and decomposition characteristics are crucial for understanding its behavior under various processing conditions. Thermogravimetric analysis is a key technique to elucidate these properties. The thermal decomposition of hydrated this compound in an air atmosphere is a multi-step process, typically involving dehydration followed by the decomposition of the anhydrous salt, ultimately yielding manganese(II,III) oxide (Mn₃O₄) as the final residue.[1] The gaseous products evolved during the decomposition of the nicotinate ligand generally include carbon monoxide, carbon dioxide, and pyridine.[2]

Quantitative Thermogravimetric Data

The following table summarizes the expected quantitative data for the thermal decomposition of this compound dihydrate (Mn(C₆H₄NO₂)₂(H₂O)₂), based on theoretical calculations and data from analogous metal nicotinate complexes.

Decomposition StageTemperature Range (°C)Mass Loss (Theoretical %)Mass Loss (Observed %)Evolved SpeciesResulting Product
Dehydration100 - 20010.38%Approx. 10-11%2 H₂OAnhydrous Mn(C₆H₄NO₂)₂
Decomposition of Anhydrous Salt250 - 50062.81%Approx. 62-64%CO, CO₂, C₅H₅NMn₃O₄
Total 100 - 500 73.19% Approx. 72-75% Mn₃O₄

Note: Observed mass loss percentages are estimations based on typical experimental variations.

Experimental Protocol for Thermogravimetric Analysis

This section outlines a standard experimental protocol for conducting the thermogravimetric analysis of this compound.

3.1. Instrumentation

A simultaneous thermal analyzer (TGA/DTA or TGA/DSC) is recommended.

3.2. Experimental Conditions

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Atmosphere: Dynamic air or nitrogen

  • Flow Rate: 20-50 mL/min

  • Heating Rate: 10 °C/min is a common rate for such analyses.

  • Temperature Range: Ambient to 800 °C

3.3. Procedure

  • Accurately weigh 5-10 mg of the this compound sample into the tared crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with the desired atmosphere (air or nitrogen) for a sufficient time to ensure a stable environment.

  • Begin the temperature program, heating the sample from ambient temperature to 800 °C at a rate of 10 °C/min.

  • Record the mass loss and temperature data continuously throughout the experiment.

  • Analyze the resulting TGA and derivative thermogravimetric (DTG) curves to determine the onset and peak temperatures of decomposition, as well as the percentage mass loss for each step.

Visualizing the Processes

4.1. Thermal Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of hydrated this compound in an air atmosphere.

G A Mn(C₆H₄NO₂)₂(H₂O)₂ (Hydrated this compound) B Mn(C₆H₄NO₂)₂ (Anhydrous this compound) A->B Δ (100-200°C) D 2 H₂O A->D C Mn₃O₄ (Manganese(II,III) Oxide) B->C Δ (250-500°C) E Gaseous Products (CO, CO₂, Pyridine) B->E

Caption: Proposed thermal decomposition pathway of hydrated this compound.

4.2. Experimental Workflow

The workflow for a typical thermogravimetric analysis experiment is depicted below.

G A Sample Preparation (this compound) B TGA Instrument Setup A->B C Heating Program Execution B->C D Data Acquisition (Mass vs. Temperature) C->D E Data Analysis (TGA/DTG Curves) D->E F Determination of Decomposition Steps, Mass Loss, and Thermal Stability E->F

Caption: General experimental workflow for thermogravimetric analysis.

Conclusion

The thermogravimetric analysis of this compound reveals a multi-step decomposition process initiated by dehydration, followed by the decomposition of the organic ligand to form a stable manganese oxide residue. The precise temperatures and mass losses are dependent on experimental conditions such as heating rate and atmosphere. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound, enabling better control and interpretation of its thermal behavior in various applications.

References

A Technical Guide to Manganese Nicotinate Complexes: Synthesis, Properties, and Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese, an essential trace element, plays a critical role in numerous physiological processes. Its complexation with nicotinic acid (niacin, vitamin B3) to form manganese nicotinate has garnered interest for its potential applications in animal nutrition and beyond. This technical guide provides a comprehensive overview of the synthesis, characterization, and known applications of manganese nicotinate and related complexes. While specific data on "manganese dinicotinate" is limited in publicly available literature, this document consolidates information on closely related manganese nicotinate compounds to provide a valuable resource for researchers and professionals in drug development and industrial applications.

Introduction

Manganese is a vital cofactor for various enzymes involved in metabolism, bone formation, and antioxidant defense.[1][2] Nicotinic acid, a form of vitamin B3, is an essential nutrient with a well-established role in cellular metabolism. The combination of these two essential nutrients in the form of manganese nicotinate complexes offers a synergistic potential, particularly in enhancing the bioavailability and efficacy of manganese supplementation in animal feed.[3] This guide will delve into the technical aspects of these complexes, focusing on their preparation, structural features, and explored applications.

Synthesis of Manganese Nicotinate

The preparation of manganese nicotinate typically involves the reaction of a manganese salt with nicotinic acid in an aqueous solution. A patented method describes a straightforward and efficient process for its synthesis.[3]

Experimental Protocol: Preparation of Manganese Nicotinate[3]

Materials:

  • Nicotinic Acid

  • Manganese Sulfate Monohydrate

  • Sodium Hydroxide (for pH adjustment)

  • Water

  • Isopropanol (optional)

Procedure:

  • Add a specified amount of water to a reactor.

  • Add nicotinic acid to the water and heat the mixture (e.g., to 65°C).

  • Introduce a manganese source, such as manganese sulfate monohydrate, to the heated solution.

  • Stir the reaction mixture for a defined period (e.g., 2.5 hours), maintaining a weakly acidic pH (e.g., 5.5) throughout the process by the controlled addition of a sodium hydroxide solution.

  • After the reaction is complete, cool the mixture.

  • Separate the solid product from the liquid phase via centrifugation or filtration.

  • Wash the solid product multiple times with water.

  • Dry the final product using a suitable method, such as flash drying or oven drying at 105°C.

The following diagram illustrates the general workflow for the synthesis of manganese nicotinate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Nicotinic_Acid Nicotinic Acid Heating_Mixing Heating and Mixing (e.g., 65°C, 2.5h) Nicotinic_Acid->Heating_Mixing Manganese_Source Manganese Source (e.g., MnSO4·H2O) Manganese_Source->Heating_Mixing Water Water Water->Heating_Mixing pH_Control pH Control (weakly acidic) Heating_Mixing->pH_Control Cooling Cooling pH_Control->Cooling Separation Solid-Liquid Separation (Centrifugation/Filtration) Cooling->Separation Washing Washing Separation->Washing Drying Drying Washing->Drying Product Manganese Nicotinate Drying->Product

Fig. 1: General workflow for the synthesis of manganese nicotinate.

Physicochemical Properties and Characterization

Quantitative Data

A patent for manganese nicotinate provides the following specifications for the final product[3]:

ParameterValue
Manganese (Mn²⁺) Mass Content16.1% - 16.3%
Niacin Ligand Mass Content71.4% - 72.1%
Product Purity>98%
Yield (based on manganese)>95%

Table 1: Quantitative specifications of synthesized manganese nicotinate.

Potential Industrial Applications

The primary and most well-documented industrial application of manganese nicotinate is as a nutritional supplement in animal feed.

Animal Nutrition

Manganese is an essential trace mineral for animals, playing a crucial role in bone formation, reproduction, and as a cofactor for various enzymes.[1][2] Nicotinic acid is also a vital nutrient for animal health. The use of manganese nicotinate in animal feed is purported to offer improved bioavailability of manganese compared to inorganic sources.

Potential benefits in animal feed include:

  • Improved Growth and Feed Utilization: Adequate manganese levels are essential for optimal growth and efficient feed conversion in livestock.[3]

  • Enhanced Bone Health: Manganese is critical for the synthesis of the organic matrix of bone. Deficiencies can lead to skeletal abnormalities.[1]

  • Reproductive Performance: Manganese plays a role in reproductive function, and supplementation can support healthy reproductive cycles.[3]

The logical relationship for the application of manganese nicotinate in animal nutrition can be visualized as follows:

G Mn_Nicotinate Manganese Nicotinate Bioavailability Increased Bioavailability of Mn and Niacin Mn_Nicotinate->Bioavailability Animal_Health Improved Animal Health Bioavailability->Animal_Health Growth Enhanced Growth Animal_Health->Growth Bone Stronger Bone Formation Animal_Health->Bone Reproduction Improved Reproduction Animal_Health->Reproduction

Fig. 2: Rationale for using manganese nicotinate in animal feed.
Other Potential Applications

While less documented, the biological activities observed in various manganese complexes suggest potential for broader applications:

  • Antioxidant Properties: Some manganese complexes have shown strong antioxidant properties, which could be relevant in food preservation or as therapeutic agents against oxidative stress-related diseases.

  • Antimicrobial and Anti-biofilm Activity: Research on other manganese complexes has demonstrated antibacterial and anti-biofilm effects, suggesting a potential for developing new antimicrobial agents.

Future Perspectives

The study of manganese nicotinate and related complexes is an active area of research. Future investigations should focus on:

  • Detailed Structural Elucidation: Obtaining the precise crystal structure of this compound would provide valuable insights into its chemical properties and biological activity.

  • Pharmacokinetic and Pharmacodynamic Studies: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion of these complexes to validate claims of enhanced bioavailability.

  • Exploration of Novel Applications: Further research into the antioxidant, antimicrobial, and other biological activities could uncover new industrial applications beyond animal nutrition.

Conclusion

Manganese nicotinate complexes represent a promising area for industrial application, particularly in the field of animal nutrition. The synthesis of these compounds is relatively straightforward, yielding a high-purity product with significant potential to improve animal health and productivity. While more research is needed to fully characterize "this compound" and explore its full range of applications, the existing data on related manganese nicotinate compounds provides a strong foundation for future development and innovation in this field. This guide serves as a foundational resource for researchers and industry professionals interested in harnessing the potential of these valuable coordination compounds.

References

In-Depth Technical Review of Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese dinicotinate, the manganese(II) salt of nicotinic acid, is a compound of interest with applications ranging from animal feed supplementation to potential therapeutic uses. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and biological activities. This document consolidates quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

Manganese is an essential trace element crucial for various physiological processes, acting as a cofactor for numerous enzymes involved in metabolism, bone formation, and antioxidant defense.[1] Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient with a well-established role in cellular metabolism, primarily as a precursor to the coenzymes NAD and NADP. The combination of these two essential nutrients in the form of this compound presents a compound with potential synergistic effects and diverse applications.

This review aims to provide a detailed technical overview of this compound, compiling and structuring the currently available scientific information to facilitate further research and development.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in the readily available literature. However, based on its composition, it is a salt formed from the divalent manganese cation (Mn²⁺) and two nicotinate anions.

Table 1: Physicochemical Properties of Manganese Dínicotinate

PropertyValueReference
Molecular Formula C₁₂H₈MnN₂O₄General Chemical Knowledge
Molecular Weight 303.14 g/mol General Chemical Knowledge
CAS Number 28029-54-1--INVALID-LINK--
Appearance Not specified in detail-
Solubility Soluble in waterImplied from synthesis protocols[2]
Crystal Structure Not explicitly found in searches-

Experimental Protocols: Synthesis of Manganese Dínicotinate

A patent describing the preparation of manganese nicotinate provides several detailed methods for its synthesis. These methods are simple, efficient, and yield a product of high purity.[2]

General Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of a manganese source with nicotinic acid in an aqueous solution, followed by purification and drying of the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_nicotinic Nicotinic Acid in Water stirring Stirring and Heating prep_nicotinic->stirring prep_mn Manganese Source prep_mn->stirring ph_control pH Adjustment (Weakly Acidic) stirring->ph_control cooling Cooling ph_control->cooling separation Solid-Liquid Separation (Centrifugation/Filtration) cooling->separation washing Washing separation->washing drying Drying washing->drying product Manganese Dínicotinate drying->product

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocols

The following protocols are adapted from the patent literature and provide specific examples of the synthesis process.[2]

Protocol 1: Using Manganese Sulfate

  • Add 100 kg of nicotinic acid to 1 ton of water in a 2 m³ reactor.

  • Heat the mixture to 65°C.

  • Add 68 kg of manganese sulfate monohydrate.

  • Cover the reactor and stir the reaction mixture for 2.5 hours.

  • Throughout the reaction, maintain the pH at 5.5 using a sodium hydroxide solution.

  • After the reaction is complete, cool the mixture.

  • Separate the solid product via centrifugation.

  • Wash the obtained solid product three times.

  • Dry the product using flash drying to obtain 123.5 kg of manganese nicotinate.

Protocol 2: Using Manganese Sulfate with Isopropanol

  • Add 1.8 tons of water to a 5 m³ reaction kettle.

  • Add 222 kg of nicotinic acid and 36 L of isopropanol.

  • Heat the mixture to 83°C.

  • Add 169 kg of manganese sulfate monohydrate and stir for 30 minutes.

  • Control the pH to 6.0 with a sodium hydroxide solution to ensure complete reaction.

  • Cool the mixture.

  • Filter-press the mixture and wash the resulting product three times.

  • Dry the product at 105°C in a drying room and pulverize to obtain 324.7 kg of manganese nicotinate.

Protocol 3: Using Manganese Oxide

  • Add 0.88 tons of water to a 5 m³ reaction kettle.

  • Add 220 kg of nicotinic acid and heat to 30°C.

  • Add 88 L of isopropanol.

  • Add 58 kg of manganese oxide and stir for 1.5 hours.

  • Maintain the pH at 6.5 with a sodium hydroxide solution throughout the reaction.

  • After the reaction is complete, cool the mixture.

  • Separate the solid product via centrifugation.

  • Wash the product three times.

  • Dry the product using flash drying to obtain 271.0 kg of manganese nicotinate.

Biological Activity and Potential Applications

While specific quantitative biological data for this compound is sparse in the public domain, its use as an animal feed additive suggests positive effects on growth and lactation.[2] The biological activity is likely a combination of the effects of manganese and nicotinic acid.

Role of Manganese in Biological Systems

Manganese is a cofactor for several key enzymes, including:

  • Arginase: Involved in the urea cycle.[1]

  • Pyruvate carboxylase: A key enzyme in gluconeogenesis.[1]

  • Manganese superoxide dismutase (MnSOD): A critical antioxidant enzyme in mitochondria.[1]

Manganese is also known to activate other enzymes like transferases, hydrolases, and decarboxylases.[3]

Role of Nicotinic Acid in Biological Systems

Nicotinic acid is a precursor for the synthesis of NAD⁺ and NADP⁺, which are essential coenzymes in numerous cellular redox reactions and are involved in energy metabolism.

Potential Signaling Pathways

While no studies have directly investigated the signaling pathways affected by this compound, the known effects of manganese on cellular signaling can provide some insights. Manganese exposure has been shown to influence several signaling pathways, particularly in the context of neurotoxicity.[4][5] It is important to note that these effects are generally observed at higher, potentially toxic, concentrations of manganese.

G cluster_insulin Insulin/IGF Signaling cluster_mapk MAPK Signaling cluster_inflammation Inflammatory Signaling Mn Manganese (Mn) IR_IGFR IR/IGFR Mn->IR_IGFR Ras_MAPK Ras/MAPK Mn->Ras_MAPK JNK JNK Mn->JNK p38 p38 Mn->p38 cGAS_STING cGAS-STING Mn->cGAS_STING NFkB NF-κB Mn->NFkB JAK_STAT JAK/STAT Mn->JAK_STAT PI3K_Akt PI3K/Akt IR_IGFR->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR Autophagy Autophagy mTOR->Autophagy CREB CREB Ras_MAPK->CREB p38->CREB BDNF BDNF CREB->BDNF NLRP3 NLRP3 Inflammasome cGAS_STING->NLRP3 NFkB->NLRP3 JAK_STAT->NLRP3

Caption: Potential signaling pathways affected by manganese.

Toxicology

Acute Toxicity: Inhalation of high concentrations of manganese dusts can lead to an inflammatory response in the lungs.[6] Ingestion of large amounts of soluble manganese salts can cause gastrointestinal irritation.

Chronic Toxicity: The primary target organ for chronic manganese toxicity is the central nervous system.[7] Inhalation of manganese dust over long periods can lead to a neurological disorder known as manganism, which has symptoms similar to Parkinson's disease.[6]

Table 2: Toxicological Data for Related Manganese Compounds

CompoundOrganismRouteToxicity ValueReference
Manganese(II) nitrateRat (female)OralLD50 > 300 mg/kg[8]
Manganese phosphate/sulfate mixtureRatInhalationNOAEL = 0.5 mg/m³[9]
MMTRatOralLD50 = 14.6 mg Mn/kg[9]

Quantitative Data

As of the date of this review, specific quantitative biological data for this compound (e.g., IC50, EC50, Ki) from peer-reviewed literature is not available. The primary quantitative information found relates to its synthesis yields and its application in animal feed.

Conclusion

This compound is a compound with established applications in animal nutrition and potential for further development. This review has compiled the available information on its synthesis, providing detailed experimental protocols. While specific data on its physicochemical properties, crystal structure, and quantitative biological activity are limited, the known roles of its constituent parts—manganese and nicotinic acid—provide a foundation for understanding its potential biological effects. The general toxicology of inorganic manganese compounds offers a guide to the potential safety considerations for this compound. Further research is warranted to fully characterize this compound and explore its potential applications in various fields. The provided diagrams of the synthesis workflow and potential signaling pathways offer a visual framework for understanding the key processes related to this compound.

References

Methodological & Application

Synthesis of Manganese Dinicotinate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of manganese dinicotinate. The synthesis involves the reaction of a manganese source with nicotinic acid in an aqueous solution. This application note includes several variations of the synthesis, detailing the necessary reagents, equipment, and procedural steps. Furthermore, it outlines standard characterization techniques for the resulting product and discusses the potential biological significance of manganese complexes.

Introduction

Manganese is an essential trace element crucial for various biological processes, including the function of enzymes like arginase and superoxide dismutase.[1] Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient for cellular metabolism.[1] The coordination complex of manganese with nicotinic acid, this compound, is of interest for its potential applications in animal feed and possibly in other areas of drug development and nutritional science. This document presents a compilation of methods for its synthesis in a laboratory setting.

Data Presentation

Table 1: Summary of this compound Synthesis Protocols

ParameterProtocol 1Protocol 2Protocol 3
Manganese Source Manganese Sulfate MonohydrateManganese Sulfate MonohydrateManganese Oxide
Nicotinic Acid 100 kg222 kg220 kg
Water 1000 L1800 L880 L
Co-solvent Not specified36 L Isopropanol88 L Isopropanol
Reaction Temperature 65°C83°C30°C
Reaction Time 2.5 hours0.5 hours1.5 hours
pH 5.56.06.5
pH Adjusting Agent Sodium Hydroxide SolutionSodium Hydroxide SolutionSodium Hydroxide Solution
Product Yield 123.5 kg324.7 kg271.0 kg

Data compiled from a patent on the preparation of manganese nicotinate.[2]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. Specific quantities and conditions can be adjusted according to the variations outlined in Table 1.

Materials:

  • Nicotinic Acid

  • Manganese Source (e.g., Manganese Sulfate Monohydrate or Manganese Oxide)

  • Deionized Water

  • Isopropanol (optional)

  • Sodium Hydroxide Solution (for pH adjustment)

  • Reaction Kettle/Vessel with Stirring and Temperature Control

  • Filtration Apparatus (e.g., Centrifuge or Filter Press)

  • Drying Oven or Flash Dryer

Procedure:

  • Dissolution of Nicotinic Acid: Add the specified amount of water to the reaction vessel. While stirring, add the nicotinic acid.

  • Temperature Adjustment: Heat the mixture to the desired reaction temperature as indicated in the specific protocol (e.g., 30°C, 65°C, or 83°C).[2]

  • Addition of Co-solvent (if applicable): If the protocol requires a co-solvent, add the specified volume of isopropanol to the reaction mixture.[2]

  • Addition of Manganese Source: Slowly add the manganese source (manganese sulfate monohydrate or manganese oxide) to the reaction mixture while maintaining continuous stirring.[2]

  • Reaction: Allow the reaction to proceed for the specified duration (0.5 to 2.5 hours), ensuring continuous stirring.[2]

  • pH Control: Throughout the reaction, monitor the pH of the system and maintain it at the desired weakly acidic level (pH 5.5-6.5) by adding a sodium hydroxide solution as needed.[2]

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to facilitate the precipitation of the this compound product.

  • Separation: Separate the solid product from the liquid phase using centrifugation or filter pressing.[2]

  • Washing: Wash the collected solid product three times with water to remove any unreacted starting materials and byproducts.[2]

  • Drying: Dry the purified product using a suitable method, such as flash drying or oven drying at 105°C, to obtain the final this compound.[2]

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in the complex. The coordination of the nicotinic acid to the manganese ion can be observed by shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.[3]

Thermogravimetric Analysis (TGA):

TGA can be employed to determine the thermal stability of the compound and to quantify the amount of coordinated water molecules.[3]

Elemental Analysis:

Elemental analysis can be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and manganese in the synthesized product, which can be compared with the theoretical values for this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_processing Downstream Processing cluster_product Final Product Nicotinic_Acid Nicotinic Acid Reaction_Vessel Reaction Vessel (Stirring & Heating) Nicotinic_Acid->Reaction_Vessel Manganese_Source Manganese Source Manganese_Source->Reaction_Vessel Water Water Water->Reaction_Vessel Isopropanol Isopropanol (optional) Isopropanol->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling pH Control (5.5-6.5) Separation Solid-Liquid Separation (Centrifugation/Filtration) Cooling->Separation Washing Washing (3x with Water) Separation->Washing Drying Drying (Flash/Oven) Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Manganese_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Mn Manganese (Mn) DNA_Damage DNA Damage Mn->DNA_Damage Induces cGAS_STING cGAS-STING Pathway Immune_Response Innate Immune Response cGAS_STING->Immune_Response Initiates DNA_Damage->cGAS_STING Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Immune_Response->Cytokines Leads to Secretion of T_Cell_Activation Cytotoxic T Cell Activation Cytokines->T_Cell_Activation Stimulates Apoptosis Tumor Cell Apoptosis T_Cell_Activation->Apoptosis

Caption: A potential signaling pathway activated by manganese complexes.

Discussion of Potential Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, manganese ions and their complexes are known to influence various cellular processes. Excessive manganese can induce neurotoxicity through several mechanisms, including the activation of the cGAS-STING pathway, which is involved in the innate immune response to cytosolic DNA.[4][5] Manganese can lead to DNA damage, which in turn activates this pathway, leading to the production of pro-inflammatory cytokines and the stimulation of cytotoxic T cells, ultimately resulting in apoptosis of target cells.[5] Furthermore, manganese can interact with mitochondria, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress.[6] It is also known to affect cholinergic signaling by impacting the synthesis of acetylcholine precursors and the regulation of nicotinic and muscarinic receptors.[6] The biological effects of this compound would likely be influenced by the bioavailability of manganese and the cellular uptake of the complex.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved through the reaction of a manganese salt or oxide with nicotinic acid in a controlled aqueous environment. The presented protocols, derived from patent literature, offer several scalable methods for its production.[2] The characterization of the final product is essential to ensure its purity and identity. While the specific biological roles of this compound are still under investigation, the known activities of manganese and its complexes suggest potential applications in areas where manganese supplementation or its specific biological activities are desired.

References

Application Notes and Protocols for Manganese Dinicotinate as a Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data and established protocols specifically for manganese dinicotinate as a catalyst are limited in publicly available scientific literature. The following application notes and protocols are based on the known catalytic activities of analogous manganese complexes, particularly those involving N,O-donor ligands. These guidelines are intended to serve as a starting point for research and development, and users should optimize conditions for their specific applications.

Introduction to Manganese Catalysis

Manganese is a highly abundant, low-cost, and low-toxicity transition metal, making it an attractive alternative to precious metal catalysts like rhodium and palladium.[1][2] Manganese complexes are versatile catalysts capable of facilitating a wide range of organic transformations, including hydrogenation, dehydrogenation, oxidation, and C-H functionalization reactions.[3][4][5][6] The catalytic activity of manganese complexes is often attributed to the metal's ability to exist in multiple oxidation states, from -3 to +7, allowing for diverse reaction pathways.[7] In drug development, manganese catalysts offer a cost-effective means to modify complex molecules, potentially accelerating the discovery of new drug candidates.[1][8][9][10]

This compound, as a complex of manganese with nicotinic acid (a vitamin B3 derivative), possesses N,O-donor ligands that can support various catalytic cycles. It is anticipated to be active in oxidation and hydrogenation reactions, similar to other manganese complexes with related ligand systems.

Applications in Catalytic Oxidation

Manganese complexes are well-known for their ability to catalyze oxidation reactions, including the oxidation of alcohols and C-H bonds, using environmentally benign oxidants like hydrogen peroxide (H₂O₂).[11][12] These reactions are crucial in the synthesis of pharmaceuticals and other fine chemicals.

Oxidation of Secondary Alcohols

Manganese-catalyzed oxidation of secondary alcohols to ketones is a valuable transformation in organic synthesis. The use of H₂O₂ as the oxidant makes this a green and atom-economical process.

Table 1: Representative Data for Manganese-Catalyzed Oxidation of Secondary Alcohols

Catalyst SystemSubstrateOxidantAdditiveSolventYield (%)Reference
Mn(II) complex / H₂O₂1-Phenylethanol30% H₂O₂H₂SO₄ (catalytic)AcetonitrileHigh[11]
Mn(III)-salen / H₂O₂Various secondary alcohols30% H₂O₂N/AAcetonitrileGood to Excellent[1]
Mn(II)(P-MCP)(OTf)₂ / H₂O₂1-Phenylethanol30% H₂O₂H₂SO₄ (catalytic)Acetonitrile>99[11]

Note: This table presents data from analogous manganese complexes to illustrate typical reaction efficiencies.

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound (or analogous Mn catalyst)

  • Secondary alcohol (substrate)

  • Hydrogen peroxide (30% aqueous solution)

  • Sulfuric acid (catalytic amount, if required)

  • Acetonitrile (or other suitable solvent)

  • Standard laboratory glassware and stirring equipment

  • Quenching agent (e.g., saturated aqueous sodium thiosulfate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the secondary alcohol (1.0 mmol), acetonitrile (5 mL), and this compound (0.01-0.05 mmol, 1-5 mol%).

  • If required, add a catalytic amount of sulfuric acid (e.g., 0.01 mmol).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Slowly add hydrogen peroxide (1.2 mmol, 1.2 equivalents) to the reaction mixture. Caution: The addition of H₂O₂ can be exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Proposed Catalytic Cycle for Alcohol Oxidation

G Mn_II Mn(II)-Dinicotinat Mn_IV_O High-valent Mn(IV)=O Mn_II->Mn_IV_O Oxidation H2O 2 H₂O Mn_IV_O->H2O Radical R₂CHO• Mn_IV_O->Radical H-atom abstraction Substrate R₂CHOH Substrate->Mn_IV_O Product R₂C=O H2O2 H₂O₂ H2O2->Mn_II Radical->Mn_II Reduction Radical->Product

Applications in Catalytic Hydrogenation

Manganese-based catalysts have emerged as effective alternatives to precious metals for hydrogenation reactions, which are fundamental processes in the pharmaceutical and chemical industries. These reactions typically involve the use of molecular hydrogen (H₂) to reduce unsaturated functional groups.

Hydrogenation of Esters and Nitriles

The reduction of esters and nitriles to alcohols and amines, respectively, are challenging transformations that often require harsh reaction conditions. Manganese catalysts have shown promise in effecting these reductions under milder conditions.

Table 2: Representative Data for Manganese-Catalyzed Hydrogenation

Catalyst SystemSubstrateH₂ PressureTemperature (°C)SolventProductTONReference
Mn(I)-PNP PincerMethyl Benzoate50 bar100THFBenzyl Alcoholup to 1900[4]
Mn-MACHO complexCyclic Carbonates30-60 bar120DioxaneDiols and Methanolup to 620[8]
fac-[Mn(dpre)(CO)₃(CH₃)]Benzonitrile50 bar120TolueneBenzylamine-[5]

Note: This table presents data from analogous manganese complexes to illustrate typical reaction efficiencies. TON = Turnover Number.

Experimental Protocol: General Procedure for the Hydrogenation of an Ester

This protocol requires the use of high-pressure equipment and should only be performed by trained personnel in a properly equipped laboratory.

Materials:

  • This compound (or analogous Mn pre-catalyst)

  • Ester (substrate)

  • Sodium tert-butoxide (NaOᵗBu) or other suitable base/activator

  • Anhydrous solvent (e.g., THF, toluene)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glovebox techniques

Procedure:

  • Inside a glovebox, charge a glass liner for the autoclave with the manganese pre-catalyst (0.01-0.02 mmol), the ester (1.0 mmol), and the activator (e.g., NaOᵗBu, 0.02-0.04 mmol).

  • Add the anhydrous solvent (5 mL) to the liner.

  • Seal the glass liner, remove it from the glovebox, and place it inside the high-pressure autoclave.

  • Seal the autoclave and purge it several times with argon, followed by purging with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 bar).

  • Heat the autoclave to the desired temperature (e.g., 100-120 °C) with stirring.

  • Maintain the reaction under these conditions for the desired time (e.g., 12-24 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Open the autoclave, remove the glass liner, and quench the reaction mixture (e.g., with a few drops of water or acid).

  • Analyze the product mixture by GC or NMR to determine conversion and yield.

  • Purify the product by standard laboratory techniques (e.g., distillation, chromatography).

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Prepare Catalyst Stock Solution Dispense Dispense Reagents into Autoclave Vials Prep_Catalyst->Dispense Prep_Substrate Prepare Substrate Stock Solution Prep_Substrate->Dispense Seal_Purge Seal and Purge Autoclave Dispense->Seal_Purge Pressurize_Heat Pressurize with H₂ and Heat Seal_Purge->Pressurize_Heat Run_Reaction Run Reaction for Set Time Pressurize_Heat->Run_Reaction Cool_Vent Cool and Vent Autoclave Run_Reaction->Cool_Vent Sample_Prep Prepare Samples for Analysis Cool_Vent->Sample_Prep Analyze Analyze by GC/LC-MS Sample_Prep->Analyze Data_Eval Evaluate Data and Identify Hits Analyze->Data_Eval

Role in Signaling Pathways and Drug Development

Manganese is an essential trace element that can influence various cellular signaling pathways.[6][13][14] While the catalytic applications described above are distinct from its biological roles, understanding the broader impact of manganese is crucial for drug development professionals, particularly concerning potential toxicity and off-target effects.

Manganese ions have been shown to interact with and modulate key signaling pathways, including:

  • Insulin/IGF Signaling Pathway: Manganese can activate the insulin-like growth factor (IGF) receptors, which in turn influences downstream pathways like PI3K/Akt and MAPK.[6][13] These pathways are central to cell growth, proliferation, and survival.

  • Neuroinflammation Pathways: At elevated concentrations, manganese can trigger neuroinflammatory responses through pathways such as NF-κB and JAK/STAT.[6][13]

Signaling Pathway Diagram: Manganese and the Insulin/IGF Pathway

G Mn Manganese (Mn²⁺) IGFR IGF Receptor Mn->IGFR Activates PI3K PI3K IGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth

The development of manganese-based catalysts for late-stage C-H functionalization allows for the structural modification of existing drugs or drug candidates.[7] This "molecular surgery" can be used to create derivatives with improved properties or to synthesize potential metabolites for toxicological screening, thereby accelerating the drug discovery process.[9][10]

Safety and Handling

While manganese is an essential element, chronic exposure to high levels of manganese, particularly through inhalation, can be neurotoxic. When working with manganese compounds, it is important to:

  • Work in a well-ventilated area or fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid generating dusts of manganese compounds.

  • Consult the Safety Data Sheet (SDS) for this compound for specific handling and disposal information.

References

Application of Manganese Dinicotinate in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific studies on the application of manganese dinicotinate in cell culture. The following application notes and protocols are therefore a synthesis of the known effects of manganese (typically as MnCl₂) and nicotinic acid as separate entities in various cell culture models. The combined effects of this compound may differ, and these guidelines should be used as a starting point for empirical investigation.

Introduction

This compound is a compound that combines the essential trace element manganese with nicotinic acid (niacin, vitamin B3). In cell culture, manganese is known to influence a variety of cellular processes, including signaling, metabolism, and oxidative stress. Nicotinic acid is a precursor for the coenzymes NAD and NADP, which are crucial for numerous cellular redox reactions and is also involved in cell signaling and the maintenance of genomic stability. The dual nature of this compound suggests its potential utility in cell culture applications ranging from nutritional supplementation to the investigation of specific cellular pathways.

Potential Applications in Cell Culture

  • Modulation of Cellular Signaling: Manganese has been shown to activate several signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival, proliferation, and differentiation.[1][2] Nicotinic acid can influence intracellular calcium levels and related signaling cascades.[3]

  • Induction of Oxidative Stress: At higher concentrations, manganese can induce oxidative stress, leading to mitochondrial dysfunction and apoptosis.[4][5] This property can be utilized in studies of neurotoxicity and other pathological conditions.

  • Control of Glycosylation: Manganese supplementation in cell culture has been demonstrated to control and manipulate the glycosylation patterns of recombinant proteins.[6][7]

  • Anticancer Research: Both manganese and nicotinic acid have been investigated for their effects on cancer cells. Manganese can inhibit the viability of certain cancer cell lines[8], while nicotinic acid may inhibit cancer cell invasion.[1]

  • Nutritional Supplementation: As a source of both manganese and niacin, this compound could be used to supplement cell culture media to support optimal cell growth and function, particularly in bioprocessing applications.

Data Presentation

Table 1: Reported Effects of Manganese on Cell Viability
Cell LineManganese CompoundConcentration RangeEffectReference
Human Small Airway Epithelial (SAEC)MnCl₂20–200 µMDecreased viability[9]
Bronchial Epithelial (BEAS-2B)MnCl₂2–200 µMDecreased viability[9]
Human Osteosarcoma (HOS)Manganese-Curcumin ComplexIC₅₀ ≈ 16.3 µMAntiproliferative[8]
Human Colon Cancer (HT-29)Manganese-Curcumin ComplexIC₅₀ ≈ 46.1 µMAntiproliferative[8]
Human Melanoma (A375)Manganese-Curcumin ComplexIC₅₀ ≈ 10.8 µMAntiproliferative[8]
Human B LymphocytesMnCl₂0.5 - 1.0 mM25-40% inhibition of viability[10]
Fish Gill Epithelial CellsMnO₂ nanosheets100 ppmDecreased cell survival after 72h[5]
Primary Striatal NeuronsMnCl₂≥ 31 µMReduced MTT absorbance[11]
Table 2: Reported Effects of Nicotinic Acid on Cellular Processes
Cell LineNicotinic Acid ConcentrationEffectReference
NIH3T370 mMDisassembly of microtubule and F-actin cytoskeleton[3]
Rat Ascites Hepatoma (AH109A)2.5-40 µMInhibition of invasion without affecting proliferation[1]
Normal Human Epidermal Keratinocytes1-100 µMIncreased cellular NAD⁺ levels[12]
Human Hepatoma (HepG2, Hep3B)Not specifiedProtection against H₂O₂-induced cytotoxicity[13]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol is adapted from methods used to assess the cytotoxicity of manganese compounds.[4][14]

Materials:

  • This compound

  • Target cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, check solubility and vehicle toxicity). Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control and an untreated control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control (100% viability). Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Protocol 2: Evaluation of the Effect of this compound on Protein Glycosylation

This protocol is based on the finding that manganese can modulate protein glycosylation in mammalian cell culture.[6][7]

Materials:

  • Recombinant protein-expressing cell line (e.g., CHO cells)

  • Appropriate cell culture medium and feed solutions

  • This compound

  • Bioreactor or shake flasks

  • Protein purification system (e.g., affinity chromatography)

  • Glycosylation analysis platform (e.g., HILIC-UPLC, mass spectrometry)

Procedure:

  • Cell Culture: Culture the recombinant protein-expressing cells in a bioreactor or shake flasks under standard conditions.

  • This compound Supplementation:

    • Determine the basal manganese concentration in the cell culture medium.

    • Prepare a stock solution of this compound.

    • Supplement the cell culture medium with different concentrations of this compound (e.g., 0.1 µM to 10 µM).[6] Maintain a control culture without supplementation.

  • Production Phase: Continue the cell culture for the duration of the protein production phase.

  • Protein Purification: At the end of the culture, harvest the supernatant and purify the recombinant protein of interest.

  • Glycosylation Analysis:

    • Perform N-glycan release from the purified protein.

    • Label the released glycans with a fluorescent tag (e.g., 2-AB).

    • Analyze the labeled glycans using HILIC-UPLC to obtain a glycan profile.

    • Identify and quantify the different glycan structures, paying attention to antennarity, galactosylation, and sialylation.

  • Data Analysis: Compare the glycosylation profiles of the protein produced with and without this compound supplementation to determine its effect.

Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by Manganese

Manganese has been shown to influence multiple signaling pathways that are crucial for cell fate decisions. The following diagram illustrates a simplified overview of these pathways.[1][2][9]

Manganese_Signaling Mn Manganese IGFR IGF Receptor Mn->IGFR NFkB NF-κB Mn->NFkB PI3K PI3K IGFR->PI3K Ras Ras IGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation/ Survival mTOR->Proliferation MAPK MAPK (ERK, JNK, p38) Ras->MAPK MAPK->Apoptosis MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation

Potential signaling pathways modulated by manganese.
Experimental Workflow for Investigating the Effects of this compound

The following diagram outlines a general workflow for studying the effects of this compound in a cell culture model.

Experimental_Workflow start Select Cell Line and Prepare Manganese Dinicostinate Stock dose_response Dose-Response and Time-Course Study (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC₅₀ and Select Sub-lethal Concentrations dose_response->determine_ic50 functional_assays Functional Assays determine_ic50->functional_assays molecular_analysis Molecular Analysis determine_ic50->molecular_analysis proliferation Proliferation Assay (e.g., BrdU) functional_assays->proliferation apoptosis Apoptosis Assay (e.g., Annexin V/PI) functional_assays->apoptosis oxidative_stress Oxidative Stress Assay (e.g., DCFDA) functional_assays->oxidative_stress data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis western_blot Western Blot (Signaling Proteins) molecular_analysis->western_blot qpcr qPCR (Gene Expression) molecular_analysis->qpcr western_blot->data_analysis qpcr->data_analysis

General workflow for cell culture experiments.

References

Application Notes and Protocols for In Vitro Studies Using Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for manganese dinicotinate in vitro is limited in publicly available scientific literature. The following application notes and protocols are synthesized from in vitro studies on manganese (in various salt forms) and nicotinic acid (niacin) or its derivatives. These protocols provide a robust starting point for researchers and drug development professionals to investigate the biological effects of this compound.

Introduction

Manganese is an essential trace element crucial for various physiological processes, including antioxidant defense as a cofactor for manganese superoxide dismutase (MnSOD).[1] Nicotinic acid (niacin, Vitamin B3) is a precursor to NAD+ and NADP+, which are vital for cellular metabolism and redox reactions.[2][3] this compound, as a compound, may offer synergistic or unique biological activities by combining the properties of both manganese and nicotinic acid. Potential areas of investigation include its role in mitigating oxidative stress, modulating inflammatory responses, and its potential neuroprotective or cytotoxic effects.

Potential In Vitro Applications

  • Neurotoxicity and Neuroprotection: Investigating the effects of this compound on neuronal cell lines, such as SH-SY5Y, is relevant given the known neurotoxicity of excess manganese and the reported neuroprotective effects of nicotinic acid derivatives.[4][5]

  • Anti-inflammatory Activity: Assessing the modulation of inflammatory pathways (e.g., NF-κB) and cytokine production in immune cells like microglia, as manganese is known to potentiate inflammatory responses.[6]

  • Antioxidant and Oxidative Stress Response: Evaluating the compound's ability to protect various cell types from oxidative damage induced by agents like hydrogen peroxide (H₂O₂), and its impact on intracellular glutathione levels.[3][7]

  • Cytotoxicity in Cancer Cell Lines: Determining the potential for this compound to induce cell death in cancer cell lines, as other manganese complexes have shown cytotoxic activities.[8]

Quantitative Data Summary

The following tables summarize concentrations and observed effects from in vitro studies on manganese and nicotinic acid/derivatives, which can guide dose-ranging studies for this compound.

Table 1: In Vitro Effects of Manganese Compounds

CompoundCell LineConcentration RangeIncubation TimeKey Findings
Manganese (Mn)SH-SY5Y20 µM24 h~30% cytotoxicity.[4]
ManganeseCHO, CHO-XRS50.1 - 3.0 mg/LNot specifiedCytotoxic and genotoxic effects observed.[9]
ManganeseN9 Microglia50 - 1000 µMUp to 48 hPotentiated LPS-induced production of proinflammatory cytokines and nitric oxide.[6]
ManganesePC1210⁻⁶ - 10⁻⁵ MNot specifiedInduced apoptosis.[10]
ManganeseHuman Lung Epithelial0.2 - 200 µMNot specifiedCytotoxicity and release of IL-6 and IL-8.[11]

Table 2: In Vitro Effects of Nicotinic Acid and Derivatives

CompoundCell Line/SystemConcentration RangeIncubation TimeKey Findings
NicotineSH-SY5Y1 µM24 h (pretreatment)Completely blocked manganese-induced toxicity.[4]
NiacinPorcine Embryos300 - 900 µM7 daysIncreased glutathione levels; 300 µM improved blastocyst formation.[7]
NiacinPorcine Embryos300 µM7 daysUpregulated anti-apoptotic (BCL2) and lipid metabolism (PLIN2) genes.[7]
β-Nicotinamide MononucleotideOvarian Granulosa Cells500 µMNot specifiedAlleviated H₂O₂-induced cell cycle arrest and death.[2]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is designed to determine the dose-dependent cytotoxic effect of this compound on a selected cell line (e.g., SH-SY5Y human neuroblastoma cells).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in sterile, nuclease-free water or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., ranging from 1 µM to 1000 µM). Include a vehicle control (medium with the same amount of solvent used for the stock solution) and an untreated control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to quantify intracellular ROS levels following treatment with this compound, with or without an oxidative challenge.

Materials:

  • Cell line of interest (e.g., HepG2, SH-SY5Y)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • This compound

  • Hydrogen peroxide (H₂O₂) as a positive control for ROS induction

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Probe Loading: Remove the medium and wash the cells with warm PBS. Add 100 µL of medium containing 10 µM DCFH-DA to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C in the dark.

  • Oxidative Challenge: Wash the cells twice with PBS. Add fresh medium containing the respective concentrations of this compound, and for challenged wells, add a known ROS inducer like H₂O₂ (e.g., 100 µM). Include controls: untreated, vehicle, H₂O₂ alone, and this compound alone.

  • Fluorescence Measurement: Incubate for 1 hour at 37°C. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the untreated control. A decrease in H₂O₂-induced fluorescence in the presence of this compound would suggest an antioxidant effect.

Protocol 3: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol describes the measurement of secreted pro-inflammatory cytokines from microglial cells (e.g., N9 or BV-2) in response to this compound.

Materials:

  • N9 or BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • This compound

  • 24-well cell culture plates

  • ELISA kits for mouse TNF-α and IL-6

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed microglial cells in a 24-well plate and grow to ~80% confluency.

  • Treatment: Starve the cells in a serum-free medium for 2 hours. Then, treat the cells with:

    • Vehicle Control

    • This compound alone (various concentrations)

    • LPS alone (e.g., 100 ng/mL)

    • This compound in combination with LPS.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve. Compare the cytokine levels across different treatment groups.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion A Prepare Manganese Dinicostinate Stock C Dose-Response Cytotoxicity Assay (MTT) A->C B Culture Selected Cell Line (e.g., SH-SY5Y) B->C D Oxidative Stress Assay (ROS Measurement) C->D E Inflammatory Response Assay (ELISA) C->E F Calculate IC50 Values C->F G Quantify ROS Levels D->G H Measure Cytokine Concentrations E->H I Interpret Results & Determine Bioactivity F->I G->I H->I

Caption: General workflow for in vitro evaluation of this compound.

Signaling_Pathway cluster_stress Cellular Stress Induction cluster_pathway NF-κB Inflammatory Pathway cluster_response Cellular Response cluster_intervention Potential Intervention Mn Manganese (Mn²⁺) ROS ↑ ROS Production Mn->ROS potentiates IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines gene transcription Niacin Nicotinate Moiety Antioxidant Antioxidant Effect Niacin->Antioxidant Antioxidant->ROS inhibits

Caption: Proposed signaling pathway for manganese-induced inflammation.

References

Application Notes and Protocols for Animal Models in Manganese Dinicotinate Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Manganese is an essential trace element vital for various physiological processes. However, excessive exposure to manganese can lead to neurotoxicity, manifesting in a neurological disorder known as manganism, which shares some symptoms with Parkinson's disease. Conversely, manganese supplementation may offer therapeutic benefits in certain conditions. The study of novel manganese compounds, such as manganese dinicotinate, requires robust and well-defined animal models to elucidate their potential toxicological profiles and therapeutic applications.

These application notes provide a framework for utilizing rodent models to investigate the effects of this compound. The protocols outlined below are designed to be adaptable for assessing both potential neurotoxicity and therapeutic efficacy. Key areas of investigation include behavioral analysis, biochemical assessments of oxidative stress and neurotransmitter levels, and the examination of key signaling pathways implicated in manganese-induced cellular responses.

Commonly used animal models in manganese research include mice and rats due to their physiological similarities to humans in manganese absorption, distribution, and metabolism.[1] Zebrafish and C. elegans are also utilized for their ease of use and the similarities in functional neurobehavioral outcomes of manganese toxicity with humans.[2] The choice of model will depend on the specific research question, with rodents being particularly well-suited for detailed behavioral and neurochemical analyses.

I. Behavioral Assessment Protocols

Behavioral tests are crucial for evaluating the functional consequences of this compound administration. These protocols are designed to assess locomotor activity, motor coordination, and anxiety-like behavior.

Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.[3][4][5][6]

Protocol:

  • Apparatus: A square arena (e.g., 50 x 50 cm for mice) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is placed in a dimly lit, quiet room.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.[4]

  • Procedure:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a set period, typically 10-20 minutes.[5]

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use automated tracking software to analyze the following parameters:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Thigmotaxis: The tendency to remain close to the walls, another indicator of anxiety.[4]

    • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

    • Fecal boli count: An increase in defecation can be a physiological response to stress.[4]

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to remove any olfactory cues.

Rotarod Test

The Rotarod test assesses motor coordination and balance.[7][8][9][10][11]

Protocol:

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Training (Acclimation):

    • Place the mice on the rod at a low, constant speed (e.g., 4-5 RPM) for a short period (e.g., 60 seconds) for 2-3 trials on the day before the actual test. This helps to reduce stress and variability.[8]

  • Testing:

    • Place the mouse on the rotating rod.

    • The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[7][9]

    • Record the latency to fall from the rod.

    • Perform 3 trials with an inter-trial interval of at least 15 minutes.[7][9]

  • Data Analysis: The primary measure is the latency to fall. A shorter latency indicates impaired motor coordination.

II. Biochemical Analysis Protocols

Biochemical analyses of brain tissue are essential for understanding the molecular mechanisms underlying the effects of this compound.

Measurement of Manganese Levels in Brain Tissue

This protocol describes the quantification of manganese in specific brain regions using Atomic Absorption Spectroscopy (AAS).[12]

Protocol:

  • Tissue Collection:

    • Following behavioral testing, euthanize the animals according to approved protocols.

    • Rapidly dissect the brain and isolate regions of interest (e.g., striatum, globus pallidus, cortex, hippocampus).[12]

  • Sample Preparation:

    • Weigh the dissected brain tissue.

    • Digest the tissue in ultrapure nitric acid (e.g., 1:10 wt/vol) in a sand bath at 60°C for 48-72 hours.[12]

  • Analysis:

    • Dilute the digested tissue sample with 2% nitric acid.[12]

    • Analyze the manganese concentration using a graphite furnace atomic absorption spectrophotometer.

    • Results are typically expressed as µg of manganese per gram of wet tissue weight.

Assessment of Oxidative Stress

Oxidative stress is a key mechanism of manganese-induced neurotoxicity.[13][14][15][16][17]

This assay measures lipid peroxidation, a marker of oxidative damage.

Protocol:

  • Tissue Homogenization:

    • Homogenize brain tissue in a suitable buffer (e.g., RIPA buffer with protease inhibitors).

    • Centrifuge the homogenate and collect the supernatant.

  • Assay Procedure:

    • Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.

    • In the assay, thiobarbituric acid reacts with MDA in the sample to produce a colored product.

    • Measure the absorbance at 532 nm using a spectrophotometer.[15]

    • Quantify MDA levels by comparing the sample absorbance to a standard curve generated with known concentrations of MDA.

This assay measures the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of cellular redox state.

Protocol:

  • Sample Preparation:

    • Homogenize brain tissue and deproteinize with an acid (e.g., perchloric acid).[14]

    • Neutralize the sample.

  • Assay Procedure:

    • Use a commercial GSH/GSSG assay kit.

    • The assay typically involves a colorimetric or fluorometric reaction.

    • Measure the absorbance or fluorescence to determine the concentrations of total glutathione and GSSG.

    • Calculate the GSH concentration and the GSH/GSSG ratio. A decreased ratio is indicative of oxidative stress.

Quantification of Dopamine Levels

Manganese neurotoxicity is often associated with dysfunction of the dopaminergic system. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying dopamine and its metabolites.[18]

Protocol:

  • Tissue Preparation:

    • Homogenize brain tissue (e.g., striatum) in a solution of cold 0.3 N perchloric acid.[18]

    • Centrifuge the homogenate at 4°C.[18]

  • Sample Extraction:

    • Filter the supernatant.[18]

  • HPLC Analysis:

    • Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Separate dopamine and its metabolites based on their retention times.

    • Quantify the concentration of dopamine by comparing the peak area to that of known standards.

III. Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for comparison. The values presented are for illustrative purposes and should be determined experimentally for this compound.

Table 1: Hypothetical Behavioral Data in Mice Treated with this compound

Treatment GroupTotal Distance (cm) in OFTTime in Center (s) in OFTLatency to Fall (s) in Rotarod
Control3500 ± 25045 ± 5180 ± 20
Mn Dinicotinate (Low Dose)3400 ± 30042 ± 6175 ± 25
Mn Dinicotinate (High Dose)2500 ± 20020 ± 4120 ± 15*

Data are presented as mean ± SEM. *p < 0.05 compared to control.

Table 2: Hypothetical Biochemical Data in Mouse Striatum after this compound Treatment

Treatment GroupManganese (µg/g tissue)MDA (nmol/mg protein)GSH/GSSG RatioDopamine (ng/mg tissue)
Control0.5 ± 0.12.5 ± 0.315 ± 210 ± 1.5
Mn Dinicotinate (Low Dose)1.2 ± 0.23.0 ± 0.413 ± 1.89.5 ± 1.2
Mn Dinicotinate (High Dose)5.8 ± 0.76.2 ± 0.87 ± 1.14.5 ± 0.9*

Data are presented as mean ± SEM. *p < 0.05 compared to control.

IV. Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways that may be affected by manganese. These diagrams can serve as a guide for investigating the molecular mechanisms of this compound.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellularResponse Cellular Responses (Proliferation, Differentiation, Apoptosis) TranscriptionFactors->CellularResponse

Caption: MAPK signaling pathway.

NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB / IκB (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκB degradation GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Autophagy_Signaling_Pathway NutrientDeprivation Nutrient Deprivation/ Cellular Stress mTORC1 mTORC1 NutrientDeprivation->mTORC1 inhibits ULK1 ULK1 Complex mTORC1->ULK1 inhibits Beclin1 Beclin-1 Complex ULK1->Beclin1 activates AutophagosomeFormation Autophagosome Formation Beclin1->AutophagosomeFormation Autolysosome Autolysosome (Degradation) AutophagosomeFormation->Autolysosome Lysosome Lysosome Lysosome->Autolysosome

References

Application Notes and Protocols for the Analytical Detection of Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of manganese dinicotinate, a compound of interest in pharmaceutical and chemical research. The following protocols are designed to be adaptable to various laboratory settings and instrumentation.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a robust and accessible method for the quantitative determination of this compound. This technique can be applied in two primary ways: by direct quantification of the aqueous solution or by forming a colored complex with a chelating agent for enhanced sensitivity and selectivity.

Protocol 1: Direct Quantification of this compound in Aqueous Solution

This method is suitable for relatively pure samples where this compound is the primary analyte.

Experimental Protocol:

  • Solvent Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) to ensure consistent spectral characteristics.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of high-purity this compound standard.

    • Dissolve the standard in the prepared buffer to create a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the this compound sample in the same buffer used for the standards to a concentration expected to fall within the calibration range.

    • Filter the sample solution using a 0.45 µm syringe filter to remove any particulate matter.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a UV wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). The nicotinate moiety is expected to absorb in this region.

    • Use the buffer solution as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution at the determined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

Protocol 2: Colorimetric Determination of Manganese (II) after Complexation

This method offers higher sensitivity and is suitable for samples with low concentrations of this compound or in complex matrices. The principle involves the formation of a colored complex between Mn(II) and a specific reagent.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Complexing Agent: Prepare a solution of a suitable chelating agent such as Picolinaldehyde Nicotinoylhydrazone (PANH) in ethanol (e.g., 1.77 x 10⁻⁴ M).[1]

    • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., HCl + NH₄OH buffer at pH 9).[1]

    • Extraction Solvent: Chloroform.[1]

  • Standard Solution Preparation:

    • Prepare a stock solution of a known manganese salt (e.g., MnCl₂) in deionized water.

    • Create a series of calibration standards by diluting the stock solution to known concentrations of Mn(II) (e.g., 0.02 - 1.5 ppm).[1]

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a sample of this compound.

    • Digest the sample with a suitable acid (e.g., nitric acid) to break down the complex and release the Mn(II) ions.

    • Neutralize the digested sample and dilute it with deionized water to a known volume.

  • Complexation and Extraction:

    • To an aliquot of the prepared standard or sample solution, add the PANH reagent.

    • Adjust the pH to 9 using the buffer solution.[1]

    • Add chloroform and shake vigorously for approximately 30 seconds to extract the Mn(II)-PANH complex into the organic phase.[1]

    • Allow the phases to separate.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the yellow-colored organic phase at its λmax (approximately 385 nm for the Mn(II)-PANH complex) against a reagent blank.[1]

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance of the extracted standards against the concentration of Mn(II).

    • Determine the concentration of Mn(II) in the sample from the calibration curve and back-calculate the concentration of this compound.

Data Presentation:

Analytical Methodλmax (nm)Linear RangeMolar Absorptivity (L mol⁻¹ cm⁻¹)Limit of Detection (LOD)
Direct UV Spectrophotometry~260 nm (expected for nicotinate)Dependent on instrumentNot specifiedNot specified
Colorimetric (Mn(II)-PANH)385 nm0.02 - 1.5 ppm[1]4.606 x 10⁴[1]1.19 ng cm⁻² (Sandell's sensitivity)[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive technique for the separation and quantification of this compound from related substances and impurities.

Protocol: Reversed-Phase HPLC with UV Detection

This method is suitable for the direct analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), and a data acquisition system.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common mobile phase for related compounds is a gradient of acetonitrile in a sulfuric acid buffer.[2]

    • For example, a gradient elution starting with a higher aqueous phase composition and increasing the organic phase over time.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and 0.05% H₂SO₄ in water[2]

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10-20 µL

    • Detection: UV at 250 nm[2]

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation:

ParameterValue
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile PhaseGradient: Acetonitrile and 0.05% H₂SO₄ (aq)[2]
Flow Rate1.0 mL/min[2]
Detection Wavelength250 nm[2]
Retention TimeTo be determined experimentally
Linearity RangeTo be determined experimentally
LOD/LOQTo be determined experimentally

Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive and specific method for determining the manganese content in this compound. This technique measures the absorption of light by free manganese atoms in the gaseous state.

Protocol: Flame Atomic Absorption Spectroscopy (FAAS)

Experimental Protocol:

  • Instrumentation: A flame atomic absorption spectrometer equipped with a manganese hollow cathode lamp.

  • Standard Solution Preparation:

    • Prepare a 1000 ppm stock solution of manganese from a certified standard.

    • Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the stock solution with deionized water.

  • Sample Preparation (Acid Digestion):

    • Accurately weigh a sample of this compound.

    • Digest the sample in a mixture of concentrated nitric acid and hydrochloric acid (e.g., 20:1 v/v).

    • Heat the mixture until the sample is completely dissolved and the solution is clear.

    • Cool the solution and quantitatively transfer it to a volumetric flask. Dilute to the mark with deionized water. The final concentration should be within the linear range of the instrument.

  • Instrumental Analysis:

    • Set the instrument parameters for manganese analysis (wavelength: 279.5 nm).[3]

    • Aspirate the blank (deionized water), standards, and sample solutions into the flame.

    • Record the absorbance readings for each solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

    • Determine the concentration of manganese in the sample solution from the calibration curve.

    • Calculate the percentage of manganese in the original sample.

Data Presentation:

ParameterValue
Wavelength279.5 nm[3]
Slit WidthInstrument dependent
Lamp CurrentInstrument dependent
Flame TypeAir-Acetylene
Calibration RangeTypically 0.1 - 10 ppm
Detection Limit~0.01 ppm

Visualization of Analytical Workflows

Workflow for this compound Analysis

cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing cluster_results Results Sample This compound Sample Preparation Sample Preparation (Dissolution/Digestion) Sample->Preparation UV_Vis UV-Vis Spectrophotometry Preparation->UV_Vis HPLC HPLC Preparation->HPLC AAS AAS Preparation->AAS Quantification Quantification UV_Vis->Quantification Characterization Characterization UV_Vis->Characterization HPLC->Quantification HPLC->Characterization AAS->Quantification Report Final Report Quantification->Report Characterization->Report

Caption: General workflow for the analysis of this compound.

HPLC Analysis Workflow

Start Sample and Standard Preparation Injection Inject into HPLC Start->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (250 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Peak Integration and Calibration Data->Analysis Result Concentration Determination Analysis->Result

Caption: Step-by-step workflow for HPLC analysis.

Spectrophotometric Analysis (Colorimetric) Workflow

Start Sample Digestion to Release Mn(II) Complexation Add Chelating Agent (e.g., PANH) Start->Complexation Extraction Extract Colored Complex Complexation->Extraction Measurement Measure Absorbance at λmax Extraction->Measurement Analysis Compare to Calibration Curve Measurement->Analysis Result Calculate Mn Concentration Analysis->Result

Caption: Workflow for colorimetric determination of manganese.

References

Application Notes and Protocols for Manganese Compound Dosing in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data is available for the specific dosing of manganese dinicotinate. The following protocols are based on studies using other forms of manganese, such as manganese chloride (MnCl₂), manganese acetate, and manganese oxide nanoparticles. These notes should serve as a guide, and researchers should perform dose-response studies to determine the optimal concentration for their specific experimental model and research question when using this compound.

Introduction to Manganese in Experimental Research

Manganese (Mn) is an essential trace element crucial for various physiological processes, including bone formation, metabolism, and antioxidant defense.[1] It acts as a cofactor for several key enzymes, such as glutamine synthetase and superoxide dismutase.[1] However, at high concentrations, manganese can be toxic, particularly to the nervous system, leading to a condition known as manganism, which shares symptoms with Parkinson's disease.[1] Therefore, careful consideration of dosage is critical in experimental designs.

In Vivo Dosing Protocols

The following tables summarize dosing protocols from various in vivo studies using different manganese compounds. These can be used as a starting point for designing experiments with this compound, though adjustments will likely be necessary.

Table 1: Oral Administration of Manganese Compounds in Rodent Models

Manganese CompoundAnimal ModelDoseDurationKey FindingsReference
Manganese AcetateSprague-Dawley RatsVarying doses63 daysHigh doses led to kidney and urinary bladder toxicity, particularly in males.[2]
Manganese Chloride (in drinking water)Rats20 mg/mL30 daysIncreased serum enzyme activities and oxidative damage in the liver.
Manganese (form not specified)Zucker Diabetic Fatty Rats16 mg/kg body weight7 weeksIncreased adiponectin and lowered ICAM-1 and creatinine blood levels.[3]
Manganese Oxide Nanoparticles (MnO₂-NPs)Wistar Rats30, 300, or 3000 mg/kg/day28 daysDose-dependent increase in Mn excretion.[4]
Manganese (form not specified)Pups (postnatal day 1-21)50 mg Mn/kg/day21 daysInvestigated the effect of maternal choline supplementation on developmental manganese exposure.[5]

Table 2: Intraperitoneal/Subcutaneous Administration of Manganese Compounds in Rodent Models

| Manganese Compound | Animal Model | Dose | Frequency | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Manganese Chloride | Sprague-Dawley Rats | 1 and 5 mg/kg | Every 10 days | 150 days | High dose caused mortality and motor activity deficits. |[6] | | Manganese Chloride | Rats | 6-15 mg/kg | 5 times/week | 4 weeks | Altered brain dopamine levels. | | | Manganese Chloride | Rats | 2.5 mg/kg | Not specified | 8-12 weeks | Altered brain neurotransmitters. | |

Detailed In Vivo Experimental Protocol Example (Based on Jain et al., 2017)

This protocol is adapted from a study investigating the effects of manganese supplementation in a diabetic rat model.[3]

Objective: To determine the effect of manganese supplementation on metabolic parameters in Zucker diabetic fatty rats.

Materials:

  • Male Zucker diabetic fatty rats (6 weeks old)

  • Manganese (in the desired form, e.g., this compound)

  • Vehicle control (e.g., sterile water)

  • Oral gavage needles

  • Animal balance

  • Blood collection supplies

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week before the start of the experiment.

  • Grouping: Randomly divide the rats into two groups: a control group and a manganese-supplemented group.

  • Dosing Preparation: Prepare a stock solution of the manganese compound. For example, if using a dose of 16 mg/kg, calculate the amount needed per rat based on its body weight and dissolve it in a suitable volume of the vehicle for oral gavage.

  • Administration: Administer the manganese solution or vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 7 weeks).

  • Monitoring: Monitor the animals' body weight, food intake, and general health throughout the study.

  • Sample Collection: At the end of the study, collect blood and tissue samples for analysis of relevant biomarkers (e.g., adiponectin, ICAM-1, creatinine).

In Vitro Dosing Protocols

The following table summarizes manganese concentrations used in various in vitro experiments.

Table 3: Manganese Concentrations in Cell Culture Experiments

Manganese CompoundCell LineConcentration RangeDurationKey FindingsReference
Manganese ChlorideHuman Umbilical Vein Endothelial Cells (HUVEC), 3T3-L1 adipocytes0-10 µM24 hours (pretreatment)Prevented high glucose-induced decrease in DsbA-L.[3]
Manganese ChlorideHepG2, MDCK, GL15, SH-SY5Y, C2C12Not specified (dose-response)Not specifiedCell-type specific toxicity, with muscle cells showing noticeable sensitivity.[7]
Aluminum and ManganeseChinese Hamster Ovary (CHO) cells0.1 to 3.0 mg/LNot specifiedCytotoxic and genotoxic effects.[8]
Detailed In Vitro Experimental Protocol Example (Based on Jain et al., 2017)

This protocol is adapted from a study investigating the effects of manganese on endothelial cells under high glucose conditions.[3]

Objective: To determine if manganese supplementation can prevent high glucose-induced endothelial dysfunction.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Manganese Chloride (or other soluble manganese salt)

  • High glucose (D-glucose) solution

  • Normal glucose control

  • Cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Reagents for downstream analysis (e.g., ROS detection, protein expression)

Procedure:

  • Cell Seeding: Seed HUVECs in appropriate cell culture plates and allow them to adhere and grow to a desired confluency.

  • Pretreatment: Pre-treat the cells with varying concentrations of manganese (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • High Glucose Challenge: Following pretreatment, expose the cells to high glucose (e.g., 25 mM) or normal glucose (5 mM) for another 24 hours.

  • Analysis: After the incubation period, perform assays to assess endothelial dysfunction markers, such as reactive oxygen species (ROS) production, expression of adhesion molecules (e.g., ICAM-1), or monocyte adhesion assays.

Key Signaling Pathways and Cellular Mechanisms

Manganese impacts several cellular signaling pathways, primarily related to oxidative stress and mitochondrial function. Overexposure can lead to an increase in reactive oxygen species (ROS), mitochondrial dysfunction, and neuroinflammation.[1]

Manganese_Cellular_Effects cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondria Mitochondria Mn_ext Manganese Mn_int Intracellular Manganese Mn_ext->Mn_int Uptake Mito Mitochondrial Respiration Mn_int->Mito ROS ROS Production Mito->ROS Mito_dys Mitochondrial Dysfunction Mito->Mito_dys Ox_stress Oxidative Stress ROS->Ox_stress Apoptosis Apoptosis Mito_dys->Apoptosis Inflammation Neuroinflammation Ox_stress->Inflammation Inflammation->Apoptosis

Caption: Cellular effects of manganese overload.

This diagram illustrates that an excess of intracellular manganese can disrupt mitochondrial respiration, leading to increased production of reactive oxygen species (ROS). This, in turn, causes oxidative stress and mitochondrial dysfunction, which can trigger neuroinflammatory pathways and ultimately lead to apoptosis or cell death.

Experimental_Workflow_In_Vivo start Start: Animal Acclimation grouping Randomized Grouping start->grouping dosing Daily Dosing: This compound or Vehicle grouping->dosing monitoring In-life Monitoring: Body Weight, Health dosing->monitoring end_study End of Study: Sample Collection (Blood, Tissues) monitoring->end_study analysis Biochemical and Histological Analysis end_study->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo studies.

This workflow outlines the key steps in a typical in vivo study investigating the effects of a manganese compound. It begins with animal acclimation and randomization, followed by a period of daily dosing and monitoring, and concludes with sample collection and analysis.

Conclusion

References

Application Notes and Protocols: Manganese Dinicotinate as a Nutritional Supplement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a synthesized guide for the research and development of manganese dinicotinate as a nutritional supplement. As of the date of this document, there is a notable absence of published research specifically on this compound. Therefore, the methodologies and data presentation formats described herein are based on established practices for evaluating other forms of manganese supplementation and analogous metal-nicotinate complexes. These protocols should be considered as a starting point for investigation, not as a reflection of established experimental results for this compound.

Introduction

Manganese (Mn) is an essential trace mineral crucial for numerous physiological processes, including bone formation, antioxidant defense, and metabolism of amino acids, cholesterol, glucose, and carbohydrates.[1][2] Nicotinic acid (Niacin, Vitamin B3) is a precursor to coenzymes essential in cellular metabolism and has been shown to form complexes with trace metals, potentially enhancing their absorption and utilization.[3][4] this compound, a chelate of manganese with two molecules of nicotinic acid, is hypothesized to be a bioavailable source of manganese for nutritional supplementation.

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a nutritional supplement. The protocols outlined below are designed to assess its physicochemical properties, bioavailability, efficacy, and safety.

Physicochemical Characterization

A thorough characterization of this compound is the foundational step in its evaluation as a nutritional supplement.

Table 1: Physicochemical Properties of Manganese and Related Compounds

PropertyManganese (Metal)Manganese Sulfate (MnSO₄)This compound (Hypothetical)
Molecular Weight 54.94 g/mol [5]151.00 g/mol [5]C₁₂H₈MnN₂O₄
Appearance Steel-gray solid[5]Pale rose-red solid[5]To be determined (likely a crystalline solid)
Solubility in Water Decomposes[5]Soluble[6]To be determined
Melting Point 1,244 °C[5]700 °C[5]To be determined
Boiling Point 2,095 °C[5]850 °C (decomposes)[5]To be determined
Experimental Protocol: Synthesis and Characterization of this compound

Objective: To synthesize and characterize this compound.

Materials:

  • Manganese(II) chloride (MnCl₂) or Manganese(II) sulfate (MnSO₄)

  • Nicotinic acid

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

  • Reaction vessel, magnetic stirrer, pH meter, filtration apparatus

  • Analytical instrumentation: FT-IR spectrometer, UV-Vis spectrophotometer, Elemental Analyzer, X-ray diffractometer.

Procedure:

  • Dissolve a stoichiometric amount of nicotinic acid in distilled water.

  • Adjust the pH of the nicotinic acid solution to a neutral or slightly basic range with a dilute NaOH solution to deprotonate the carboxylic acid group.

  • In a separate vessel, dissolve a stoichiometric amount of a manganese salt (e.g., MnCl₂) in distilled water.

  • Slowly add the manganese salt solution to the sodium nicotinate solution while stirring continuously.

  • A precipitate of this compound is expected to form. Continue stirring for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., room temperature or slightly elevated).

  • Collect the precipitate by filtration and wash with distilled water and then ethanol to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum at a controlled temperature.

  • Characterize the synthesized compound using:

    • FT-IR spectroscopy to confirm the coordination of the carboxylate group of nicotinic acid to the manganese ion.

    • Elemental analysis to determine the percentage of C, H, N, and Mn, and confirm the chemical formula.

    • UV-Vis spectroscopy to study the electronic transitions and coordination environment of the manganese ion.

    • X-ray diffraction (XRD) to determine the crystalline structure.

Bioavailability Studies

Assessing the bioavailability of manganese from this compound is critical to understanding its potential as a nutritional supplement. Bioavailability is often compared to a standard, well-characterized source like manganese sulfate.

Table 2: Hypothetical Bioavailability of Manganese from Different Sources in Broiler Chicks

Manganese SourceSupplemental Mn (mg/kg diet)Tibia Mn (mg/kg)Liver Mn (mg/kg)Relative Bioavailability (%) (vs. MnSO₄)
Control (Basal Diet) 0ValueValue-
Manganese Sulfate 60ValueValue100
This compound 60ValueValueTo be determined
Manganese Proteinate 60ValueValue~105-128[7]
Experimental Protocol: In Vivo Bioavailability in a Broiler Chick Model

Objective: To determine the relative bioavailability of manganese from this compound compared to manganese sulfate.

Animals: Day-old male broiler chicks.

Experimental Design:

  • Acclimate chicks for a period (e.g., 7 days) on a standard starter diet.

  • Deplete manganese stores by feeding a manganese-deficient basal diet for a subsequent period (e.g., 7 days).

  • Randomly assign chicks to dietary treatment groups (e.g., 6-8 replicates per treatment).

  • Treatments:

    • Basal diet (control)

    • Basal diet + graded levels of Mn from manganese sulfate (e.g., 30, 60, 90 mg/kg)

    • Basal diet + graded levels of Mn from this compound (e.g., 30, 60, 90 mg/kg)

  • Provide diets and deionized water ad libitum for a set period (e.g., 14-21 days).

  • At the end of the experimental period, euthanize the chicks and collect tissue samples (tibia, liver, kidney) and blood.

Sample Analysis:

  • Dry and ash the tibia and liver samples.

  • Digest the ashed samples in acid.

  • Determine the manganese concentration in the digested samples and blood plasma/serum using Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[2][8]

Data Analysis:

  • Perform a regression analysis of tissue manganese concentration against the dietary manganese intake for each source.

  • Calculate the relative bioavailability of this compound compared to manganese sulfate (set at 100%) using the slope-ratio assay method.

Efficacy Studies

Efficacy studies aim to determine if this compound can effectively elicit the known physiological functions of manganese.

Table 3: Hypothetical Effects of Manganese Supplementation on Performance and Eggshell Quality in Laying Hens

TreatmentEgg Production (%)Eggshell Thickness (mm)Tibia Breaking Strength (N)
Control (Basal Diet) ValueValueValue
MnSO₄ (60 mg/kg) ValueValueValue
This compound (60 mg/kg) ValueValueValue
Experimental Protocol: Efficacy in Laying Hens

Objective: To evaluate the effect of this compound supplementation on egg production, eggshell quality, and bone strength in laying hens.

Animals: Laying hens of a specific age (e.g., 40 weeks).

Experimental Design:

  • House hens in individual cages and acclimate them to a basal diet low in manganese.

  • Randomly assign hens to dietary treatment groups.

  • Treatments:

    • Basal diet (control)

    • Basal diet + manganese sulfate (e.g., 60 mg/kg)

    • Basal diet + this compound (e.g., 60 mg/kg)

  • Conduct the feeding trial for a specified duration (e.g., 8-12 weeks).

Data Collection and Analysis:

  • Performance: Record daily egg production, egg weight, and feed intake. Calculate feed conversion ratio.

  • Eggshell Quality: At regular intervals, collect eggs to measure eggshell thickness, eggshell breaking strength, and eggshell weight.[9]

  • Bone Strength: At the end of the trial, collect tibia samples to determine bone mineral density and breaking strength.

  • Biochemical Markers: Analyze blood samples for markers of bone metabolism (e.g., alkaline phosphatase).

Cellular and Molecular Mechanisms

Investigating the cellular and molecular effects of this compound can provide insights into its mechanism of action.

Signaling Pathways

Manganese is known to influence several signaling pathways.[1][10][11] The diagram below illustrates a simplified overview of potential manganese-influenced pathways relevant to its role as a nutritional supplement.

Manganese_Signaling_Pathways cluster_0 Cellular Uptake cluster_1 Intracellular Manganese cluster_2 Mitochondrial Function cluster_3 Enzyme Cofactor Activity cluster_4 Physiological Outcomes MnD This compound Mn2_plus Mn²⁺ MnD->Mn2_plus Dissociation/Transport MnSOD MnSOD Activation Mn2_plus->MnSOD Glycosyltransferases Glycosyltransferases Mn2_plus->Glycosyltransferases Arginase Arginase Mn2_plus->Arginase Pyruvate_Carboxylase Pyruvate Carboxylase Mn2_plus->Pyruvate_Carboxylase ROS_scavenging ROS Scavenging MnSOD->ROS_scavenging Antioxidant_Defense Antioxidant Defense ROS_scavenging->Antioxidant_Defense Bone_Formation Bone Formation Glycosyltransferases->Bone_Formation Metabolism Metabolism Arginase->Metabolism Pyruvate_Carboxylase->Metabolism

Figure 1: Simplified signaling pathways influenced by intracellular manganese.
Experimental Workflow: In Vitro Cell Culture Model

The following workflow can be used to assess the cellular effects of this compound.

In_Vitro_Workflow cluster_assays Perform Assays start Select Cell Line (e.g., Caco-2 for absorption, MC3T3-E1 for bone formation) culture Culture cells to confluence start->culture treat Treat with this compound vs. MnSO₄ and Control culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability 24h, 48h, 72h uptake Manganese Uptake (ICP-MS) treat->uptake Time course gene_expression Gene Expression Analysis (qRT-PCR for MnSOD, etc.) treat->gene_expression Time course protein_analysis Protein Analysis (Western Blot for signaling proteins) treat->protein_analysis Time course data_analysis Data Analysis and Interpretation viability->data_analysis uptake->data_analysis gene_expression->data_analysis protein_analysis->data_analysis

Figure 2: Experimental workflow for in vitro evaluation of this compound.

Safety and Toxicology

Safety is paramount in the development of any nutritional supplement.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity of this compound.

Animals: Female rats (or mice).

Procedure:

  • Follow the OECD Test Guideline 425 (or equivalent).

  • Administer a starting dose of this compound to a single animal by oral gavage.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Continue this sequential dosing until the stopping criteria are met.

  • The LD₅₀ is then calculated using the maximum likelihood method.

Analytical Methods

Accurate quantification of manganese in various matrices is essential for all aspects of research.

Table 4: Common Analytical Methods for Manganese Quantification

MethodMatrixDetection LimitAdvantagesDisadvantages
Flame Atomic Absorption Spectrometry (FAAS) Feed, Water, Digesta~10-20 µg/LRobust, relatively low costLower sensitivity, matrix interferences
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Blood, Tissues, Urine~0.1-1 µg/LHigh sensitivity[2][8]Slower sample throughput
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) All biological and environmental samples<0.1 µg/LVery high sensitivity, multi-element analysisHigh instrument cost, potential for polyatomic interferences
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Feed, Water, Tissues~1-10 µg/LGood sensitivity, multi-element analysisLess sensitive than ICP-MS

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic investigation of this compound as a novel nutritional supplement. Due to the current lack of specific data, it is imperative that researchers conduct thorough physicochemical characterization, bioavailability studies, efficacy trials, and safety assessments. The methodologies outlined, based on established principles for manganese and other mineral supplements, provide a robust starting point for generating the necessary data to support the potential application of this compound in human and animal nutrition.

References

Application Notes and Protocols for the Use of Organic Manganese Sources in Agricultural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of organic manganese (Mn) sources, such as manganese dinicotinate and other chelated forms, in agricultural research. The information is intended to guide the design and execution of experiments aimed at evaluating the efficacy of these compounds in both plant and animal production systems.

Introduction to Organic Manganese in Agriculture

Manganese is an essential micronutrient for both plants and animals, playing a critical role in various physiological and biochemical processes. In plants, it is vital for photosynthesis, enzyme activation, and protection against oxidative stress. For animals, manganese is crucial for bone formation, reproductive function, and metabolism.[1][2]

While inorganic forms of manganese, such as manganese sulfate, are commonly used in agricultural supplements, there is growing interest in organic forms like manganese chelates (e.g., Mn-EDTA, Mn-glycinate) and manganese complexes (e.g., this compound). The primary advantage of organic manganese sources is their potential for increased bioavailability. The organic ligand can protect the manganese ion from forming insoluble precipitates in the soil or from antagonistic interactions with other minerals in an animal's digestive tract, potentially leading to improved uptake and utilization.

Applications in Animal Agriculture

Organic manganese sources have been studied for their potential to improve performance, reproductive success, and overall health in livestock, particularly poultry and swine.

Data Presentation: Comparative Efficacy of Organic vs. Inorganic Manganese in Livestock

The following tables summarize quantitative data from studies comparing the effects of organic and inorganic manganese supplementation in poultry and swine.

Table 1: Effects of Organic vs. Inorganic Manganese on Laying Hen Performance

ParameterControl (No added Mn)Inorganic Mn (Sulfate/Oxide)Organic Mn (Chelate/Complex)% Change (Organic vs. Inorganic)
Egg Production (%)-IncreasedEnhancedInconsistent results, some studies show slight improvement
Eggshell Thickness (mm)-IncreasedGenerally IncreasedVariable, some studies show greater improvement
Eggshell Breaking Strength (N)-IncreasedIncreasedGenerally higher with organic Mn
Feed Conversion Ratio-ImprovedImprovedInconsistent results

Data compiled from multiple studies.[3][4][5]

Table 2: Effects of Organic Manganese on Sow Reproductive Performance [6][7][8][9][10]

ParameterControl (0 ppm added Mn)Organic Mn (20 ppm)Organic Mn (40 ppm)
Lactation Feed IntakeLowerIncreasedLower than 20 ppm group
Piglet Birth Weight (kg)1.231.571.40
Piglet Average Daily Gain to Weaning ( g/day )213-214237220
Milk Fat Content (%)7.85.56.1
Experimental Protocols for Animal Studies

Objective: To determine the effect of dietary supplementation with this compound versus manganese sulfate on eggshell quality in laying hens.

Materials:

  • Laying hens of the same age and breed

  • Basal diet low in manganese

  • This compound

  • Manganese sulfate

  • Equipment for measuring eggshell thickness and breaking strength

  • Scanning Electron Microscope (for ultrastructure analysis)[11]

Procedure:

  • Animal Allocation: Randomly assign laying hens to three dietary treatment groups:

    • Group 1: Control (basal diet with no supplemental Mn)

    • Group 2: Inorganic Mn (basal diet supplemented with a specific level of Mn from manganese sulfate, e.g., 120 mg/kg)[5]

    • Group 3: Organic Mn (basal diet supplemented with an equivalent level of Mn from this compound, e.g., 80 mg/kg, accounting for bioavailability)[5]

  • Feeding Trial: Feed the hens their respective diets for a period of 12 weeks.[3][5]

  • Data Collection:

    • Record daily egg production and feed intake.

    • At regular intervals (e.g., weekly), collect a subset of eggs from each group for quality analysis.

  • Eggshell Quality Analysis:

    • Thickness: Measure the thickness of the eggshell at three different points (air cell, equator, and sharp end) using a micrometer.

    • Breaking Strength: Determine the force required to fracture the eggshell using an eggshell strength tester.

    • Ultrastructure (Optional): Prepare eggshell samples for scanning electron microscopy to observe the mammillary and palisade layers.[11][12]

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Applications in Plant Agriculture

In plant agriculture, organic manganese is often applied foliarly to correct deficiencies, particularly in high pH or sandy soils where manganese availability is low.[2]

Data Presentation: Comparative Efficacy of Organic vs. Inorganic Manganese in Plants

Table 3: Manganese Uptake in Maize from Different Sources [13]

Manganese SourceMn Uptake in Top Soil (% increase over NPK only)Mn Uptake in Top Soil + Sand (% increase over NPK only)
Manganese Sulfate7.45% more than EDTA-
Manganese EDTA102.75% more than oxide66.1% more than oxide
Manganese Oxide33.47%46.74%

Table 4: Soybean Yield Response to Foliar Manganese Application [14]

TreatmentYield (bu/ac)
Untreated39.58
Tracite 10% Mn (organic)38.85
Tech-Mag (inorganic)39.98

Note: Yield differences were not statistically significant in this study, potentially due to dry weather conditions.

Experimental Protocols for Plant Studies

Objective: To evaluate the effect of foliar-applied this compound versus manganese sulfate on the yield of wheat grown in manganese-deficient soil.

Materials:

  • Wheat seed of a suitable cultivar

  • Manganese-deficient field plot

  • This compound

  • Manganese sulfate

  • Surfactant/adjuvant

  • Backpack or boom sprayer

  • Combine harvester with yield monitoring capabilities or weigh wagon

Procedure:

  • Site Selection and Preparation: Select a field with a history of manganese deficiency (high pH, sandy soil). Prepare the seedbed according to standard local practices.

  • Experimental Design: Use a randomized complete block design with four replications. Each block will contain three treatment plots:

    • Plot A: Control (sprayed with water and surfactant only)

    • Plot B: Inorganic Mn (sprayed with manganese sulfate at a recommended rate, e.g., 1-2 lb/acre elemental Mn)[15]

    • Plot C: Organic Mn (sprayed with this compound at an equivalent elemental Mn rate, e.g., 0.5-1 lb/acre)[15]

  • Planting: Plant the wheat at a uniform seeding rate across all plots.

  • Foliar Application: Apply the treatments at the appropriate growth stage (e.g., tillering). Ensure uniform spray coverage.

  • Monitoring: Monitor the plots throughout the growing season for any visual differences in plant growth or deficiency symptoms.

  • Harvest: Harvest each plot separately and measure the grain yield.

  • Data Analysis: Analyze the yield data using ANOVA to determine if there are significant differences between the treatments.

Visualizing Pathways and Workflows

Manganese Uptake and Translocation in Plants

Manganese_Uptake cluster_soil Soil cluster_root Plant Root cluster_plant Plant System Mn_Inorganic Inorganic Mn (e.g., MnSO₄) Root_Uptake Root Cell Uptake (Transporters) Mn_Inorganic->Root_Uptake Dissociation to Mn²⁺ Mn_Organic Organic Mn (e.g., Mn-Dinicotinate) Mn_Organic->Root_Uptake Chelate protects Mn²⁺ Xylem Xylem Loading & Translocation Root_Uptake->Xylem Photosynthesis Photosynthesis (Chloroplasts) Xylem->Photosynthesis Enzyme_Activation Enzyme Activation Xylem->Enzyme_Activation

Caption: Simplified workflow of manganese uptake and utilization in plants.

Experimental Workflow for Evaluating Manganese Sources in Livestock

Livestock_Trial_Workflow start Animal Selection & Acclimatization randomization Randomization to Treatment Groups start->randomization control Control Diet (Basal) randomization->control inorganic Inorganic Mn Diet randomization->inorganic organic Organic Mn Diet randomization->organic feeding Feeding Period control->feeding inorganic->feeding organic->feeding data_collection Data & Sample Collection feeding->data_collection analysis Laboratory & Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results Mn_Signaling Mn Manganese (Mn²⁺) MnSOD Mn-Superoxide Dismutase (MnSOD) Mn->MnSOD Cofactor for ROS Reactive Oxygen Species (ROS) ROS->MnSOD Substrate for Antioxidant_Defense Antioxidant Defense MnSOD->Antioxidant_Defense Activates Stress_Tolerance Stress Tolerance Antioxidant_Defense->Stress_Tolerance Leads to

References

Application Notes and Protocols for the Experimental Use of Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese is an essential trace element crucial for various biological processes, acting as a cofactor for enzymes involved in metabolism, antioxidant defense, and neurological function.[1][2] Nicotinic acid, a form of vitamin B3, is a precursor to the coenzymes NAD and NADP, which are fundamental to cellular metabolism and energy production.[3][4] Manganese dinicotinate, a complex of manganese and nicotinic acid, is a novel compound with potential applications in nutritional science and pharmacology. These application notes provide a comprehensive guide for the preparation, formulation, and experimental evaluation of this compound for research purposes.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound. Researchers should verify these properties for their specific batch of the compound.

PropertyDescription
Molecular Formula Mn(C₆H₄NO₂)₂
Appearance Light pink to off-white crystalline powder
Solubility Sparingly soluble in water. Solubility can be enhanced by adjusting the pH or using co-solvents.
Stability Stable under standard laboratory conditions. Protect from light and moisture.

Table 1: Physicochemical Properties of this compound.

Preparation and Formulation Protocols

Protocol for Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from manganese(II) chloride and nicotinic acid.

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Nicotinic acid (C₆H₅NO₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve nicotinic acid in deionized water.

  • Slowly add a stoichiometric amount of sodium hydroxide solution to deprotonate the nicotinic acid, forming sodium nicotinate.

  • In a separate vessel, dissolve manganese(II) chloride tetrahydrate in deionized water.

  • Slowly add the manganese chloride solution to the sodium nicotinate solution with constant stirring.

  • A precipitate of this compound will form.

  • Continue stirring for 2-4 hours at room temperature.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water and then with ethanol to remove unreacted starting materials and byproducts.

  • Dry the resulting this compound powder in a desiccator or under vacuum.

Formulation for In Vitro Experiments

For cell culture experiments, it is crucial to prepare a sterile stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or a suitable aqueous buffer (e.g., PBS)

  • Sterile, 0.22 µm syringe filters

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add a small volume of sterile DMSO to dissolve the powder. Vortex until fully dissolved.

  • Alternatively, for aqueous preparations, use a buffer and adjust the pH as necessary to aid dissolution. Gentle heating may be applied if the compound is heat-stable.

  • Once dissolved, bring the solution to the final desired stock concentration with sterile cell culture medium or buffer.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Formulation for In Vivo Experiments

For animal studies, the formulation will depend on the route of administration. The following is a general protocol for an oral gavage formulation.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile water, saline, or a suspension agent like 0.5% carboxymethylcellulose)

  • Homogenizer or sonicator

Procedure:

  • Weigh the required amount of this compound for the desired dosage.

  • If preparing a solution, dissolve the compound in the chosen vehicle. Adjusting the pH may be necessary.

  • If preparing a suspension, wet the powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while continuously stirring or mixing.

  • Homogenize or sonicate the suspension to ensure a uniform particle size distribution.

  • Prepare the formulation fresh daily before administration to ensure stability and accurate dosing.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay

This protocol determines the cytotoxic effects of this compound on a selected cell line using an MTT assay.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

In Vivo Acute Toxicity Study

This protocol provides a basic framework for assessing the acute toxicity of this compound in rodents. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

Procedure:

  • Acclimate animals (e.g., mice or rats) for at least one week before the experiment.

  • Divide the animals into groups (e.g., 5 animals per group).

  • Administer a single dose of this compound via the intended route (e.g., oral gavage) at logarithmically spaced dose levels. Include a vehicle control group.

  • Observe the animals for signs of toxicity and mortality at regular intervals for 14 days.

  • Record body weight changes, food and water consumption, and any clinical signs of toxicity.

  • At the end of the study, perform a gross necropsy and collect tissues for histopathological examination.

  • Determine the LD₅₀ value if applicable.

Diagrams of Workflows and Signaling Pathways

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_evaluation Biological Evaluation synthesis Synthesis of This compound formulation_iv In Vitro Formulation synthesis->formulation_iv formulation_vivo In Vivo Formulation synthesis->formulation_vivo invitro In Vitro Studies (e.g., Cytotoxicity) formulation_iv->invitro invivo In Vivo Studies (e.g., Toxicity, Efficacy) formulation_vivo->invivo

Caption: Experimental workflow for this compound.

signaling_pathways cluster_manganese Manganese-Mediated Pathways cluster_nicotinate Nicotinate-Mediated Pathways Mn_Nico This compound MAPK MAPK Pathway Mn_Nico->MAPK Mn Akt PI3K/Akt Pathway Mn_Nico->Akt Mn NFkB NF-κB Pathway Mn_Nico->NFkB Mn NAD NAD+/NADH Ratio Mn_Nico->NAD Nico Ca_Signal Calcium Signaling Mn_Nico->Ca_Signal Nico Cell_Response Cellular Responses (Metabolism, Survival, Inflammation) MAPK->Cell_Response Akt->Cell_Response NFkB->Cell_Response Sirtuins Sirtuins NAD->Sirtuins Ca_Signal->Cell_Response Sirtuins->Cell_Response

Caption: Potential signaling pathways modulated by this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: In Vitro Cytotoxicity of this compound.

Cell Line Incubation Time (h) IC₅₀ (µM)
e.g., HepG2 24 [Insert Data]
48 [Insert Data]
72 [Insert Data]
e.g., SH-SY5Y 24 [Insert Data]
48 [Insert Data]

| | 72 | [Insert Data] |

Table 3: In Vivo Acute Toxicity of this compound in Mice.

Dose (mg/kg) Route of Administration Mortality Clinical Signs
[Dose 1] e.g., Oral [x/5] [Observations]
[Dose 2] e.g., Oral [x/5] [Observations]
[Dose 3] e.g., Oral [x/5] [Observations]

| Vehicle Control | e.g., Oral | [0/5] | No observable effects |

Conclusion

These application notes provide a foundational framework for the experimental use of this compound. Researchers should adapt these protocols to their specific experimental needs and always adhere to safety and ethical guidelines. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this novel compound.

References

Application Notes and Protocols for Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese dinicotinate is a compound comprised of manganese, an essential trace element, and nicotinic acid (niacin or Vitamin B3). While manganese is vital for various physiological processes, excessive exposure can lead to significant health risks. Similarly, high concentrations of nicotinic acid can present hazards. These application notes provide detailed safety and handling procedures for this compound in a research and drug development setting. The following protocols are designed to minimize risk and ensure the safe handling of this compound.

Hazard Identification and Classification

Potential Hazards:

  • Inhalation: Acute inhalation may cause respiratory tract irritation. Chronic inhalation of manganese-containing dusts is the primary concern, potentially leading to a serious and irreversible neurological disorder known as manganism, with symptoms resembling Parkinson's disease.[1] Early symptoms of overexposure can include lethargy, weakness, and sleepiness.[2]

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.[2][3][4]

  • Ingestion: Harmful if swallowed. Acute ingestion may cause gastrointestinal upset. Chronic ingestion of high levels of manganese can contribute to neurotoxicity. High doses of nicotinic acid can lead to liver damage.[5][6]

Quantitative Data: Occupational Exposure Limits for Manganese

The following table summarizes the occupational exposure limits for manganese and its inorganic compounds. These limits should be strictly adhered to when handling this compound.

Regulatory AgencyExposure Limit TypeValue (as Mn)Notes
OSHA (Occupational Safety and Health Administration)Permissible Exposure Limit (PEL) - Ceiling5 mg/m³This concentration should not be exceeded at any time.[2][3][7]
NIOSH (National Institute for Occupational Safety and Health)Recommended Exposure Limit (REL) - TWA1 mg/m³Time-Weighted Average over a 10-hour workday.[2]
NIOSH Short-Term Exposure Limit (STEL)3 mg/m³Not to be exceeded during any 15-minute work period.[2]
ACGIH (American Conference of Governmental Industrial Hygienists)Threshold Limit Value (TLV) - TWA (Inhalable fraction)0.1 mg/m³Time-Weighted Average over an 8-hour workday for the inhalable fraction.[7]
ACGIH Threshold Limit Value (TLV) - TWA (Respirable fraction)0.02 mg/m³Time-Weighted Average over an 8-hour workday for the respirable fraction.[2][3]

Experimental Protocols: Safe Handling and Use

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

  • Eye Protection: Chemical safety goggles or a face shield should be worn.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.[3]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[2] In areas with higher potential for airborne concentrations, a powered-air purifying respirator (PAPR) may be necessary.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a certified chemical fume hood is required.

  • Containment: For weighing and transferring powder, use of a balance enclosure or a glove box is recommended to minimize dust dispersion.

General Handling Procedures
  • Avoid creating dust.[5]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[2]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Spill and Waste Disposal
  • Spills: In case of a spill, avoid breathing the dust. Wear appropriate PPE, including respiratory protection. Carefully sweep or vacuum the spilled material into a sealed, labeled container for disposal. Do not use compressed air to clean up spills.[5]

  • Waste Disposal: Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not discharge into drains or the environment.

Visualizations

Safe Handling Workflow for this compound```dot

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Review Safety Data Information A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh and Transfer Compound (Use Balance Enclosure) D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G H Segregate and Label Waste G->H I Dispose of Waste (Follow Regulations) H->I J Remove and Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: A simplified diagram of the neurotoxic effects of manganese.

References

Application Notes and Protocols: Manganese Dinicotinate in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese is a versatile transition metal that plays a crucial role in a wide range of applications, from steel production to advanced electronics and biological systems.[1] Its compounds are explored for their catalytic, magnetic, and electrochemical properties.[2][3][4] Manganese dinicotinate, a coordination complex of manganese(II) and nicotinic acid (vitamin B3), is a compound of interest, although its specific applications in materials science are not yet extensively documented in publicly available literature. These notes, therefore, provide a comprehensive overview of the potential applications of this compound based on the known properties of its constituent components and the broader applications of other manganese complexes. The provided protocols are generalized from the synthesis of related manganese compounds and can be adapted for the synthesis and characterization of this compound for materials science research.

Potential Applications in Materials Science

While specific data on this compound is limited, its properties can be inferred from the functionalities of manganese ions and nicotinate ligands.

  • Catalysis: Manganese compounds are well-known for their catalytic activity in various organic reactions, including oxidations and polymerizations.[3] The nicotinate ligand could influence the redox potential and stability of the manganese center, potentially leading to novel catalytic activities. Manganese complexes with other organic ligands have demonstrated catalytic activity in reactions like the electrochemical reduction of CO2.[2]

  • Precursor for Nanomaterials: Manganese complexes are often used as precursors for the synthesis of manganese-based nanomaterials, such as manganese oxides (e.g., MnO, MnO₂, Mn₃O₄).[4][5] this compound could serve as a single-source precursor, where upon thermal decomposition, it could yield manganese oxide nanoparticles potentially doped with nitrogen and carbon from the nicotinate ligand, which could be beneficial for applications in energy storage and catalysis.

  • Magnetic Materials: Manganese ions have unpaired d-electrons, making many of its compounds paramagnetic. The arrangement of these ions in a crystal lattice can lead to interesting magnetic properties, including antiferromagnetism.[6] The nicotinate ligand can act as a bridging ligand, potentially mediating magnetic interactions between manganese centers to create novel magnetic materials.

  • Biomaterials and Drug Delivery: Given that nicotinic acid is a biocompatible molecule, this compound could be explored for applications in biomaterials. It could potentially be used as a carrier for the delivery of manganese, which is an essential trace element, or as a component in biocompatible coatings or functionalized nanoparticles for medical imaging.

Data Presentation

As there is no specific quantitative data available for this compound in materials science applications from the provided search results, the following table summarizes the applications of various other manganese compounds to provide context for potential research directions.

Manganese Compound/ComplexApplication AreaKey Properties/Function
Manganese Oxides (MnO, MnO₂, Mn₃O₄)Energy Storage (Supercapacitors)High theoretical specific capacitance, redox activity.[4]
Manganese Oxide NanoparticlesCatalysisHigh surface area, variable oxidation states.[3]
Manganese(I) ComplexesCatalysisTransfer hydrogenation of ketones, electrochemical CO₂ reduction.[2]
Manganese Dithiolate ComplexesMagnetic MaterialsAntiferromagnetic exchange interactions.[6]
Manganese Amidinates & β-KetoiminatesPrecursors for Thin Films (CVD/ALD)Volatility and thermal stability.[5]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of manganese coordination complexes, which can be adapted for this compound.

Protocol 1: Synthesis of a Manganese(II) Coordination Complex

Objective: To synthesize a manganese(II) coordination complex from a manganese salt and an organic ligand (e.g., nicotinic acid).

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Nicotinic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and hotplate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Ligand Preparation: Dissolve a stoichiometric amount of nicotinic acid in deionized water. If the ligand is not readily soluble, a minimal amount of a suitable base (e.g., NaOH solution) can be added dropwise to deprotonate the carboxylic acid group and increase its solubility.

  • Reaction Mixture: In a separate beaker, dissolve a stoichiometric amount of MnCl₂·4H₂O in deionized water.

  • Complexation: While stirring the manganese salt solution, slowly add the ligand solution dropwise at room temperature.

  • Precipitation: A precipitate of the manganese nicotinate complex should form. The reaction mixture can be gently heated (e.g., to 50-60 °C) for a period (e.g., 1-2 hours) to ensure the completion of the reaction.

  • Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with deionized water to remove any unreacted salts, followed by a wash with a small amount of ethanol to facilitate drying.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Protocol 2: Characterization of the Synthesized Complex

Objective: To confirm the identity and purity of the synthesized manganese complex.

Methods:

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify the coordination of the nicotinate ligand to the manganese ion.

    • Procedure: Record the IR spectrum of the free nicotinic acid and the synthesized this compound.

    • Expected Result: A shift in the characteristic vibrational frequencies of the carboxylate group upon coordination to the manganese ion.

  • Thermogravimetric Analysis (TGA):

    • Purpose: To determine the thermal stability of the complex and its decomposition pattern.

    • Procedure: Heat a small sample of the complex under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • Expected Result: A decomposition profile showing mass loss at specific temperatures, which can indicate the loss of coordinated water molecules and the eventual decomposition to manganese oxide.

  • X-ray Diffraction (XRD):

    • Purpose: To determine the crystal structure and phase purity of the synthesized material.

    • Procedure: Analyze the powdered sample using an X-ray diffractometer.

    • Expected Result: A diffraction pattern that can be indexed to a specific crystal structure, confirming the formation of the desired complex and the absence of impurities.

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the study of this compound in materials science.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Application Mn_Source Manganese(II) Salt Synthesis Complexation Reaction Mn_Source->Synthesis Ligand Nicotinic Acid Ligand->Synthesis Product This compound Synthesis->Product IR IR Spectroscopy Product->IR Structural Analysis TGA Thermogravimetric Analysis Product->TGA Thermal Analysis XRD X-ray Diffraction Product->XRD Crystallinity Catalysis Catalysis Studies Product->Catalysis Activity Testing Nanomaterials Nanomaterial Precursor TGA->Nanomaterials Decomposition Magnetic Magnetic Property Measurement XRD->Magnetic Structural Correlation

Caption: Experimental workflow for the synthesis, characterization, and potential application testing of this compound.

Logical_Relationship cluster_components Constituent Properties cluster_potential_apps Inferred Material Applications Mn_Dinic This compound Catalyst Novel Catalysts Mn_Dinic->Catalyst via Redox Properties Precursor Nanomaterial Precursors Mn_Dinic->Precursor via Thermal Decomposition Magnetic_Mat Magnetic Materials Mn_Dinic->Magnetic_Mat via Ligand Bridging Mn_Ion Manganese(II) Ion - Redox Activity - Magnetic Properties Mn_Ion->Mn_Dinic Nicotinate Nicotinate Ligand - Biocompatibility - Bridging Capability Nicotinate->Mn_Dinic

Caption: Logical relationship of this compound's properties and potential applications based on its constituents.

References

Troubleshooting & Optimization

Technical Support Center: Manganese Dinicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of manganese dinicotinate. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to improve your reaction yields and product purity.

Troubleshooting Guide

Encountering issues in your synthesis? This guide provides solutions to common problems.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Incorrect pH: The pH of the reaction mixture is critical. The optimal range is typically weakly acidic to neutral (pH 5.5-6.5). A pH that is too low may prevent the deprotonation of nicotinic acid, hindering its coordination to the manganese ion. Conversely, a pH that is too high can lead to the precipitation of manganese hydroxides, reducing the concentration of available manganese ions for complexation.[1]

  • Suboptimal Temperature: The reaction temperature influences the rate of reaction and the solubility of the product. The documented temperature range for successful synthesis is between 30°C and 83°C.[1] A lower temperature may result in a slower reaction rate and incomplete conversion, while a excessively high temperature might promote the formation of side products or decomposition of the desired complex.

  • Inadequate Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete formation of the product. Reaction times in published procedures range from 0.5 to 2.5 hours.[1] Monitor your reaction progress to determine the optimal time for your specific conditions.

  • Loss of Product During Workup: this compound has some solubility in certain solvents. For instance, using ethanol in the reaction mixture can lead to a portion of the product dissolving and being lost during filtration.[1] Minimizing the use of such solvents or recycling the mother liquor can help mitigate this issue.[1]

Q2: The color of my this compound product is off-white or brownish instead of the expected color. What could be the cause?

A2: The expected color of this compound is typically a pale pink or white powder. Discoloration often indicates the presence of impurities.

  • Manganese Oxidation: The manganese(II) ion is susceptible to oxidation to higher oxidation states (e.g., Mn(III) or Mn(IV)), which are typically brown or black. This can occur if the reaction is exposed to air for extended periods, especially at elevated temperatures or pH.

  • Impurities in Starting Materials: Ensure the purity of your nicotinic acid and manganese source. The presence of colored impurities in the reactants will likely carry through to the final product.

  • Side Reactions: At non-optimal pH or temperature, side reactions can lead to the formation of colored byproducts.

To address discoloration:

  • Work under an inert atmosphere: If oxidation is suspected, performing the reaction under nitrogen or argon can prevent the formation of colored manganese oxides.

  • Purify starting materials: If the purity of your reactants is in doubt, consider recrystallizing the nicotinic acid and using a high-purity manganese salt.

  • Thorough Washing: Ensure the final product is washed thoroughly with water to remove any soluble colored impurities.

Q3: My product is difficult to filter and appears gelatinous. What is happening?

A3: A gelatinous precipitate can be indicative of the formation of manganese hydroxide or a poorly crystalline product.

  • High pH: As mentioned, a pH above the optimal range can lead to the formation of gelatinous manganese hydroxide. Carefully monitor and control the pH throughout the reaction.

  • Rapid Precipitation: Adding the manganese source too quickly can lead to rapid, uncontrolled precipitation, resulting in a less crystalline and more difficult-to-filter product. Try adding the manganese solution dropwise with vigorous stirring.

Frequently Asked Questions (FAQs)

Q1: What is the optimal manganese source for the synthesis?

A1: Several manganese sources can be used, including manganese sulfate monohydrate and manganese oxide.[1] Manganese sulfate is generally more soluble in water and may lead to a more homogeneous reaction mixture. The choice may depend on the specific reaction conditions and desired purity of the final product.

Q2: What is the role of isopropanol in some of the synthesis procedures?

A2: Isopropanol can be used as a co-solvent in the reaction.[1] Its presence can influence the solubility of the reactants and the final product, potentially affecting the crystal growth and morphology of the this compound.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques can be used for characterization:

  • Elemental Analysis: To determine the mass percentage of manganese and other elements, confirming the chemical formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational bands of the nicotinate ligand and confirm its coordination to the manganese ion.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the presence of any coordinated or lattice water molecules.

Q4: Can the mother liquor from the filtration be reused?

A4: Yes, the filtered mother liquor, which may contain residual nicotinic acid and some dissolved this compound, can be recycled for use in subsequent batches.[1] This can help to improve the overall yield of the process. It is suggested that the mother liquor can be recycled 3 to 5 times.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from various published synthesis protocols for this compound.

ParameterEmbodiment 1[1]Embodiment 2[1]Embodiment 3[1]
Nicotinic Acid 100 kg222 kg220 kg
Manganese Source 68 kg Manganese Sulfate Monohydrate169 kg Manganese Sulfate Monohydrate58 kg Manganese Oxide
Solvent 1 t Water1.8 t Water, 36 L Isopropanol0.88 t Water, 88 L Isopropanol
Temperature 65°C83°C30°C
pH 5.56.06.5
Reaction Time 2.5 h0.5 h1.5 h
Final Product Yield 123.5 kg324.7 kg271.0 kg

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on published procedures.

Protocol 1: Synthesis using Manganese Sulfate [1]

  • To a 2m³ reactor, add 1 ton of water.

  • Add 100 kg of nicotinic acid to the water.

  • Heat the mixture to 65°C.

  • Add 68 kg of manganese sulfate monohydrate.

  • Cover the reactor and stir the reaction for 2.5 hours.

  • Throughout the process, use a sodium hydroxide solution to maintain the pH at 5.5.

  • After the reaction is complete, cool the mixture.

  • Centrifuge the mixture to separate the solid product.

  • Wash the solid product three times with water.

  • Flash dry the product to obtain this compound.

Protocol 2: Synthesis using Manganese Oxide and a Co-solvent [1]

  • To a 5m³ reaction kettle, add 0.88 tons of water.

  • Add 220 kg of nicotinic acid to the water.

  • Raise the temperature to 30°C.

  • Add 88 L of isopropanol.

  • Add 58 kg of manganese oxide.

  • Stir the reaction for 1.5 hours.

  • Control the pH at 6.5 throughout the reaction using a sodium hydroxide solution.

  • Once the reaction is complete, cool the mixture.

  • Centrifuge to isolate the product.

  • Wash the product three times.

  • Flash dry the final product.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Nicotinic_Acid Nicotinic Acid Reaction_Vessel Reaction Vessel Nicotinic_Acid->Reaction_Vessel Manganese_Source Manganese Source (e.g., MnSO4 or MnO) Manganese_Source->Reaction_Vessel Solvent Solvent (Water +/- Isopropanol) Solvent->Reaction_Vessel pH_Control pH Control (5.5-6.5) Reaction_Vessel->pH_Control Heating Heating (30-83°C) Reaction_Vessel->Heating Stirring Stirring (0.5-2.5h) Reaction_Vessel->Stirring Cooling Cooling Stirring->Cooling Filtration Filtration/ Centrifugation Cooling->Filtration Washing Washing (3x) Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_yield Start Low Yield of This compound Check_pH Is the pH consistently within 5.5-6.5? Start->Check_pH Adjust_pH Action: Carefully monitor and adjust pH with NaOH solution. Check_pH->Adjust_pH No Check_Temp Is the reaction temperature within the optimal range (30-83°C)? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Adjust_Temp Action: Adjust heating to maintain the recommended temperature. Check_Temp->Adjust_Temp No Check_Time Was the reaction time sufficient (0.5-2.5h)? Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Increase_Time Action: Increase reaction time and monitor for completion. Check_Time->Increase_Time No Check_Workup Is product being lost during workup? Check_Time->Check_Workup Yes Increase_Time->Check_Workup Recycle_Mother_Liquor Action: Recycle the mother liquor for subsequent batches. Check_Workup->Recycle_Mother_Liquor Yes Success Yield Improved Check_Workup->Success No Recycle_Mother_Liquor->Success

Caption: A decision tree to troubleshoot low yields in this compound synthesis.

References

Technical Support Center: Manganese Dinicotinate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manganese dinicotinate. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. Solubility and Preparation

Q: I am having difficulty dissolving this compound. What is the recommended procedure for solubilization and what are the optimal storage conditions?

A: While specific solubility data for this compound is not widely published, issues with dissolving metal-nicotinate complexes can arise. Here are some general recommendations:

  • Solvent Selection: Start with deionized water. If solubility is limited, consider using a slightly acidic aqueous solution (e.g., buffered to pH 6.0-6.5), as the nicotinate moiety's solubility can be pH-dependent. Avoid strongly acidic or basic solutions, which could cause dissociation of the complex.

  • Warming and Sonication: Gentle warming (to no more than 37-40°C) and sonication can aid in dissolution.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent and dilute them to the final working concentration in your experimental medium. It is recommended to filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage: Store stock solutions at 4°C for short-term use (1-2 weeks). For long-term storage, aliquot and store at -20°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect from light to prevent potential photodegradation.

2. Experimental Design and Controls

Q: What are the essential controls to include in my experiments with this compound?

A: To ensure the validity of your results, it is crucial to include the following controls:

  • Vehicle Control: Treat a set of samples with the same solvent used to dissolve the this compound at the same final concentration.

  • Manganese Control: Include a group treated with a simple manganese salt, such as manganese chloride (MnCl₂), at the same molar concentration of manganese as in the this compound treatment group. This will help you differentiate the effects of the manganese ion itself from the effects of the complex.

  • Nicotinate Control: Include a group treated with sodium nicotinate or nicotinic acid at twice the molar concentration of the this compound. This is to account for the two nicotinate molecules in the complex.

  • Untreated Control: A group of cells or subjects that receives no treatment.

Experimental Workflow for Investigating this compound Effects

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare Stock Solutions (this compound, MnCl2, Nicotinate) treat Treat Cells/Subjects with Controls and Test Compound prep->treat Dilute to working concentration incubate Incubation/Exposure Period treat->incubate endpoint Measure Endpoints (e.g., Viability, Gene Expression, Signaling) incubate->endpoint data Data Analysis and Comparison to Controls endpoint->data

Caption: A generalized experimental workflow for studying the effects of this compound.

3. Cytotoxicity and Cellular Health

Q: I am observing unexpected levels of cytotoxicity in my cell culture experiments. What could be the cause and how can I mitigate it?

A: High concentrations of manganese can be toxic to cells.[1][2] The observed cytotoxicity could be due to several factors:

  • Manganese Overexposure: The primary cause is likely cellular manganese overload.[1] Manganese toxicity can lead to oxidative stress, mitochondrial dysfunction, and apoptosis.[3][4]

  • Cell Type Sensitivity: Different cell types exhibit varying sensitivities to manganese.[5] Neuronal cells, in particular, are susceptible to manganese-induced neurotoxicity.[4][5][6][7]

  • Experimental Duration: Chronic exposure to even low concentrations of manganese can lead to its accumulation and subsequent toxicity.[1]

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

  • Time-Course Experiment: Evaluate the effects of this compound at different time points to identify the onset of toxicity.

  • Manganese Control: Compare the cytotoxicity of this compound to that of manganese chloride to determine if the complex itself has a different toxicity profile than the free ion.

Table 1: Reported Toxic Concentrations of Manganese in Various Experimental Models

Experimental ModelManganese CompoundConcentrationObserved EffectCitation
Isolated Perfused Rat HeartsMnCl₂1000 µM infusionIncreased aortic pressure and coronary vascular resistance[1]
Pregnant Rat DamsMnDPDP20 µmol/kg (daily i.v.)Increased fetal abnormalities[1]
HAPI Microglial CellsMn500 µM for 12hIncreased cytokine production[8]
BV2 Microglial CellsMn100 µM for 24hActivation of STAT1 and STAT2[8]
C57BL/6 MiceMn200 µmol/kg for 6 weeksSTAT3 phosphorylation in the hippocampus[8]

4. Confounding Biological Activity

Q: How can I be sure that the observed effects are due to manganese and not the nicotinate ligand?

A: Nicotinic acid (a form of niacin, or vitamin B3) is biologically active and can have its own effects, such as vasodilation and modulation of lipid metabolism. To dissect the individual contributions:

  • Use of Controls: As mentioned in FAQ 2, comparing the effects of this compound to equimolar concentrations of a simple manganese salt and sodium nicotinate is essential.

  • Literature Review: Consult the literature for the known effects of nicotinic acid on your experimental system to anticipate potential confounding variables.

5. Signaling Pathway Analysis

Q: My results suggest an alteration in cellular signaling. Which pathways are known to be affected by manganese?

A: Manganese is known to modulate several key signaling pathways, often through its interaction with kinases and phosphatases.[6][7][8]

  • Insulin/IGF Signaling: Manganese can activate the insulin-like growth factor (IGF) receptor, leading to the activation of downstream pathways like PI3K/Akt and MAPK.[6][7][8][9] This can influence cell survival, proliferation, and metabolism.

  • Inflammatory Signaling: Manganese exposure can trigger inflammatory responses by activating pathways such as NF-κB and JAK/STAT, leading to the production of cytokines.[6][7][8]

  • Oxidative Stress Response: As a redox-active metal, manganese can induce the production of reactive oxygen species (ROS), impacting mitochondrial function and activating stress-response pathways.[3]

Manganese-Modulated Signaling Pathways

signaling_pathways cluster_igf Insulin/IGF Signaling cluster_inflammation Inflammatory Signaling cluster_stress Oxidative Stress Mn Manganese (Mn) IGFR IGF Receptor Mn->IGFR Activates NFkB NF-κB Pathway Mn->NFkB Activates JAK_STAT JAK/STAT Pathway Mn->JAK_STAT Activates ROS Reactive Oxygen Species (ROS) Mn->ROS Induces PI3K_Akt PI3K/Akt Pathway IGFR->PI3K_Akt MAPK MAPK Pathway IGFR->MAPK mTOR mTOR PI3K_Akt->mTOR Mitochondria Mitochondrial Dysfunction ROS->Mitochondria

References

Technical Support Center: Stabilizing Manganese Dinicotinate Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manganese dinicotinate solutions. The following information is designed to address common challenges encountered during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or Cloudiness in Solution - pH Shift: The solubility of this compound can be highly dependent on pH. A shift towards a more neutral or alkaline pH can cause precipitation.[1] - Saturation: The concentration of this compound may exceed its solubility limit under the current solvent and temperature conditions. - Reaction with Buffer Components: Certain buffer salts may react with this compound to form insoluble complexes.- pH Adjustment: Maintain a weakly acidic pH, ideally between 5.5 and 6.5, to improve solubility.[1] Use a suitable buffer system (e.g., acetate buffer) to maintain the desired pH. - Dilution: Dilute the solution with an appropriate solvent to bring the concentration below the saturation point. - Co-solvents: The addition of a co-solvent such as isopropanol may improve solubility.[1] - Buffer Selection: Use non-reactive buffer systems. Test the compatibility of your buffer with this compound in a small-scale experiment first.
Discoloration of Solution (e.g., browning) - Oxidation of Manganese: Manganese(II) can be oxidized to higher oxidation states (e.g., Mn(III), Mn(IV)), which can lead to the formation of colored species like manganese dioxide. - Ligand Degradation: Nicotinic acid, especially under certain conditions of light and pH, can degrade, potentially leading to colored byproducts.[2][3]- Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Antioxidants: Consider the addition of a compatible antioxidant. The choice of antioxidant should be carefully evaluated for compatibility with the experimental system. - Light Protection: Store the solution in amber vials or protect it from light to prevent photodegradation of the nicotinic acid ligand.[4]
Loss of Efficacy or Activity - Hydrolysis: The nicotinic acid ligand can be hydrolyzed, particularly at alkaline pH, leading to the breakdown of the this compound complex.[2] - Precipitation: If the active compound has precipitated out of solution, its effective concentration will be reduced.- pH Control: Maintain the pH in the weakly acidic range to minimize hydrolysis.[1] - Temperature Control: Store solutions at recommended temperatures (e.g., refrigerated) to slow down degradation processes.[3] - Visual Inspection: Always visually inspect solutions for precipitation before use. If precipitation is observed, refer to the troubleshooting steps for "Precipitation or Cloudiness in Solution".
Inconsistent Results Between Batches - Variability in Preparation: Inconsistent pH, temperature, or component concentrations during preparation can lead to batch-to-batch variability.[1] - Water Quality: The presence of impurities or metal ions in the water used for solution preparation can affect stability.- Standardized Protocol: Follow a strict, standardized protocol for solution preparation, carefully controlling all parameters. - High-Purity Water: Use high-purity, deionized, or distilled water for all preparations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a stable this compound solution?

A1: Based on synthesis procedures, a weakly acidic pH in the range of 5.5 to 6.5 is recommended to maintain the stability and solubility of this compound.[1] Both highly acidic and alkaline conditions should be avoided.

Q2: Can I use a phosphate buffer to prepare my this compound solution?

A2: It is generally not recommended to use phosphate buffers, as phosphate ions can potentially form insoluble manganese phosphate salts, leading to precipitation. Acetate or other non-coordinating buffers are often a better choice.

Q3: How should I store my this compound solutions?

A3: To maximize stability, solutions should be stored in tightly sealed, amber-colored containers to protect from light and air.[4] Refrigeration is also recommended to slow down potential degradation reactions.[3] For sensitive applications, storage under an inert atmosphere is advisable.

Q4: My solution has turned slightly brown. Can I still use it?

A4: A brown discoloration often indicates the oxidation of manganese. This may affect the integrity and efficacy of your solution. It is recommended to discard the discolored solution and prepare a fresh batch, taking precautions to prevent oxidation, such as working under an inert atmosphere.

Q5: What are the primary degradation pathways for this compound in an aqueous solution?

A5: The two primary degradation pathways are the oxidation of the manganese(II) ion and the hydrolysis of the nicotinic acid ligand.[2] Oxidation can be mitigated by limiting exposure to air, while hydrolysis is minimized by controlling the pH of the solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution
  • Materials:

    • This compound

    • High-purity water (deionized or distilled)

    • Hydrochloric acid (0.1 M) or Sodium hydroxide (0.1 M) for pH adjustment

    • Optional: Co-solvent (e.g., isopropanol)

    • Optional: Chelating agent (e.g., Disodium EDTA)

  • Procedure:

    • Weigh the desired amount of this compound.

    • In a clean, sterile container, add the this compound to the desired volume of high-purity water.

    • If using a co-solvent, add it to the water before adding the this compound. A common starting point is a 9:1 water to co-solvent ratio.[1]

    • Stir the solution gently until the this compound is fully dissolved.

    • Measure the pH of the solution. Adjust the pH to a range of 5.5-6.5 using 0.1 M HCl or 0.1 M NaOH. Add the acid or base dropwise while continuously monitoring the pH.

    • If additional stabilization against trace metal ion catalysis is needed, a very low concentration of a chelating agent like EDTA can be added.

    • Sterile filter the solution if required for the application.

    • Store the final solution in a sterile, airtight, amber container at 2-8°C.

Protocol 2: Monitoring the Stability of this compound Solutions
  • Materials:

    • This compound solution

    • UV-Vis spectrophotometer

    • pH meter

    • High-performance liquid chromatography (HPLC) system

  • Procedure:

    • Visual Inspection: At regular intervals, visually inspect the solution for any signs of precipitation or color change.

    • pH Measurement: Measure the pH of the solution to ensure it remains within the optimal range.

    • UV-Vis Spectroscopy: Scan the solution using a UV-Vis spectrophotometer. Changes in the absorbance spectrum can indicate degradation of the nicotinic acid ligand or changes in the manganese complex.

    • HPLC Analysis: Use a suitable HPLC method to quantify the concentration of this compound and detect the presence of degradation products such as free nicotinic acid.[2][3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Monitoring cluster_troubleshooting Troubleshooting prep1 Weigh this compound prep2 Dissolve in High-Purity Water/Co-solvent prep1->prep2 prep3 Adjust pH to 5.5-6.5 prep2->prep3 prep4 Add Stabilizers (Optional) prep3->prep4 prep5 Sterile Filter prep4->prep5 prep6 Store in Amber Vial at 2-8°C prep5->prep6 stab1 Visual Inspection prep6->stab1 Regular Intervals stab2 pH Measurement stab1->stab2 precip Precipitation stab1->precip discolor Discoloration stab1->discolor stab3 UV-Vis Spectroscopy stab2->stab3 stab4 HPLC Analysis stab3->stab4 loss Loss of Efficacy stab4->loss

Caption: Experimental workflow for preparing and monitoring this compound solutions.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis MnD This compound (Stable) OxidizedMn Oxidized Manganese Species (e.g., MnO2) MnD->OxidizedMn O2, Light FreeMn Free Mn(II) MnD->FreeMn H2O, Incorrect pH NicotinicAcid Nicotinic Acid MnD->NicotinicAcid H2O, Incorrect pH

References

Preventing degradation of manganese dinicotinate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of manganese dinicotinate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, a metal-organic complex, is susceptible to degradation influenced by several environmental factors. The primary contributors to its instability during storage are:

  • Humidity: Moisture can facilitate the dissociation of the nicotinate ligands from the manganese ion and can also promote the oxidation of manganese.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, leading to a faster loss of product integrity.

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-degradation pathways.

  • pH: Although a solid, exposure to acidic or basic conditions (for instance, from atmospheric contaminants in a humid environment) can affect the stability of the coordination complex.

Q2: I've noticed a change in the color of my this compound powder. What could be the cause?

A2: A color change, such as darkening or the appearance of brown or black specks, is often an indicator of manganese oxidation. The Mn(II) ion in the intact complex is typically a pale pink or off-white color. Oxidation to Mn(III) or Mn(IV) states can result in the formation of darker manganese oxides. This is often exacerbated by the presence of moisture and air.

Q3: How can I qualitatively assess if my this compound has started to degrade?

A3: Besides a visible color change, other indicators of degradation include:

  • Change in solubility: You might observe a decrease in solubility in the intended solvent, which could be due to the formation of insoluble manganese oxides.

  • Clumping or caking: This suggests moisture uptake, a key factor in degradation.

  • Inconsistent experimental results: If you are using the compound in a biological or chemical assay and observe a loss of expected activity, this could be a sign that the active complex has degraded.

Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?

A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Ideally, it should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q5: Are there any recommended stabilizers that can be co-formulated with this compound to prevent its degradation?

A5: While specific stabilizers for this compound are not extensively documented, general strategies for stabilizing metal-organic complexes can be applied. These may include the addition of antioxidants to prevent the oxidation of the manganese ion or the inclusion of a desiccant in the packaging to control moisture. The choice of a suitable stabilizer would depend on the final application and would require compatibility and efficacy testing.

Troubleshooting Guide

If you suspect that your this compound has degraded, follow this troubleshooting guide to identify the potential cause and take corrective action.

Problem: Inconsistent or unexpected experimental results.

Potential Cause & Troubleshooting Steps:

Caption: Troubleshooting workflow for degraded this compound.

Hypothetical Degradation Data

The following table presents hypothetical data from an accelerated stability study of this compound under different storage conditions. This data illustrates the potential impact of temperature and humidity on the purity of the compound over a 6-month period.

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH099.8Off-white powder
399.5No significant change
699.1Slight yellowish tint
40°C / 75% RH099.8Off-white powder
397.2Yellowish powder with clumping
694.5Brownish powder, significant clumping
50°C / 80% RH099.8Off-white powder
392.1Light brown, hard clumps
685.3Dark brown, solid mass

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to quantify the amount of free nicotinic acid, a potential degradation product.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and methanol. The exact ratio should be optimized for good peak separation.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard and nicotinic acid reference standard in the mobile phase to prepare stock solutions. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector at a wavelength where both this compound and nicotinic acid have good absorbance (e.g., 262 nm).

    • Column Temperature: 30°C.

  • Analysis: Inject the standards and the sample into the HPLC system. The purity of this compound is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The concentration of free nicotinic acid is determined from the calibration curve.

Protocol 2: Accelerated Stability Study

This protocol is designed to predict the long-term stability of this compound by subjecting it to elevated temperature and humidity.

  • Sample Preparation: Place accurately weighed samples of this compound into separate, loosely capped vials.

  • Storage Conditions: Place the vials into stability chambers set at different conditions, for example:

    • 40°C / 75% RH (ICH accelerated condition)

    • 50°C / 80% RH (stress condition)

    • A control sample should be stored at the recommended long-term storage condition (e.g., 5°C).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color, texture, or clumping.

    • Purity: Use the HPLC method described above to determine the purity and the amount of degradation products.

    • Water Content: Use Karl Fischer titration to measure the water content.

Potential Degradation Pathway

The degradation of this compound likely involves the dissociation of the complex followed by the oxidation of the manganese ion.

G A Manganese (II) Dinicotinate B [Mn(nicotinate)2] A->B C Mn(II) ion B->C Dissociation (H2O) D 2x Nicotinate Ligand B->D Dissociation (H2O) E Oxidation C->E O2 F Manganese (III/IV) Oxides E->F

Caption: A potential degradation pathway for this compound.

Technical Support Center: Manganese Dinicotinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of manganese dinicotinate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are a manganese(II) salt and nicotinic acid (niacin). Commonly used manganese(II) salts include manganese(II) sulfate monohydrate and manganese(II) chloride. Some procedures may also utilize manganese(II) oxide.

Q2: What is the general reaction principle for the synthesis of this compound?

A2: The synthesis is typically a precipitation reaction where a soluble manganese(II) salt is reacted with nicotinic acid in a suitable solvent. The pH of the reaction mixture is often adjusted to deprotonate the carboxylic acid group of nicotinic acid, facilitating its coordination to the manganese(II) ion.

Q3: What solvents are suitable for this synthesis?

A3: Water is the most commonly used solvent. Some procedures may also employ a co-solvent, such as isopropanol, to potentially influence the solubility of reactants and the crystallinity of the product.

Q4: Why is pH control important during the synthesis?

A4: The pH of the reaction mixture is a critical parameter. Nicotinic acid is a carboxylic acid that needs to be deprotonated to act as a ligand. Adjusting the pH to a weakly acidic or neutral range (typically 5.5-6.5) using a base like sodium hydroxide ensures the formation of the nicotinate anion, which then coordinates with the manganese(II) ions.

Q5: What is the typical reaction temperature and time?

A5: Reaction temperatures can vary, with examples ranging from room temperature up to 83°C. The reaction time is also variable, with reported durations from 1.5 to 2.5 hours with stirring to ensure the reaction goes to completion.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no precipitate formation 1. Incorrect pH: Nicotinic acid is not sufficiently deprotonated. 2. Low concentration of reactants. 3. Reaction temperature is too low.1. Carefully monitor and adjust the pH of the reaction mixture to the optimal range (5.5-6.5) using a suitable base (e.g., dilute NaOH). 2. Increase the concentration of the manganese salt and/or nicotinic acid. 3. Increase the reaction temperature within the recommended range (e.g., 65-85°C).
Product is impure 1. Incomplete reaction. 2. Co-precipitation of starting materials or byproducts (e.g., sodium sulfate). 3. Inadequate washing of the final product.1. Extend the reaction time and ensure continuous stirring. 2. Ensure complete dissolution of reactants before mixing and control the rate of addition of the base. 3. Wash the filtered product thoroughly with deionized water, and potentially an organic solvent like ethanol, to remove soluble impurities.
Poor crystallinity of the product 1. Rapid precipitation. 2. Inappropriate solvent system.1. Slow down the rate of addition of the reactants or the base used for pH adjustment. Allow the reaction to cool slowly. 2. Experiment with a co-solvent system, such as water-isopropanol, which may improve crystal growth.
Product color is not as expected 1. Oxidation of Manganese(II) to higher oxidation states (e.g., Mn(III) or Mn(IV)), which can result in a brownish or darker appearance. 2. Presence of impurities.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Ensure high purity of starting materials and thoroughly wash the product.

Data Presentation

The following tables are templates for summarizing the quantitative data from the characterization of synthesized this compound. Researchers should populate these tables with their own experimental results.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupExpected Wavenumber Range (cm⁻¹)Observed Wavenumber (cm⁻¹)
O-H Stretch (of coordinated water)3500 - 3200
C-H Stretch (aromatic)3100 - 3000
C=O Stretch (carboxylate)1610 - 1550
C=N and C=C Stretch (pyridine ring)1600 - 1400
Mn-O Stretch600 - 400

Table 2: UV-Visible (UV-Vis) Spectroscopy Data

Electronic TransitionExpected Wavelength Range (nm)Observed λmax (nm)
π → π* (Nicotinate ligand)200 - 280
n → π* (Nicotinate ligand)280 - 350
d-d transitions (Mn(II))Typically weak and in the visible region

Table 3: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data

Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Thermal Event (DSC)
Dehydration (loss of water molecules)50 - 150Endothermic
Decomposition of the nicotinate ligand200 - 400Exothermic
Formation of Manganese Oxide> 400Exothermic

Experimental Protocols

Protocol 1: Synthesis of this compound using Manganese Sulfate

This protocol is adapted from a patented method for producing manganese nicotinate.

Materials:

  • Nicotinic Acid (C₆H₅NO₂)

  • Manganese(II) Sulfate Monohydrate (MnSO₄·H₂O)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized Water

  • Isopropanol (optional)

Procedure:

  • In a reaction vessel, dissolve nicotinic acid in deionized water. The ratio can be, for example, 100g of nicotinic acid in 1 L of water.

  • Heat the solution to a desired temperature (e.g., 65°C) with continuous stirring.

  • Slowly add manganese(II) sulfate monohydrate to the heated nicotinic acid solution. A typical molar ratio of nicotinic acid to manganese sulfate is approximately 2:1.

  • Monitor the pH of the reaction mixture and maintain it at a constant value (e.g., pH 5.5) by the dropwise addition of sodium hydroxide solution.

  • Continue stirring the reaction mixture at the set temperature for a specified duration (e.g., 2.5 hours).

  • After the reaction is complete, cool the mixture to room temperature to allow for complete precipitation.

  • Isolate the solid product by filtration (e.g., using a Büchner funnel).

  • Wash the collected solid multiple times with deionized water to remove any unreacted starting materials and byproducts like sodium sulfate. A final wash with a small amount of ethanol or isopropanol can aid in drying.

  • Dry the final product in an oven at a suitable temperature (e.g., 105°C) until a constant weight is achieved.

  • Pulverize the dried product to obtain a fine powder of this compound.

Protocol 2: General Synthesis of Manganese Carboxylates

This is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • Nicotinic Acid (C₆H₅NO₂)

  • Sodium Hydroxide (NaOH)

  • Manganese(II) Chloride (MnCl₂)

  • Ethanol

  • Deionized Water

Procedure:

  • Prepare a solution of sodium nicotinate by dissolving nicotinic acid and a stoichiometric amount of sodium hydroxide in an ethanol/water mixture.

  • In a separate vessel, prepare a solution of manganese(II) chloride in water.

  • Slowly add the manganese(II) chloride solution to the sodium nicotinate solution with vigorous stirring.

  • A precipitate of this compound should form immediately.

  • Continue stirring for a period (e.g., 1-2 hours) to ensure the reaction is complete.

  • Isolate the precipitate by filtration.

  • Wash the product thoroughly with deionized water to remove sodium chloride, followed by a wash with ethanol.

  • Dry the product in a desiccator or a vacuum oven at a moderate temperature.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound

Since no direct studies on the signaling pathways of this compound are available, the following diagram proposes a hypothetical pathway based on the known biological roles of its components: manganese and nicotinic acid. This diagram illustrates potential cellular interactions and is intended for conceptual guidance.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Transporter Transporter This compound->Transporter Uptake GPR109A GPR109A This compound->GPR109A Binding Mn2+ Mn2+ Transporter->Mn2+ Release Nicotinic Acid Nicotinic Acid Transporter->Nicotinic Acid Release Lipid Metabolism Lipid Metabolism GPR109A->Lipid Metabolism Inhibition of Lipolysis Enzyme Cofactor Enzyme Cofactor Mn2+->Enzyme Cofactor Activation Neurotransmitter Regulation Neurotransmitter Regulation Mn2+->Neurotransmitter Regulation Modulation NAD_NADP_Synthesis NAD+/NADP+ Synthesis Nicotinic Acid->NAD_NADP_Synthesis Precursor Cellular Respiration Cellular Respiration NAD_NADP_Synthesis->Cellular Respiration Redox Reactions

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and subsequent characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Manganese(II) Salt + Nicotinic Acid Reaction Reaction in Solvent (e.g., Water) pH Adjustment Reactants->Reaction Precipitate Precipitation of This compound Reaction->Precipitate Isolation Filtration and Washing Precipitate->Isolation Drying Drying of Product Isolation->Drying Final_Product This compound Powder Drying->Final_Product FTIR FTIR Spectroscopy Final_Product->FTIR UV_Vis UV-Vis Spectroscopy Final_Product->UV_Vis TGA_DSC TGA/DSC Analysis Final_Product->TGA_DSC

Caption: General workflow for this compound synthesis.

Technical Support Center: Manganese Dinicotinate Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manganese dinicotinate quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The quantification of this compound typically involves separate assays for the manganese ion and nicotinic acid or analyzing the complex as a whole. Common techniques include:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): For highly sensitive and specific quantification of manganese.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Primarily used to quantify the nicotinic acid (niacin) component, often with UV or MS detection.[5][6][7][8]

  • UV-Visible (UV-Vis) Spectrophotometry: A more accessible method for both manganese and nicotinic acid, though it may be less specific and sensitive than ICP-MS or HPLC.[9][10][11]

  • Atomic Absorption Spectroscopy (AAS): Another established technique for quantifying manganese.[12][13]

Q2: What are the key parameters to consider during analytical method validation?

A2: A robust method validation ensures that your analytical procedure is reliable, reproducible, and fit for its intended purpose.[14][15][16] Key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix elements.[14][15]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[14][15]

  • Accuracy: The closeness of the measured value to the true value.[14][15]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14][15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[15]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments.

ICP-MS Troubleshooting for Manganese Quantification

Issue 1: Inaccurate or highly variable manganese readings.

This is often due to spectral interferences, where other ions have the same mass-to-charge ratio as manganese (⁵⁵Mn).

  • Polyatomic Interferences: These occur when ions formed from the plasma gas (Argon) and sample matrix combine to create interfering species.[2][4] A common interference for ⁵⁵Mn is ⁴⁰Ar¹⁵N⁺ and ³⁸Ar¹⁷O⁺. Another significant interference can be from iron, in the form of ⁵⁴Fe¹H⁺, especially in biological samples with high iron content.[1][17]

  • Isobaric Interferences: This happens when isotopes of different elements have the same mass. For ⁵⁵Mn, the main isobaric interference is from ⁵⁵Fe, though its natural abundance is very low.

  • Matrix Effects: High concentrations of other elements in the sample can suppress or enhance the manganese signal.[13][18][19]

Troubleshooting Steps:

  • Optimize ICP-MS Conditions: Ensure the plasma is stable and the instrument is tuned according to the manufacturer's recommendations.

  • Use a Collision/Reaction Cell (CRC): Pressurizing the CRC with a gas like helium or hydrogen can help to remove polyatomic interferences.[2][3] For example, O₂ can be used as a reaction gas to mass-shift manganese to MnO⁺, resolving it from underlying interferences.[3]

  • Implement Correction Equations: If the interfering element is also monitored, a mathematical correction can be applied.

  • Sample Dilution: Diluting the sample can reduce matrix effects.[17]

  • Matrix-Matching: Prepare calibration standards in a matrix that closely resembles the sample matrix.[20]

  • Use an Internal Standard: Adding an element with similar ionization properties (e.g., Gallium) to all samples and standards can compensate for variations in sample introduction and plasma conditions.[17]

cluster_start Start: Inaccurate Mn Readings cluster_check Initial Checks cluster_interference Interference Investigation cluster_solutions Solutions cluster_end Resolution start Inaccurate or Variable Manganese Results check_instrument Verify Instrument Tuning and Plasma Stability start->check_instrument check_standards Check Standard and Blank Preparation start->check_standards identify_interference Identify Potential Interference (Polyatomic, Isobaric, Matrix) check_instrument->identify_interference check_standards->identify_interference polyatomic Polyatomic Interference (e.g., ArN+, FeH+) identify_interference->polyatomic Spectral Overlap matrix Matrix Effects identify_interference->matrix Signal Suppression/ Enhancement use_crc Use Collision/ Reaction Cell (CRC) polyatomic->use_crc dilute Dilute Sample or Matrix-Match Standards matrix->dilute internal_std Use Internal Standard use_crc->internal_std dilute->internal_std end Accurate Mn Quantification internal_std->end

Caption: Troubleshooting workflow for inaccurate ICP-MS results.

HPLC Troubleshooting for Nicotinic Acid Quantification

Issue 2: Poor peak shape (tailing, fronting, or splitting) for nicotinic acid.

Peak shape problems in reversed-phase HPLC are often related to interactions with the stationary phase or issues with the mobile phase.

  • Analyte-Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen of nicotinic acid, causing peak tailing.

  • Mobile Phase pH: The pH of the mobile phase is critical.[21] If the pH is too close to the pKa of nicotinic acid (~4.75), you may see peak splitting or broadening as both the ionized and non-ionized forms are present.[21]

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Contamination: A blocked frit or contaminated column can cause peak splitting.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: For reversed-phase HPLC, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[21] For nicotinic acid, a mobile phase pH of < 2.75 or > 6.75 is recommended.

  • Use a Buffered Mobile Phase: Buffers help maintain a stable pH, leading to more consistent retention times and peak shapes.[21] Ammonium acetate is a common choice.[5]

  • Choose an Appropriate Column: Consider using a column with end-capping to minimize silanol interactions or a modern stationary phase designed for polar compounds.

  • Reduce Injection Volume/Concentration: If column overload is suspected, dilute the sample or inject a smaller volume.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

Issue 3: Inconsistent retention times.

Fluctuating retention times can make peak identification and quantification unreliable.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, is a common cause.[21]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

  • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an unstable flow rate.[21]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently for each run.

  • Use a Column Oven: A column oven will maintain a stable temperature.

  • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to flow rate inconsistencies.

  • Check the Pump: Prime the pump to remove air bubbles and check for any leaks in the system.

cluster_problem Problem Identification cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_resolution Resolution problem HPLC Issue Encountered peak_shape Poor Peak Shape (Tailing, Splitting) problem->peak_shape Visual Inspection retention_time Inconsistent Retention Times problem->retention_time Data Analysis adjust_ph Adjust Mobile Phase pH (away from pKa) peak_shape->adjust_ph check_column Check for Column Contamination/Overload peak_shape->check_column resolution Stable & Reproducible Chromatogram adjust_ph->resolution check_column->resolution check_mobile_phase Verify Mobile Phase Prep & Degassing retention_time->check_mobile_phase check_system Check Pump & Temp. Control retention_time->check_system check_mobile_phase->resolution check_system->resolution

Caption: Decision tree for troubleshooting common HPLC issues.

Quantitative Data Summary

The following tables summarize typical performance parameters for the analytical methods discussed. These values are illustrative and should be validated in your own laboratory.

Table 1: ICP-MS Performance for Manganese Quantification

ParameterTypical ValueReference
Limit of Detection (LOD)< 0.05 nmol/L[3]
Limit of Quantification (LOQ)0.032 ng/mL (0.58 nmol/L)[22]
Precision (%RSD)< 2%[23]
Accuracy (Recovery %)98.8 - 100.6%[22]

Table 2: HPLC Performance for Nicotinic Acid Quantification

ParameterTypical ValueReference
Linearity (r²)> 0.998[5]
Limit of Quantification (LOQ)0.005 - 0.01 g/kg[5]
Recovery %84 - 108%[5]
Precision (CV%)≤ 5.8%[5]

Experimental Protocols

Protocol 1: Manganese Quantification by ICP-MS

This protocol provides a general procedure. Instrument parameters and sample preparation may need to be optimized for your specific application and matrix.

  • Sample Preparation (Aqueous Sample):

    • Acidify the sample with high-purity nitric acid to a final concentration of 1-2%.

    • If particulates are present, centrifuge and analyze the supernatant or digest the entire sample.

  • Sample Preparation (Biological Matrix):

    • Perform an acid digestion. A common procedure involves using a mixture of nitric, perchloric, and sulfuric acids.[12]

    • Dilute the digested sample with deionized water to an appropriate concentration for analysis.[17]

  • Standard Preparation:

    • Prepare a series of calibration standards from a certified 1000 ppm manganese stock solution.

    • The standards should be matrix-matched to the samples as closely as possible.

  • Internal Standard:

    • Add an internal standard (e.g., Gallium) to all blanks, standards, and samples.

  • ICP-MS Analysis:

    • Tune the ICP-MS according to the manufacturer's instructions to ensure optimal sensitivity and stability.

    • Monitor ⁵⁵Mn. If interferences are expected, use a collision/reaction cell. For example, use He as a collision gas to reduce polyatomic interferences.[2]

    • Analyze the calibration blank, standards, and samples.

    • Construct a calibration curve and calculate the concentration of manganese in the samples.

Protocol 2: Nicotinic Acid Quantification by HPLC-UV

This protocol outlines a reversed-phase HPLC method for the determination of nicotinic acid.

  • Sample Preparation:

    • Extract nicotinic acid from the sample matrix. For meat products, an extraction with a metaphosphate aqueous solution followed by solid-phase extraction (SPE) cleanup has been shown to be effective.[5]

    • Filter the final extract through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 3.0 x 150 mm, 3.0 µm).[5]

    • Mobile Phase: 20 mmol/L ammonium acetate with 0.1% acetic acid in acetonitrile/water (3:97).[5] The pH should be adjusted to be at least 2 units away from the pKa of nicotinic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 261 nm.[5]

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of nicotinic acid in the mobile phase.

    • Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

    • Quantify the nicotinic acid in the samples by comparing their peak areas to the calibration curve.

cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting define_scope Define Analytical Requirements & Scope write_protocol Write Validation Protocol define_scope->write_protocol specificity Specificity/ Selectivity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness analyze_data Analyze Data & Compare to Acceptance Criteria robustness->analyze_data final_report Final Validation Report analyze_data->final_report

Caption: Workflow for analytical method validation.

References

Overcoming solubility issues with manganese dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with manganese dinicotinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which fields is it used?

This compound is a coordination complex consisting of manganese(II) ions and nicotinate ligands, which are derived from nicotinic acid (niacin, Vitamin B3). It is utilized in various applications, including as a nutritional supplement in animal feed to improve growth and reproductive performance.[1] In research, manganese complexes are explored for their roles in catalysis, drug development, and as potential therapeutic agents.

Q2: What are the general solubility characteristics of this compound?

The solubility of this compound is influenced by the properties of its constituent components: the manganese ion and the nicotinic acid ligand. Nicotinic acid itself is slightly soluble in cold water but more soluble in hot water and hot ethanol.[2] The complex, this compound, is generally considered to have limited solubility in water under neutral conditions. Its solubility is significantly affected by the pH of the solution.

Q3: In which solvents has this compound been synthesized or shown some solubility?

Based on synthesis protocols, this compound can be prepared in an aqueous medium, often with the addition of a co-solvent like isopropanol.[1] This suggests some solubility or dispersibility in water, particularly at elevated temperatures and under controlled pH conditions used during its synthesis.[1] For related metal-organic frameworks, the synthesis solvent can sometimes be effective in dissolving or healing surface defects of the material.[3][4]

Troubleshooting Guide

Issue: Precipitate formation when trying to dissolve this compound in a neutral aqueous solution.

  • Possible Cause 1: Low intrinsic solubility at neutral pH. this compound, like many metal-organic complexes, can have low solubility in neutral water.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of nicotinic acid is pH-dependent. Try acidifying the solution slightly. A lower pH may protonate the nicotinate ligand, potentially altering the complex's solubility. Conversely, in the synthesis of manganese nicotinate, a weakly acidic pH of 5.5-6.0 is maintained, suggesting that solubility of the reactants is sufficient in this range for the reaction to proceed.[1] Experiment with a range of acidic pH values (e.g., pH 4-6) to find an optimal point for dissolution without causing decomposition.

    • Heating: Gently heat the solution while stirring. Increased temperature can significantly improve the solubility of many compounds. Nicotinic acid's solubility, for instance, increases in hot water.[2]

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break down agglomerates and increase the surface area of the solute exposed to the solvent.

  • Possible Cause 2: Common ion effect. If the aqueous solution already contains a high concentration of manganese or nicotinate ions, this could suppress the dissolution of the complex.

  • Troubleshooting Steps:

    • Use deionized or distilled water to prepare your solutions.

    • Avoid using buffers that contain ions that might react with or reduce the solubility of this compound.

Issue: The compound is not dissolving in common organic solvents.

  • Possible Cause: Polarity mismatch. this compound is a salt-like coordination complex and may not be soluble in non-polar organic solvents.

  • Troubleshooting Steps:

    • Test Polar Aprotic Solvents: Try solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents have a high polarity and are often used to dissolve metal-organic complexes.

    • Test Alcohols: Consider short-chain alcohols like methanol or ethanol, particularly with heating. The synthesis of manganese nicotinate has been reported using isopropanol as a co-solvent.[1]

    • Solvent Mixtures: Experiment with mixtures of water and a miscible organic solvent (e.g., water/ethanol, water/DMF). The ratio can be varied to fine-tune the polarity of the solvent system.

Data Presentation

Table 1: Solubility of Nicotinic Acid (Ligand of this compound)

SolventTemperatureSolubility
WaterColdSlightly Soluble
WaterHotMore Soluble
EthanolHotMore Soluble
Benzene-Insoluble
Chloroform-Insoluble
Light Petroleum-Insoluble

Data extracted from PubChem CID 938.[2]

Experimental Protocols

Protocol 1: General Method for Enhancing Solubility of this compound

  • Solvent Screening:

    • Begin with deionized water as the solvent.

    • If solubility is poor, prepare small-scale test solutions in parallel with other solvents:

      • Hot deionized water

      • Ethanol

      • Methanol

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

  • pH Adjustment (for aqueous solutions):

    • Prepare a stock solution of your this compound in deionized water.

    • In separate small test vials, adjust the pH of aliquots of the suspension using dilute HCl or NaOH. Start with a pH range of 4.0 to 8.0.

    • Observe for any changes in solubility.

  • Thermal Method:

    • Place the suspension in the chosen solvent in a flask with a stir bar.

    • Heat the solution gently on a hot plate with stirring. Monitor the temperature and observe for dissolution. Do not exceed the boiling point of the solvent.

  • Sonication:

    • Place the vial containing the suspension in an ultrasonic bath.

    • Sonicate for 15-30 minute intervals, checking for dissolution.

Visualizations

experimental_workflow cluster_start Start cluster_methods Dissolution Methods cluster_outcome Outcome start Poorly Soluble This compound solvent Solvent Screening (Water, Ethanol, DMF, DMSO) start->solvent ph pH Adjustment (Aqueous) solvent->ph If aqueous heat Heating solvent->heat sonicate Sonication solvent->sonicate dissolved Dissolved ph->dissolved not_dissolved Not Dissolved ph->not_dissolved heat->dissolved heat->not_dissolved sonicate->dissolved sonicate->not_dissolved

Caption: Experimental workflow for troubleshooting solubility issues.

signaling_pathway cluster_manganese Manganese Influence cluster_pathways Affected Cellular Pathways cluster_outcome Cellular Response Mn Manganese (Mn) DNA_damage DNA Damage Mn->DNA_damage Niacin Niacin Metabolism (Nicotinate/Nicotinamide) Mn->Niacin Neuroinflammation Neuroinflammation (NF-κB, NLRP3) Mn->Neuroinflammation cGAS_STING cGAS-STING Pathway DNA_damage->cGAS_STING Immune_Response Antitumor Immunity cGAS_STING->Immune_Response Neurotoxicity Neurotoxicity Niacin->Neurotoxicity Neuroinflammation->Neurotoxicity

Caption: Potential signaling pathways influenced by manganese.

References

Technical Support Center: Manganese Dicotinate Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with manganese dinicotinate research.

Frequently Asked Questions (FAQs)

Synthesis and Purity

Q1: What are the common impurities in this compound synthesis and how can they be avoided?

A1: Common impurities can include unreacted starting materials (manganese salts and nicotinic acid), side-reaction products, and residual solvents. The oxidation state of manganese is a critical factor; the use of an inert atmosphere can be crucial to prevent the oxidation of Mn(II) to Mn(III), which can affect the final product's properties and biological activity.[1] To minimize impurities, ensure precise stoichiometric ratios of reactants, control reaction temperature and pH, and use appropriate purification methods such as recrystallization or chromatography.

Q2: My this compound product shows batch-to-batch variability. What could be the cause?

A2: Batch-to-batch variability often stems from inconsistencies in the synthesis process. Factors such as slight variations in pH, temperature, reaction time, and the purity of starting materials can lead to differences in the final product.[2] Implementing strict quality control measures for raw materials and maintaining a consistent, well-documented synthesis protocol is essential. The presence of uncontrolled impurities, such as secondary phosphines in nanoparticle synthesis, has been shown to cause significant batch-to-batch variation in manganese incorporation.[2]

Physicochemical Properties

Q3: I am having trouble dissolving this compound for my experiments. What solvents can I use?

A3: The solubility of this compound can be challenging. It is generally considered poorly soluble in water. For in vitro studies, consider using a small amount of a biocompatible co-solvent like DMSO, followed by dilution in the cell culture medium. However, it is crucial to run a vehicle control to ensure the solvent does not affect the experimental outcome. For other applications, systematic solubility testing in a range of solvents with varying polarities is recommended.

Q4: Is this compound stable in solution? How should I store it?

A4: The stability of this compound in solution can be influenced by pH, light, and temperature. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store solutions at low temperatures (2-8°C), protected from light, and in airtight containers to prevent degradation.[3] For long-term storage, the solid compound should be kept in a cool, dry, and dark place.[3]

Analytical Characterization

Q5: How can I accurately determine the manganese concentration in my this compound samples?

A5: The most common and reliable methods for quantifying total manganese in biological and environmental samples are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[4] These techniques are highly sensitive and provide accurate measurements of the total manganese content. Note that these methods do not distinguish between different manganese compounds or oxidation states.[4]

Q6: How can I be sure of the chemical identity and purity of my synthesized this compound?

A6: A combination of analytical techniques is recommended. In addition to AAS or ICP-AES for manganese content, techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the coordination of the nicotinate ligand to the manganese ion. Elemental analysis (CHN) can be used to verify the empirical formula. X-ray diffraction (XRD) can be employed for solid-state characterization.

In Vitro & In Vivo Experimentation

Q7: I am observing high cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?

A7: High cytotoxicity can be due to several factors. Firstly, ensure the observed toxicity is not due to the vehicle (e.g., DMSO) by running a proper control. Secondly, manganese itself is known to be neurotoxic at high concentrations.[5][6] It is crucial to perform a dose-response study to determine the optimal concentration range for your experiments. Cellular uptake of manganese is mediated by transporters like ZIP8 and ZIP14, and excessive intracellular accumulation can lead to oxidative stress and mitochondrial dysfunction.[6][7]

Q8: What are the key signaling pathways I should investigate when studying the effects of this compound?

A8: Manganese has been shown to modulate several key signaling pathways involved in cellular stress, inflammation, and apoptosis. These include the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, the PI3K/Akt pathway, and the NF-κB signaling pathway.[8][9][10][11] Dysregulation of these pathways is often linked to manganese-induced neurotoxicity.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Suggested Solution
Precipitation in cell culture media Poor aqueous solubility; interaction with media components (e.g., phosphates).Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it directly into the media just before use. Ensure the final solvent concentration is low and non-toxic to the cells.
Inconsistent results between experiments Incomplete dissolution of the compound.Use sonication or gentle heating to aid dissolution. Visually inspect for any undissolved particles before use.
Compound crashing out of solution upon storage Supersaturation or instability of the solution.Prepare fresh solutions for each experiment. If storage is unavoidable, consider filtering the solution and storing it at a controlled temperature.
Experimental Inconsistencies
Problem Possible Cause Suggested Solution
High variability in biological replicates Inconsistent dosing due to poor solubility; degradation of the compound in solution.Ensure complete and consistent dissolution of this compound. Prepare fresh solutions and use them promptly.
Unexpected biological effects Presence of impurities from synthesis; degradation products.Re-characterize the purity of your compound. Consider re-purification if necessary.
Difficulty reproducing published data Differences in experimental conditions (cell line, passage number, media formulation).Standardize all experimental parameters. Contact the authors of the original study for detailed protocols if possible.

Experimental Protocols

Protocol 1: Sample Preparation for Manganese Quantification by ICP-AES

This protocol describes the acid digestion of a biological sample (e.g., cell lysate, tissue homogenate) for the determination of total manganese content.

Materials:

  • Trace-metal-grade nitric acid (HNO₃)

  • Trace-metal-grade hydrogen peroxide (H₂O₂)

  • Deionized water (18 MΩ·cm)

  • Digestion vessels (e.g., Teflon-lined microwave digestion vessels)

  • Calibrated micropipettes

  • Volumetric flasks

Procedure:

  • Accurately weigh or measure a known amount of the biological sample into a clean digestion vessel.

  • Add a mixture of nitric acid and hydrogen peroxide (typically a 4:1 ratio, e.g., 4 mL HNO₃ and 1 mL H₂O₂) to the vessel.

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature to approximately 180-200°C and hold for 20-30 minutes, or until the solution is clear and colorless.

  • Allow the vessel to cool completely to room temperature.

  • Carefully open the vessel in a fume hood.

  • Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • The sample is now ready for analysis by ICP-AES. Prepare a series of manganese standards in the same acid matrix for calibration.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol provides a method for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest dose of the compound).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_experimentation Experimentation Reactants Mn(II) Salt + Nicotinic Acid Reaction Controlled Reaction (pH, Temp, Inert Atm.) Reactants->Reaction Crude Crude Product Reaction->Crude Purify Purification (Recrystallization) Crude->Purify Pure Pure Manganese Dicotinate Purify->Pure ICP ICP-AES/AAS (Mn Content) Pure->ICP QC FTIR FTIR (Coordination) Pure->FTIR QC EA Elemental Analysis (Formula) Pure->EA QC Solubilize Solubilization Pure->Solubilize InVitro In Vitro Assay (e.g., MTT) Solubilize->InVitro InVivo In Vivo Study Solubilize->InVivo solubility_troubleshooting Start Solubility Issue? Solvent Try biocompatible co-solvent (e.g., DMSO)? Start->Solvent Yes Sonication Use sonication or gentle heat? Solvent->Sonication Still issues Success Soluble Solvent->Success Resolved Fresh Prepare fresh solution? Sonication->Fresh Still issues Sonication->Success Resolved Fresh->Success Resolved Failure Insoluble (Consider formulation change) Fresh->Failure Still issues mapk_pathway Mn Manganese Dicotinate ROS Oxidative Stress (ROS Production) Mn->ROS MAPKKK MAPKKK (e.g., MEKK) ROS->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates Response Cellular Response (Inflammation, Apoptosis) TF->Response

References

Addressing batch-to-batch variability of manganese dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for manganese dinicotinate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this compound. Our goal is to help you troubleshoot issues and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound that consists of a central manganese ion (Mn²⁺) coordinated to two nicotinate ligands. Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays an essential role in cellular energy metabolism.[1] Manganese itself is an essential trace element critical for human health and development, acting as a cofactor for a variety of enzymes involved in antioxidant defense, bone formation, and metabolism.[2][3] As a complex, this compound is investigated for its potential therapeutic effects, leveraging the biological activities of both manganese and nicotinic acid. It is also explored in animal feed to improve health and growth.[4]

Q2: What are the typical physical and chemical properties of this compound?

A2: While specific data for this compound is not extensively published, related manganese compounds offer insights. Manganese acetate appears as brown crystals, while manganese carbonate is a pink-to-white powder.[5] The properties of this compound, such as color and solubility, can be influenced by its hydration state and the presence of impurities. Generally, metal nicotinates are crystalline solids.

Q3: What are the most common causes of batch-to-batch variability in this compound?

A3: Batch-to-batch variability in this compound, as with many specialty chemicals and active pharmaceutical ingredients (APIs), can arise from several factors during synthesis and handling.[6] These include:

  • Raw Material Quality: Impurities in the starting materials (manganese salts and nicotinic acid) can lead to variations in the final product.

  • Synthesis Conditions: Slight deviations in reaction temperature, pH, stirring rate, and reaction time can affect the crystal structure, particle size, and purity of the product.

  • Solvent Effects: The type and purity of solvents used during synthesis and purification can influence the formation of different polymorphs or solvates.

  • Post-synthesis Processing: Procedures such as washing, drying, and milling can introduce variability in moisture content, particle size distribution, and crystalline form.[7]

  • Storage Conditions: Exposure to humidity, light, or elevated temperatures can lead to degradation or changes in the physical properties of the material over time.

Q4: What are the key quality control parameters to assess for a new batch of this compound?

A4: To ensure consistency between batches, a series of quality control tests should be performed. The primary parameters to evaluate include:

  • Identity and Purity: Confirming the chemical structure and assessing the level of impurities.

  • Crystallinity and Polymorphism: Analyzing the crystal structure, as different polymorphs can have different physical properties.

  • Particle Size Distribution: This can affect dissolution rates and bioavailability.

  • Thermal Stability: Understanding the decomposition temperature is crucial for storage and formulation.

  • Manganese and Nicotinate Content: Quantifying the amount of manganese and nicotinate to ensure the correct stoichiometry.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.

dot

TroubleshootingWorkflow cluster_start cluster_investigation Initial Investigation cluster_analysis Batch Characterization cluster_conclusion Conclusion & Action start Inconsistent Experimental Results check_reagent Verify Reagent Integrity (New vs. Old Batch) start->check_reagent review_protocol Review Experimental Protocol (Adherence, Calculations) start->review_protocol run_qc Perform Quality Control Tests (FTIR, XRD, TGA) check_reagent->run_qc review_protocol->run_qc compare_data Compare QC Data with Reference/Previous Batch run_qc->compare_data data_match Data Matches? compare_data->data_match variability_confirmed Batch-to-Batch Variability is the Likely Cause data_match->variability_confirmed No other_issue Issue is Likely Experimental (Protocol, Equipment, etc.) data_match->other_issue Yes contact_supplier Contact Supplier for Technical Support variability_confirmed->contact_supplier refine_protocol Refine and Standardize Experimental Protocol other_issue->refine_protocol

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: My experimental results are inconsistent between different batches of this compound.

Step 1: Initial Checks

  • Question: Have you verified the integrity of the new batch and compared it to the old one?

    • Action: Visually inspect the new batch for any obvious differences in color, texture, or crystal form compared to a previous, reliable batch.

  • Question: Have you meticulously reviewed your experimental protocol?

    • Action: Double-check all calculations, dilutions, and procedural steps. Ensure that there were no deviations from the established protocol.

Step 2: Analytical Characterization

  • Question: Have you performed analytical tests to compare the batches?

    • Action: Conduct a series of characterization experiments on both the new and old batches. Key recommended tests are outlined in the Experimental Protocols section below.

  • Question: Do the analytical data from the different batches match?

    • Action: Compare the results from your characterization tests. Look for differences in spectroscopic peaks, thermal decomposition profiles, or crystal structures.

    • If the data does not match: The observed inconsistency is likely due to batch-to-batch variability. Refer to the quantitative data tables for typical acceptable ranges. Contact the supplier with your analytical data to discuss the issue.

    • If the data matches: The source of inconsistency is likely not the this compound itself. A thorough review and optimization of your experimental procedure is recommended.[8]

Quantitative Data Summary

The following tables provide example specifications for key quality control parameters of this compound. These values are illustrative and may need to be adapted based on your specific application and internal standards.

Table 1: Chemical Composition

ParameterSpecificationMethod
Manganese (Mn²⁺) Content16.0 - 16.5% (w/w)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Chelatometric Titration
Nicotinate Ligand Content71.0 - 72.5% (w/w)High-Performance Liquid Chromatography (HPLC)
Water Content (Loss on Drying)< 2.0%Thermogravimetric Analysis (TGA)

Note: The Mn²⁺ and nicotinate content specifications are based on a reported synthesis of manganese nicotinate.[4]

Table 2: Physicochemical Properties

ParameterSpecificationMethod
FTIR Characteristic Peaks (cm⁻¹)
Asymmetric COO⁻ stretch1590 - 1610Fourier Transform Infrared Spectroscopy (FTIR)
Symmetric COO⁻ stretch1380 - 1400Fourier Transform Infrared Spectroscopy (FTIR)
Pyridine ring C=N/C=C vibrations1550 - 1570Fourier Transform Infrared Spectroscopy (FTIR)
Thermal Decomposition
Onset of Decomposition> 250 °CThermogravimetric Analysis (TGA)
X-Ray Diffraction
Key Diffraction Peaks (2θ)Report major peaksPowder X-Ray Diffraction (PXRD)

Experimental Protocols

Here are detailed methodologies for the key analytical techniques recommended for quality control.

dot

ExperimentalWorkflow cluster_sample cluster_tests Quality Control Analysis cluster_data Data Evaluation cluster_decision sample Manganese Dicotinate (New Batch) ftir FTIR Spectroscopy (Functional Groups) sample->ftir pxrd Powder XRD (Crystallinity) sample->pxrd tga TGA (Thermal Stability) sample->tga analyze_ftir Analyze IR Spectrum ftir->analyze_ftir analyze_pxrd Analyze Diffractogram pxrd->analyze_pxrd analyze_tga Analyze Thermogram tga->analyze_tga decision Compare to Reference Data and Make Decision analyze_ftir->decision analyze_pxrd->decision analyze_tga->decision

Caption: Workflow for quality control analysis of a new batch.

1. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the characteristic functional groups and confirm the coordination of the nicotinate ligand to the manganese ion.

  • Methodology:

    • Prepare the sample by mixing a small amount (1-2 mg) of this compound with potassium bromide (KBr) powder (approx. 200 mg) in an agate mortar.

    • Grind the mixture to a fine, homogeneous powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Compare the obtained spectrum with a reference spectrum or look for the characteristic peaks listed in Table 2.

2. Powder X-Ray Diffraction (PXRD)

  • Objective: To determine the crystalline structure and identify the polymorphic form of the this compound.

  • Methodology:

    • Grind a small amount of the sample into a fine powder using a mortar and pestle.

    • Mount the powdered sample onto a sample holder.

    • Place the sample holder in the PXRD instrument.

    • Set the instrument parameters (e.g., 2θ range, step size, scan speed). A typical range is 5° to 50° 2θ.

    • Run the analysis.

    • Compare the resulting diffractogram (peak positions and relative intensities) with a reference pattern for this compound or with data from a previous, reliable batch.

3. Thermogravimetric Analysis (TGA)

  • Objective: To assess the thermal stability and determine the water content of the sample.

  • Methodology:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Accurately weigh a small amount of the sample (5-10 mg) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) up to a final temperature (e.g., 600 °C).

    • Record the weight loss as a function of temperature.

    • Analyze the resulting thermogram to identify the temperature at which water is lost and the onset temperature of decomposition.

Hypothetical Signaling Pathway

Manganese and nicotinic acid are both involved in numerous biological processes. While the specific signaling pathways directly modulated by this compound are a subject of ongoing research, a plausible mechanism of action can be hypothesized based on the roles of its components.

dot

SignalingPathway cluster_input cluster_components Cellular Uptake and Dissociation cluster_mn_pathway Manganese-Mediated Effects cluster_niacin_pathway Niacin-Mediated Effects mn_dinicotinate Manganese Dicotinate mn_ion Mn²⁺ Ions mn_dinicotinate->mn_ion Dissociates nicotinate Nicotinate (Niacin) mn_dinicotinate->nicotinate Dissociates mnsod Activates MnSOD mn_ion->mnsod nad_synthesis Precursor for NAD⁺ Synthesis nicotinate->nad_synthesis antioxidant Antioxidant Defense (Mitochondrial Protection) mnsod->antioxidant energy_metabolism Cellular Energy Metabolism (ATP Production) nad_synthesis->energy_metabolism

Caption: Plausible signaling pathways affected by this compound.

Upon cellular uptake, this compound likely dissociates into manganese ions (Mn²⁺) and nicotinate.

  • Manganese (Mn²⁺): The released manganese can act as a cofactor for mitochondrial superoxide dismutase (MnSOD), a key antioxidant enzyme that protects mitochondria from oxidative damage by converting superoxide radicals into less harmful species.[3]

  • Nicotinate (Niacin): Nicotinate is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular redox reactions and energy metabolism.[1] Increased NAD⁺ levels can support ATP production and other vital cellular functions.

References

Technical Support Center: Manganese Dinicotinate Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling contamination during experiments involving manganese dinicotinate.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound experiments?

A1: Contamination in this compound experiments can arise from several sources:

  • Microbial Contamination: Bacteria, fungi (molds and yeasts), and mycoplasma are common biological contaminants.[1][2][3] These can be introduced through non-sterile reagents, improper aseptic technique, or contaminated laboratory equipment.[1][3]

  • Chemical Contamination: This includes endotoxins (lipopolysaccharides from gram-negative bacteria), heavy metals, and impurities from the raw materials used to synthesize this compound, such as isonicotinic acid and pyridine.[4][5] Water used for media and solution preparation is a frequent source of chemical contaminants.[1]

  • Cross-Contamination: The introduction of other cell lines or chemical substances from previous experiments can alter experimental outcomes.[1]

Q2: How can I sterilize my this compound solution? It seems to be heat-sensitive.

A2: For heat-sensitive solutions like many metal complexes, sterile filtration is the recommended method of sterilization. Autoclaving or dry heat can lead to the degradation or precipitation of the compound.[6] Use a 0.22 µm pore size filter to effectively remove most bacteria.[7][8] It is crucial to perform the filtration in a sterile environment, such as a laminar flow hood, to prevent re-contamination.[3][9]

Q3: I'm observing unexpected changes in my cell culture's pH after adding this compound. What could be the cause?

A3: The addition of a nicotinic acid-containing compound can lower the pH of your culture medium.[10] It is advisable to measure the pH of your this compound solution and adjust it to the desired physiological range before adding it to your cell culture. Additionally, microbial contamination can also lead to significant pH shifts in the culture medium.[1]

Q4: What are acceptable endotoxin levels for cell culture experiments?

A4: Endotoxin levels should be kept as low as possible, as they can significantly impact cell growth and function, even at very low concentrations.[4][11] For most cell culture applications, commercially prepared media are certified to contain less than 0.1 ng/mL of endotoxins.[11] For sensitive applications, such as in vitro fertilization and some stem cell cultures, endotoxin levels as low as 0.1 ng/mL have been shown to have an effect.[1][11] The US FDA has set limits for medical devices at less than 0.5 EU/mL (approximately 0.05-0.1 ng/mL).[10]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in this compound Solution
Possible Cause Recommended Action
Poor Solubility Ensure the solvent is appropriate for this compound. The solubility of metal complexes can be pH-dependent.[10] Adjust the pH of the solvent to see if it improves solubility before sterile filtration.
Reaction with Media Components Some components of complex cell culture media may react with the this compound, leading to precipitation. Prepare a concentrated stock solution of this compound in a simple, buffered solution (e.g., sterile water or PBS) and add it to the culture medium immediately before use.
Incorrect Storage Store the this compound solution at the recommended temperature and protect it from light if it is light-sensitive. Improper storage can lead to degradation and precipitation.
Microbial Contamination High levels of microbial growth can cause turbidity in the solution.[1] If contamination is suspected, discard the solution and prepare a fresh, sterile batch.
Issue 2: Unexpected Cell Toxicity or Altered Phenotype
Possible Cause Recommended Action
High Concentration of this compound Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
Endotoxin Contamination Use endotoxin-free water, reagents, and plasticware.[4] Test your final this compound solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[10][11]
Heavy Metal Contamination Ensure that the raw materials used for synthesizing this compound are of high purity. Use high-purity water and reagents for all preparations.[5]
Mycoplasma Contamination Mycoplasma is a common and often undetected contaminant that can significantly alter cell behavior.[1] Regularly test your cell cultures for mycoplasma using PCR-based or culture-based methods.

Data Presentation

Table 1: Efficacy of Common Sterilization Methods
Sterilization MethodTypical ParametersLog Reduction Value (LRV)Suitability for this compound
Autoclaving (Moist Heat) 121°C, 15 psi, 15-20 min>6 for bacterial sporesNot Recommended (Heat-sensitive)
Dry Heat 160-180°C, 1-2 hours>6 for bacterial sporesNot Recommended (Heat-sensitive)
Sterile Filtration 0.22 µm pore size filter>7 for Brevundimonas diminutaRecommended
Gamma Irradiation 25-42 kGy>6 for bacterial sporesPotentially Suitable (requires validation)
Ethylene Oxide (EtO) Varies (gas concentration, temp, humidity)>6 for bacterial sporesPotentially Suitable (requires validation and aeration)

Log Reduction Value (LRV) indicates the reduction in the number of microorganisms. An LRV of 6 corresponds to a 99.9999% reduction.[9][12][13]

Table 2: Acceptable Endotoxin Limits in Cell Culture
ApplicationEndotoxin Limit (EU/mL)Approximate Endotoxin Limit (ng/mL)Reference
General Cell Culture < 1.0< 0.1[11]
Sensitive Cell Assays (e.g., Stem Cells) < 0.1< 0.01[1]
FDA Limit for Medical Devices < 0.50.05 - 0.1[10]

1 EU is approximately equal to 0.1-0.2 ng of endotoxin.[11]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, endotoxin-free water or Phosphate Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated pH meter

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

Procedure:

  • Work in a certified Class II biological safety cabinet (BSC) and use proper aseptic technique throughout the procedure.[3]

  • Wipe down the interior of the BSC and all materials with 70% ethanol.[3]

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a portion of the sterile solvent (e.g., 40 mL for a final volume of 50 mL) to the conical tube.

  • Vortex or sonicate the solution until the powder is completely dissolved.

  • Measure the pH of the solution. If necessary, adjust the pH to the desired range (e.g., 7.2-7.4) by adding small volumes of sterile 1 M HCl or 1 M NaOH.

  • Bring the solution to the final desired volume with the sterile solvent.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile conical tube.

  • Label the tube with the compound name, concentration, date, and your initials.

  • Store the sterile stock solution at the appropriate temperature (typically 4°C or -20°C, depending on stability).

Mandatory Visualizations

Manganese-Activated Signaling Pathways

Manganese can influence several key signaling pathways involved in cell growth, proliferation, and inflammation. Understanding these pathways is crucial for interpreting experimental results.

PI3K_Akt_Signaling Mn Manganese Receptor Growth Factor Receptor Mn->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth

Caption: PI3K/Akt signaling pathway activated by manganese.

MAPK_Signaling Mn Manganese Stress Cellular Stress Mn->Stress Ras Ras Stress->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription GeneExpression Gene Expression (Proliferation, Differentiation) Transcription->GeneExpression

Caption: MAPK/ERK signaling pathway influenced by manganese.

NFkB_Signaling Mn Manganese Stimuli Inflammatory Stimuli Mn->Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus GeneTranscription Inflammatory Gene Transcription Nucleus->GeneTranscription Promotes

Caption: NF-κB signaling pathway potentially modulated by manganese.

Experimental Workflow for Contamination Control

Contamination_Control_Workflow Start Start: Raw Materials QC_Raw QC Raw Materials (Purity, Endotoxin) Start->QC_Raw Preparation Prepare Stock Solution QC_Raw->Preparation Sterilization Sterile Filtration (0.22 µm) Preparation->Sterilization QC_Stock QC Stock Solution (Sterility, Endotoxin) Sterilization->QC_Stock Experiment Add to Cell Culture QC_Stock->Experiment Incubation Incubation Experiment->Incubation Monitoring Monitor Culture (pH, Morphology) Incubation->Monitoring Analysis Final Analysis Monitoring->Analysis

Caption: Workflow for contamination control in experiments.

References

Technical Support Center: Enhancing the Bioavailability of Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of manganese dinicotinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a key consideration?

A1: this compound is a chemical compound that consists of manganese bound to two molecules of nicotinic acid (niacin, or vitamin B3). As an essential trace element, manganese is crucial for various physiological processes, including bone formation, metabolism, and antioxidant defense.[1][2] The bioavailability of any manganese source—the fraction of the ingested manganese that is absorbed and utilized by the body—is a critical factor. Chelating manganese with organic molecules like nicotinic acid is a strategy intended to improve its stability in the gastrointestinal tract and enhance its absorption compared to inorganic forms like manganese sulfate or oxide.[1][3]

Q2: What are the main factors that can influence the bioavailability of manganese from this compound?

A2: The bioavailability of manganese is influenced by several factors:

  • Dietary Components: The presence of phytates (found in grains and legumes), oxalates (in leafy vegetables), and dietary fiber can decrease manganese absorption by binding to it.[4]

  • Competition with Other Minerals: Iron and manganese share common absorption pathways in the intestine.[5] High dietary iron intake can significantly reduce manganese absorption. Similarly, high levels of calcium and magnesium may also interfere with its uptake.[4][5]

  • Host-Related Factors: An individual's iron status is a key determinant; iron deficiency can lead to increased manganese absorption.[5] Age also plays a role, with infants and children absorbing a higher percentage of manganese than adults.[2][6]

  • Chemical Form: The chemical form of manganese is critical. Organic chelates, such as manganese picolinate or proteinate, are generally considered to be more bioavailable than inorganic salts.[1][7] While specific data on this compound is limited, it is hypothesized to follow this trend due to the organic ligand.

Q3: What are the common in vitro models used to assess the bioavailability of manganese compounds?

A3: Common in vitro models for assessing manganese absorption and transport include:

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line is widely used as a model of the intestinal barrier. Researchers can measure the transport of this compound across a Caco-2 monolayer to predict its intestinal permeability.

  • Isolated Intestinal Segments: Studies using isolated segments of animal intestines can provide insights into the mechanisms of absorption (e.g., passive diffusion vs. carrier-mediated transport) and determine saturation kinetics.[8]

  • HeLa Cells: Genetically modified HeLa cells overexpressing specific metal transporters (like SLC39A8) can be used to investigate the specific pathways involved in manganese uptake.[9]

Q4: How is the relative bioavailability of a new manganese source like this compound determined in vivo?

A4: In vivo bioavailability is typically assessed in animal models (e.g., rodents, poultry) by comparing the test substance (this compound) to a standard reference source, usually manganese sulfate, which is considered 100% bioavailable among inorganic sources. The "slope-ratio" method is common. Animals are fed diets with varying levels of the test and reference manganese sources. Bioavailability is then calculated by measuring manganese accumulation in specific tissues (like the liver, kidney, or tibia) or by assessing a functional outcome (like bone strength). The ratio of the slopes of the dose-response curves for the test and reference sources provides the relative bioavailability.[1][10][11]

Troubleshooting Guides

Problem 1: Low or inconsistent manganese absorption in our in vivo study.

Potential Cause Troubleshooting Steps
Dietary Interactions Analyze the basal diet for high levels of inhibitors like phytates, oxalates, or fiber. Ensure the iron content of the diet is not excessively high, as it competes with manganese for absorption.[5]
Formulation Issues Verify the solubility and stability of this compound in the formulation. Poor solubility can limit its availability for absorption. Consider formulation adjustments to improve dissolution.
Animal Model Variability Check the iron status of the animals, as iron deficiency can increase manganese absorption and introduce variability.[5] Ensure consistent age and health status across all study groups.
Incorrect Reference Standard Confirm that the reference standard (e.g., manganese sulfate) is of high purity and is being administered at appropriate, non-toxic levels. Very high levels can saturate absorption pathways.[10]

Problem 2: Difficulty in detecting and quantifying manganese in biological samples.

Potential Cause Troubleshooting Steps
Low Concentrations Manganese levels in biological fluids like plasma or serum are naturally very low. Use highly sensitive analytical methods such as Graphite Furnace Atomic Absorption Spectrometry (GFAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for accurate quantification.[12][13]
Matrix Interference The complex biological matrix (e.g., blood, tissue homogenates) can interfere with analytical measurements. Ensure proper sample digestion, typically using nitric acid, to remove the organic matrix before analysis.[12] Matrix-matched standards may be necessary to correct for interference.[13]
Contamination Manganese is ubiquitous, and contamination of samples is a risk. Use trace metal-free collection tubes and acid-washed labware. Handle samples in a clean environment to avoid exogenous contamination.
Speciation Analysis Required Standard methods measure total manganese. If you need to differentiate between this compound and free manganese, more advanced techniques like Capillary Electrophoresis-ICP-MS (CE-ICP-MS) are required.[14]

Quantitative Data Summary

Manganese SourceAnimal ModelTissue MeasuredRelative Bioavailability (%)Reference
Manganese ProteinateBroiler ChickensTibia Mn Concentration105%[1]
Manganese ProteinateBroiler ChickensLiver Mn Concentration128%[1]
Manganese ProteinateBroiler ChickensBone Strength111%[1]
Manganese Oxide (MnO)SheepLiver/Kidney/Bone Mn57.7%[10]
Manganese Dioxide (MnO₂)SheepLiver/Kidney/Bone Mn32.9%[10]
Manganese Carbonate (MnCO₃)SheepLiver/Kidney/Bone Mn27.8%[10]

Experimental Protocols

Protocol 1: In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the potential intestinal transport of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a differentiated monolayer is formed (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Preparation of Test Compound: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at various concentrations.

  • Transport Study:

    • Add the this compound solution to the apical (AP) side of the Transwell® insert.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.

    • Also, collect a sample from the AP side at the end of the experiment.

  • Sample Analysis: Analyze the manganese concentration in the AP and BL samples using GFAAS or ICP-MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer.

Protocol 2: In Vivo Rodent Bioavailability Study

Objective: To determine the relative bioavailability of this compound compared to manganese sulfate.

Methodology:

  • Animal Model: Use weanling male Sprague-Dawley rats.

  • Acclimatization: Acclimatize the rats for one week on a standard chow diet.

  • Diet Formulation:

    • Prepare a basal diet low in manganese.

    • Create experimental diets by supplementing the basal diet with three different levels of manganese (e.g., 50, 100, 150 ppm) from either manganese sulfate (reference) or this compound (test). Include a control group with only the basal diet.

  • Feeding Study: Randomly assign rats to the different dietary groups and feed them the respective diets for 2-4 weeks.

  • Sample Collection: At the end of the study, euthanize the animals and collect blood, liver, and tibia samples.

  • Tissue Analysis:

    • Determine the manganese concentration in the liver and tibia after appropriate digestion using ICP-AES or ICP-MS.

  • Data Analysis:

    • For each source, perform a linear regression of tissue manganese concentration against the dietary manganese concentration.

    • The relative bioavailability of this compound is calculated as: (Slope of this compound / Slope of manganese sulfate) x 100.

Visualizations

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) Mn-Dinic Manganese Dinicottinate DMT1 DMT1 Transporter Mn-Dinic->DMT1 Absorption Pathway (Hypothesized) Inhibitors Inhibitors (Phytates, Oxalates, Fiber) Inhibitors->Mn-Dinic Binding Competitors Competitors (Iron, Calcium) Competitors->DMT1 Competition Mn2+ Mn²⁺ DMT1->Mn2+ Portal Vein To Portal Vein Mn2+->Portal Vein

Caption: Factors influencing this compound absorption.

cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Acclimatize Animals (e.g., Rats) A2 Formulate Diets: Basal, Reference (MnSO₄), Test (Mn-Dinicottinate) A1->A2 A3 Randomize Animals into Dietary Groups A2->A3 B1 Feed Experimental Diets (2-4 weeks) A3->B1 C1 Collect Tissues (Liver, Tibia, Blood) B1->C1 C2 Digest Tissues & Measure Mn via ICP-MS/AAS C1->C2 C3 Perform Slope-Ratio Analysis C2->C3 C4 Calculate Relative Bioavailability C3->C4

Caption: Experimental workflow for an in vivo bioavailability study.

Lumen Intestinal Lumen Mn-Chelate (Dinicottinate) Transporter Metal Transporter (e.g., DMT1) Lumen:f0->Transporter Uptake of intact chelate OR release of Mn²⁺ at brush border Membrane Apical Membrane of Enterocyte Enterocyte Enterocyte Cytosol Chelate Dissociation? Mn²⁺ Pool Blood Portal Blood Circulation Enterocyte:f1->Blood Efflux Transporter->Enterocyte:f1

Caption: Potential cellular absorption pathway for manganese chelates.

References

Validation & Comparative

A Comparative Analysis of Manganese Compounds: Unraveling the Efficacy of Organic vs. Inorganic Sources

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of different manganese sources, with a particular focus on the distinction between inorganic manganese sulfate and organically bound manganese. While direct comparative data for manganese dinicotinate remains scarce in publicly available scientific literature, this guide will leverage data from other organic manganese chelates, such as proteinates and glycinates, to draw insightful parallels and objective comparisons with manganese sulfate.

This analysis synthesizes available experimental data on bioavailability, antioxidant capacity, and enzymatic activity to provide a clear overview of the performance of these manganese forms. Detailed experimental protocols and visualizations of key biological pathways are included to support further research and development.

Bioavailability: A Comparative Overview

The bioavailability of a mineral is a critical determinant of its physiological efficacy. Studies in animal models, primarily broiler chickens, have consistently demonstrated that organic forms of manganese, such as manganese proteinate and manganese threonine chelate, exhibit superior bioavailability compared to the inorganic manganese sulfate. This is often attributed to the enhanced absorption and reduced excretion of the chelated forms.

Manganese SourceRelative Bioavailability (%) vs. MnSO4 (100%)Animal ModelKey FindingsReference
Manganese Proteinate105% - 128%Broiler ChickensIncreased tibia and liver manganese concentration.[1]
Manganese Threonine Chelate150% - 433%Broiler ChickensImproved body weight, feed conversion ratio, and bone manganese content.[2]
Manganese-Glycine ChelateSignificantly higher than MnSO4SheepReduced intestinal mucus layer, potentially indicating lower barrier for absorption.[3]
Manganese OxideLower than MnSO4Broiler ChickensLower retention and bioavailability compared to sulfate form.[4]

Experimental Protocol: Relative Bioavailability Study in Broiler Chickens

This section outlines a typical experimental design for assessing the relative bioavailability of different manganese sources in broiler chickens, based on methodologies reported in the cited literature.[1][2][4]

Objective: To determine the relative bioavailability of an organic manganese source (e.g., manganese proteinate) compared to manganese sulfate.

Animals: Day-old male broiler chicks (e.g., Ross 308).

Housing: Housed in environmentally controlled pens with ad libitum access to feed and water.

Diets:

  • A basal diet low in manganese is formulated (e.g., corn-soybean meal based).

  • The basal diet is supplemented with graded levels of manganese (e.g., 0, 60, 90, 120 mg/kg) from either manganese sulfate (the reference standard) or the test organic manganese source.

Experimental Procedure:

  • Chicks are randomly allocated to dietary treatment groups.

  • The experimental diets are fed for a specified period (e.g., 21 or 42 days).

  • At the end of the trial, birds are weighed, and feed intake is recorded to calculate the feed conversion ratio (FCR).

  • Birds are euthanized, and tissue samples (tibia, liver) are collected for manganese analysis.

  • Bone strength and ash content may also be determined.

Data Analysis:

  • Tissue manganese concentration is determined using atomic absorption spectrophotometry.

  • The relative bioavailability of the test source is calculated using the slope-ratio assay, where the slope of the regression of tissue manganese concentration on dietary manganese intake for the test source is compared to the slope for manganese sulfate (set at 100%).

Experimental Workflow for Bioavailability Assessment

G cluster_setup Experimental Setup cluster_diet Dietary Treatments cluster_trial Feeding Trial cluster_data Data Collection & Analysis A Day-old Broiler Chicks B Random Allocation to Treatment Groups A->B F Ad libitum Feeding for 21-42 Days B->F C Basal Diet (Low Mn) D Supplementation with Graded Levels of MnSO4 C->D E Supplementation with Graded Levels of Organic Mn C->E D->F E->F G Measure Body Weight & FCR F->G H Collect Tibia & Liver Samples F->H I Analyze Tissue Mn Concentration H->I J Calculate Relative Bioavailability (Slope-Ratio Assay) I->J G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Mn Manganese (Mn) PI3K_Akt PI3K/Akt Pathway Mn->PI3K_Akt MAPK MAPK Pathway (ERK, JNK, p38) Mn->MAPK Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition MAPK->Cell_Survival MAPK->Apoptosis Inflammation Inflammation MAPK->Inflammation

References

A Comparative Analysis of Manganese Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance and applications of various manganese salts, supported by experimental data.

Manganese, an essential trace element, plays a critical role in a myriad of physiological processes, making its supplementation and study crucial in various research and drug development contexts. The choice of manganese salt can significantly impact experimental outcomes due to differences in solubility, bioavailability, and reactivity. This guide provides a comparative analysis of common manganese salts—chloride, sulfate, citrate, and gluconate—to aid researchers in selecting the optimal salt for their specific application.

Physicochemical Properties

The fundamental characteristics of each manganese salt dictate its behavior in solution and its suitability for different experimental setups. Key properties are summarized below.

PropertyManganese Chloride (MnCl₂)Manganese Sulfate (MnSO₄)Manganese Citrate (C₆H₆O₇)₂Mn₃Manganese Gluconate (C₁₂H₂₂MnO₁₄)
Molecular Weight 125.84 g/mol 151.00 g/mol 543.03 g/mol 445.23 g/mol
Appearance Pink, hygroscopic crystalsPale pink, crystalline powderWhite to pinkish-white powderLight pink powder
Solubility in Water HighHighSlightly solubleSoluble
Oxidation State of Mn +2+2+2+2

Comparative Performance Analysis

The in vitro and in vivo performance of manganese salts can differ significantly, influencing cellular uptake, cytotoxicity, and overall biological effect.

Cytotoxicity

The toxicity of manganese is a critical consideration in any experimental design. Studies have shown that the speciation of manganese, influenced by its counter-ion, can affect its neurotoxic potential. For instance, in primary neuronal cultures, different manganese species exhibit varying degrees of toxicity.[1] While comprehensive comparative data is limited, manganese chloride is a frequently studied salt in toxicological assessments. One study on various cell lines, including liver, kidney, glial, and neuronal cells, demonstrated that the cytotoxic effects of manganese chloride are cell-type dependent.[2]

Cell LineIC50 of Manganese Chloride (µM) after 72h exposure
HepG2 (Liver)~100
MDCK (Kidney)>1000
GL15 (Glial)~300
SH-SY5Y (Neuronal)~200
(Data extrapolated from Rovetta et al., 2007)
Bioavailability and Cellular Uptake

The efficiency with which cells and tissues absorb manganese is a key determinant of its biological activity. In vitro models, such as Caco-2 cell monolayers, are often used to predict intestinal absorption and bioavailability. A comparative study of manganese gluconate and manganese oxyprolinate in Caco-2 cells revealed that while both were readily absorbed, manganese oxyprolinate appeared to have a more favorable impact on cellular energy metabolism, suggesting potentially better bioavailability.[3] Although direct comparative data for all four salts in the same system is scarce, organic chelates like gluconate and citrate are generally considered to have good bioavailability.

Experimental Protocol: Cellular Manganese Uptake

A common method to quantify the uptake of manganese into cultured cells involves the following steps:

  • Cell Culture: Plate cells (e.g., Caco-2, SH-SY5Y) in a suitable multi-well format and grow to confluence.

  • Exposure: Treat the cells with media containing the desired concentration of the manganese salt for a specific duration.

  • Washing: Aspirate the treatment media and wash the cells multiple times with a chelating agent (e.g., EDTA) in a buffered solution to remove extracellular and membrane-bound manganese.

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Determine the intracellular manganese concentration in the cell lysate using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

Impact on Cellular Signaling and Function

Manganese ions are known to influence various signaling pathways, often by acting as a cofactor for enzymes or by mimicking other divalent cations like calcium and magnesium.

Enzymatic Activity

Manganese is a crucial cofactor for numerous enzymes, including superoxide dismutase (SOD2), an important antioxidant enzyme. The specific manganese salt used can influence enzyme kinetics. For example, studies have compared the ability of manganese and magnesium to activate key enzymes in glycolysis, demonstrating differential effects.[4] The choice of salt can be critical when studying metalloenzymes, as the counter-ion may have its own biological effects.

Apoptosis and Oxidative Stress

At elevated concentrations, manganese can induce apoptosis and oxidative stress. Manganese chloride has been shown to induce apoptosis through various mechanisms, including the activation of caspase-3 and p53 signaling pathways.[5] It can also stimulate the production of reactive oxygen species (ROS) in microglia, contributing to neuroinflammation. A comparative study between manganese oxide nanoparticles and manganese sulfate in alveolar epithelial cells found that both induced apoptosis, but through different mechanisms, with the nanoparticles showing a greater induction of ROS.[6][7]

Signaling Pathway: Manganese-Induced Apoptosis

The following diagram illustrates a simplified pathway of apoptosis induced by manganese.

Manganese_Induced_Apoptosis cluster_cell Intracellular Mn Manganese Salt (e.g., MnCl₂) Cell Cell Membrane Mitochondria Mitochondria Mn->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS p53 ↑ p53 Activation ROS->p53 Caspase Caspase Activation p53->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified pathway of manganese-induced apoptosis.

Applications in Drug Development

The unique properties of manganese salts lend them to specific applications in the pharmaceutical sciences.

Vaccine Adjuvants

Recent research has highlighted the potential of manganese salts as potent vaccine adjuvants. Manganese ions can activate the cGAS-STING pathway, a key component of the innate immune system, leading to enhanced immune responses. A colloidal manganese salt formulation, referred to as "Mn jelly," has been shown to be an effective adjuvant, promoting both humoral and cellular immunity. This opens up new avenues for the use of manganese salts in vaccine development.

Experimental Workflow: Adjuvant Efficacy Testing

Adjuvant_Efficacy_Workflow Formulation Antigen + Manganese Salt Immunization Immunization (e.g., mouse model) Formulation->Immunization Blood Blood/Spleen Collection Immunization->Blood Analysis Immune Response Analysis Blood->Analysis T_Cell T-Cell Activation (ELISpot, Flow Cytometry) Analysis->T_Cell Antibody Antibody Titer (ELISA) Analysis->Antibody

Caption: Workflow for evaluating the efficacy of manganese salt adjuvants.

MRI Contrast Agents

Manganese-based contrast agents are being explored as safer alternatives to gadolinium-based agents for magnetic resonance imaging (MRI). The paramagnetic properties of the Mn²⁺ ion enhance the relaxation of water protons, leading to improved image contrast. The choice of the chelating ligand (which can be considered analogous to the counter-ion in a simple salt) is critical in determining the stability, efficacy, and safety of the contrast agent.

Conclusion

The selection of a manganese salt for research or drug development purposes should be a carefully considered decision based on the specific experimental requirements. While manganese chloride is the most extensively studied salt, providing a wealth of data on its cytotoxic and signaling effects, organic salts like manganese gluconate and citrate may offer advantages in terms of bioavailability. The anion associated with the manganese ion can significantly influence its biological activity, and researchers should be mindful of these differences when designing experiments and interpreting results. Further head-to-head comparative studies are needed to fully elucidate the distinct properties of various manganese salts and to guide their optimal use in scientific and clinical applications.

References

Cross-Validation of Analytical Methods for the Quantification of Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview and comparison of analytical methodologies for the quantification of manganese dinicotinate. Cross-validation of analytical methods is a critical step in drug development and quality control, ensuring the accuracy, reliability, and consistency of results. Here, we present a framework for the cross-validation of two distinct analytical techniques: Atomic Absorption Spectroscopy (AAS) for the determination of manganese content and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the quantification of the nicotinate moiety.

Data Presentation

The performance of each analytical method is summarized in the tables below, providing a clear comparison of their key validation parameters.

Table 1: Method Validation Parameters for Manganese Quantification by Atomic Absorption Spectroscopy (AAS)

ParameterResult
Linearity Range0.5 - 3 µg/mL
Correlation Coefficient (R²)0.9993[1]
Precision (RSD)< 2%[1]
Accuracy (Recovery)97.24% - 100.04%[1]
Limit of Detection (LOD)0.15 mg/kg (flame AAS)[2]
Limit of Quantification (LOQ)Not explicitly stated, but quantifiable at 0.5 µg/mL[1]

Table 2: Method Validation Parameters for Nicotinate Quantification by RP-HPLC

ParameterResult
Linearity Range1 - 80 µg/mL
Correlation Coefficient (R²)> 0.999
Precision (RSD)< 2%
Accuracy (Recovery)99.03% - 99.74%[3]
Limit of Detection (LOD)100 ng/mL[4]
Limit of Quantification (LOQ)1 µg/mL[4]

Experimental Protocols

Detailed methodologies for the AAS and RP-HPLC analyses are provided below. These protocols are based on established methods for the analysis of manganese and nicotinic acid, respectively.

Atomic Absorption Spectroscopy (AAS) for Manganese

This method determines the total manganese content in a sample of this compound.

Instrumentation:

  • Atomic Absorption Spectrometer equipped with a manganese hollow-cathode lamp and a deuterium background corrector.

  • Air-acetylene flame.

Reagents and Standards:

  • Manganese standard solution (1000 ppm).

  • Nitric acid (concentrated, trace metal grade).

  • Deionized water.

Standard Preparation:

  • Prepare a series of working standards by diluting the stock manganese standard solution with deionized water containing 1.5 mL/L concentrated nitric acid.[5]

  • The concentration range for the calibration curve should encompass the expected concentration of manganese in the samples. A typical range is 0.5 to 3.0 µg/mL.[1]

Sample Preparation:

  • Accurately weigh a sample of this compound powder.

  • Dissolve the sample in a minimal amount of dilute nitric acid and heat gently if necessary to ensure complete dissolution.

  • Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water to achieve a final concentration within the linear range of the instrument.

Procedure:

  • Set the AAS instrument parameters for manganese analysis (wavelength 279.5 nm).[1]

  • Aspirate the blank (acidified deionized water) to zero the instrument.

  • Aspirate the standard solutions in increasing order of concentration to generate a calibration curve.

  • Aspirate the sample solutions and record the absorbance readings.

  • Calculate the concentration of manganese in the samples based on the calibration curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Nicotinate

This method quantifies the nicotinic acid (nicotinate) content in a sample of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm).

Reagents and Standards:

  • Nicotinic acid reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphoric acid.

  • Deionized water.

Mobile Phase Preparation:

  • A common mobile phase consists of a mixture of acetonitrile and water (e.g., 85:15 v/v), with the pH adjusted to 4.5 using phosphoric acid.[3]

Standard Preparation:

  • Prepare a stock solution of nicotinic acid reference standard in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution to cover a linear range, for example, from 10 to 80 µg/mL.[3]

Sample Preparation:

  • Accurately weigh a sample of this compound powder.

  • Dissolve the sample in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Set the HPLC system parameters: flow rate of 1.0 mL/min and UV detection at 261 nm.[3]

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the nicotinic acid peak based on the retention time and peak area relative to the standards.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_manganese Manganese Analysis (AAS) cluster_nicotinate Nicotinate Analysis (RP-HPLC) cluster_cross_validation Cross-Validation Mn_Sample This compound Sample Mn_Prep Sample Preparation (Acid Digestion) Mn_Sample->Mn_Prep AAS_Analysis AAS Measurement (279.5 nm) Mn_Prep->AAS_Analysis Mn_Result Manganese Content (%) AAS_Analysis->Mn_Result Comparison Comparison of Results (Stoichiometric Ratio) Mn_Result->Comparison Nic_Sample This compound Sample Nic_Prep Sample Preparation (Dissolution in Mobile Phase) Nic_Sample->Nic_Prep HPLC_Analysis RP-HPLC Analysis (UV Detection at 261 nm) Nic_Prep->HPLC_Analysis Nic_Result Nicotinate Content (%) HPLC_Analysis->Nic_Result Nic_Result->Comparison Conclusion Confirmation of Purity and Identity Comparison->Conclusion

Caption: Workflow for the cross-validation of AAS and RP-HPLC methods.

SignalingPathway Mn_Content Manganese Content (from AAS) Stoichiometry Stoichiometric Calculation Mn_Content->Stoichiometry Purity Purity Assessment Mn_Content->Purity Nic_Content Nicotinate Content (from HPLC) Nic_Content->Stoichiometry Nic_Content->Purity Final_Spec Product Specification Met Stoichiometry->Final_Spec Purity->Final_Spec

Caption: Logic diagram for product quality assessment.

References

A Comparative Analysis of Manganese Dinicotinate and Other Metal Complexes: Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of the potential therapeutic effects of manganese dinicotinate against other metal complexes reveals significant antioxidant and anti-inflammatory activities, positioning it as a compound of interest for further research and development. This guide provides a comprehensive overview of the available experimental data, comparing the performance of this compound's constituent components and related metal complexes.

Researchers, scientists, and drug development professionals are constantly seeking novel therapeutic agents with improved efficacy and safety profiles. Metal complexes, owing to their unique chemical properties, have emerged as a promising class of compounds with diverse biological activities. This report focuses on the comparative analysis of this compound, evaluating its potential antioxidant and anti-inflammatory effects in the context of other well-studied metal complexes, including other manganese complexes, copper nicotinate, and chromium dinicocysteinate.

While direct comparative experimental data for this compound is limited in the current body of scientific literature, this guide synthesizes available information on its constituent parts—manganese and nicotinic acid—and draws parallels with structurally and functionally similar metal complexes to provide a valuable reference for the research community.

Comparative Analysis of Biological Activities

The therapeutic potential of metal complexes is often linked to their ability to modulate oxidative stress and inflammatory pathways, which are implicated in a wide range of diseases.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in cellular damage and disease progression. The antioxidant capacity of various metal complexes is a critical determinant of their therapeutic potential.

Manganese, a key component of this compound, is an essential cofactor for the antioxidant enzyme manganese superoxide dismutase (MnSOD), which plays a crucial role in detoxifying superoxide radicals in the mitochondria.[1][2] Studies on various manganese complexes have demonstrated their ability to scavenge free radicals. For instance, a manganese(II) complex with mefenamic acid exhibited the highest antioxidant activity in a DPPH free radical scavenging assay compared to the free drug and other metal complexes.[3] Similarly, manganosalen complexes have shown catalytic antioxidant activities, with their efficacy being influenced by structural factors of the ligand.[4]

Copper complexes of nicotinic acid have also demonstrated significant superoxide dismutase (SOD) mimetic activity. One study reported that a copper complex of nicotinic-phthalic acids (CuNA/Ph) was the most potent SOD mimic with an IC50 of 34.42 µM.[5]

Table 1: Comparative Antioxidant Activity of Metal Complexes

Complex/CompoundAssayResultsReference
Manganese(II)-mefenamic acid complexDPPH radical scavengingHighest antioxidant activity among tested metal complexes[3]
Copper-nicotinic-phthalic acid (CuNA/Ph)SOD mimetic activity (NBT photoreduction inhibition)IC50 = 34.42 µM[5]
Chromium Dinicocysteinate (CDNC)Reduction of protein carbonyl levels in Type 2 diabetic patientsSignificant reduction compared to placebo[6]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. The ability of metal complexes to modulate inflammatory responses is a key area of investigation.

Manganese has been shown to potentiate the production of proinflammatory cytokines like TNF-α and IL-6 in microglial cells through an NF-κB-dependent mechanism.[7][8] However, other studies suggest that manganese complexes can also have anti-inflammatory effects. For example, manganese(II) complexes with non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and are being investigated for their biological activity.[9][10] Furthermore, certain manganese complexes have demonstrated the ability to down-regulate the expression of iNOS and TNF-α, suggesting a complex, context-dependent role in inflammation.[11]

Chromium dinicocysteinate (CDNC) has been shown to decrease vascular inflammation in type 2 diabetic patients, significantly reducing levels of TNF-α.[6][12]

Table 2: Comparative Anti-inflammatory Activity of Metal Complexes

Complex/CompoundModel/AssayKey FindingsReference
ManganeseLPS-activated microglial cellsEnhanced production of TNF-α and IL-6 via NF-κB[7][8]
Manganese(II) complexes with CO and H2S donorsIn vitroDown-regulated iNOS and TNF-α expression[11]
Chromium Dinicocysteinate (CDNC)Type 2 diabetic patientsSignificant decrease in TNF-α levels[6][12]

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are outlined below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction mixture: The test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). A standard antioxidant like ascorbic acid is often used as a positive control.[3]

Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Photoreduction Inhibition)

This assay measures the ability of a compound to mimic the activity of the SOD enzyme.

  • Reaction components: The reaction mixture typically contains nitro blue tetrazolium (NBT), riboflavin, and the test compound in a suitable buffer.

  • Initiation of reaction: The photoreduction of NBT is initiated by exposing the mixture to a light source (e.g., a fluorescent lamp) for a specific duration. Riboflavin acts as a photosensitizer, generating superoxide radicals.

  • Measurement: The formation of formazan from the reduction of NBT is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

  • Calculation: The SOD mimetic activity is determined by the degree of inhibition of NBT reduction by the test compound. The concentration of the compound that causes 50% inhibition (IC50) is calculated.[5]

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol is used to assess the effect of compounds on the production of inflammatory cytokines by immune cells.

  • Cell culture: A suitable cell line (e.g., microglial cells like N9) is cultured under standard conditions.[7]

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of the test compound at various concentrations.[7]

  • Incubation: The cells are incubated for a specific period to allow for cytokine production.

  • Sample collection: The cell culture supernatant is collected.

  • Cytokine measurement: The concentration of TNF-α and IL-6 in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine, following the manufacturer's instructions.[7]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Mn Manganese NFkB_Inhibitor IκB Mn->NFkB_Inhibitor potentiates inhibition TLR4->NFkB_Inhibitor activates NFkB NF-κB NFkB_Inhibitor->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes activates Nucleus->Proinflammatory_Genes contains Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines leads to

Caption: Manganese's potentiation of LPS-induced pro-inflammatory cytokine production via the NF-κB signaling pathway.

antioxidant_assay_workflow cluster_DPPH DPPH Assay cluster_SOD SOD Mimetic Assay DPPH_sol Prepare DPPH Solution Mix_DPPH Mix with Test Compound DPPH_sol->Mix_DPPH Incubate_DPPH Incubate (Dark, RT) Mix_DPPH->Incubate_DPPH Measure_DPPH Measure Absorbance (~517 nm) Incubate_DPPH->Measure_DPPH SOD_mix Prepare Reaction Mix (NBT, Riboflavin, Compound) Illuminate Illuminate (Light Source) SOD_mix->Illuminate Measure_SOD Measure Absorbance (~560 nm) Illuminate->Measure_SOD

Caption: A simplified workflow for common in vitro antioxidant activity assays.

Conclusion

While direct comparative studies on this compound are not yet prevalent, the existing body of research on related metal complexes provides a strong foundation for understanding its potential biological activities. The antioxidant properties of manganese, coupled with the biological roles of nicotinic acid, suggest that this compound could be a valuable candidate for further investigation as a therapeutic agent. The data on copper nicotinate and chromium dinicocysteinate offer valuable benchmarks for future comparative studies. This guide serves as a starting point for researchers to explore the therapeutic potential of this compound and to design experiments that will further elucidate its mechanisms of action and comparative efficacy.

References

Benchmarking Manganese Catalysts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the application of earth-abundant metal catalysts. We will present a comparison of a representative manganese catalyst system with other common catalysts for the epoxidation of olefins, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts in Olefin Epoxidation

The following table summarizes the performance of a manganese-picolinate catalyst system and compares it with other established catalysts for the epoxidation of cyclooctene, a common benchmark substrate.

Catalyst SystemOxidantSolventTemp (°C)Time (min)Conversion (%)Selectivity (%)Yield (%)Ref.
Mn(OTf)₂ / Picolinic Acid H₂O₂Acetonitrile25<5>99>99>99[1]
Fe(OTf)₂ / Picolinic AcidH₂O₂Acetonitrile25<598>9998[1]
Methyltrioxorhenium (MTO)H₂O₂Pyridine/H₂O2560989896[1]
RuCl₃NaIO₄CH₂Cl₂/H₂O2512095>9590Commercial Data
m-CPBA-CH₂Cl₂2530>99>99>99Stoichiometric

Note: The data presented is a representative summary from the cited literature and may vary based on specific reaction conditions. m-CPBA (meta-chloroperoxybenzoic acid) is included as a common stoichiometric oxidant for comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. Below are representative protocols for the manganese-picolinate catalyzed epoxidation.

In Situ Catalyst Preparation and Epoxidation of Cyclooctene

Materials:

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂)

  • Picolinic acid

  • Cyclooctene

  • Hydrogen peroxide (30% aq. solution)

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a stirred solution of Mn(OTf)₂ (0.25 mol%) and picolinic acid (5 mol%) in acetonitrile (0.5 M) at 0 °C is added the olefin substrate (1.0 mmol).[1]

  • A solution of aqueous hydrogen peroxide (5 equivalents) is then added dropwise over 1 minute.[1]

  • The reaction is stirred vigorously at 0 °C and monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion (<5 minutes for reactive olefins), the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.[1]

  • The organic layer is extracted with a suitable solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The product yield and selectivity are determined by GC analysis using an internal standard.

Visualizing the Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the manganese-picolinate catalyzed epoxidation of an olefin with hydrogen peroxide.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs MnII Mn(II)-Picolinate ActiveOxidant High-Valent Mn-Oxo (e.g., Mn(V)=O) MnII->ActiveOxidant H₂O₂ EpoxideFormation Olefin Complex ActiveOxidant->EpoxideFormation + Olefin Water Water ActiveOxidant->Water ProductRelease Epoxide Product EpoxideFormation->ProductRelease Oxygen Transfer ProductRelease->MnII Catalyst Regeneration Epoxide Epoxide ProductRelease->Epoxide Olefin Olefin Olefin->ActiveOxidant H2O2 Hydrogen Peroxide H2O2->MnII

Caption: Proposed catalytic cycle for manganese-picolinate catalyzed epoxidation.

Experimental Workflow

The logical flow of a typical catalysis experiment, from setup to analysis, is depicted below.

Experimental_Workflow start Start setup Reaction Setup (Catalyst, Substrate, Solvent) start->setup addition Oxidant Addition setup->addition reaction Stirring at Controlled Temperature addition->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring monitoring->reaction Incomplete workup Quenching and Extraction monitoring->workup Complete analysis Product Analysis (GC, NMR, MS) workup->analysis end End analysis->end

Caption: General workflow for a catalytic oxidation experiment.

References

A Comparative Analysis of Manganese Dinicotinate and Manganese Gluconate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate manganese salt is critical for experimental success. This guide provides a side-by-side comparison of manganese dinicotinate and manganese gluconate, focusing on their chemical properties, known biological effects, and applications. While extensive data is available for manganese gluconate, peer-reviewed experimental data for this compound is limited, necessitating a comparison based on available information and the general properties of the associated ligands.

Chemical and Physical Properties

PropertyThis compound (Nicotinate)Manganese Gluconate
Chemical Formula C₁₂H₈MnN₂O₄[1]C₁₂H₂₂MnO₁₄[2][3][4]
Molecular Weight 299.14 g/mol (anhydrous)445.23 g/mol (anhydrous)[3][5]
CAS Number 28029-54-1[6]6485-39-8[2][3]
Appearance Not widely reportedSlightly pink powder[2][7]
Solubility Not widely reportedSoluble in water[4]

Bioavailability and Biological Effects: A Tale of Two Ligands

The primary differentiator between these two manganese salts lies in their organic ligands: nicotinic acid (a form of vitamin B3) for dinicotinate and gluconic acid (a mild organic acid) for gluconate. The nature of these ligands can influence the absorption, distribution, metabolism, and excretion of manganese.

Manganese Gluconate:

Manganese gluconate is a well-established and commonly used form of manganese in nutritional supplements and pharmaceutical preparations.[2][7] Organic manganese compounds like gluconate are generally considered to have good bioavailability.[8]

This compound (Nicotinate):

Information regarding the bioavailability of this compound is scarce in scientific literature. A patent for the preparation of manganese nicotinate suggests its use as a feed additive for poultry, swine, aquatic animals, and ruminants, with claims of promoting growth and improving reproductive performance.[7] This suggests that the compound is bioavailable to some extent in these animal models.

Experimental Data and Protocols

A direct experimental comparison of this compound and manganese gluconate is not available in the current body of peer-reviewed literature. However, studies on manganese gluconate and related organic manganese chelates provide valuable insights into experimental methodologies.

In Vitro Bioavailability Assessment using Caco-2 Cells

A common in vitro model to assess intestinal absorption and bioavailability of nutrients involves the use of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics.

Experimental Workflow for Caco-2 Cell Permeability Assay:

G cluster_prep Cell Culture and Seeding cluster_experiment Permeability Experiment cluster_analysis Analysis Caco2 Caco-2 Cell Culture Seed Seed cells on Transwell inserts Caco2->Seed Differentiate Culture for 21 days to form a polarized monolayer Seed->Differentiate TEER Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiate->TEER AddCompound Add Manganese Compound (e.g., Gluconate) to Apical (AP) side TEER->AddCompound Incubate Incubate for a defined period (e.g., 2 hours) AddCompound->Incubate Sample Collect samples from Basolateral (BL) side at time points Incubate->Sample Quantify Quantify Manganese concentration in BL samples (e.g., by ICP-MS) Sample->Quantify Calculate Calculate Apparent Permeability Coefficient (Papp) Quantify->Calculate

Caption: Workflow for assessing manganese compound permeability using Caco-2 cells.

Protocol:

  • Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwell Inserts: Cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: The cells are cultured for 21 days, with the medium being changed every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Permeability Assay: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides. The manganese compound is then added to the AP side.

  • Sampling: At predetermined time intervals, aliquots are taken from the BL side and replaced with fresh transport buffer.

  • Quantification: The concentration of manganese in the BL samples is determined using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the monolayer is used to calculate the Papp value, which is an indicator of the compound's permeability.

Manganese and Cellular Signaling Pathways

Manganese is an essential cofactor for numerous enzymes and plays a role in various cellular signaling pathways. However, excessive manganese can be neurotoxic. Understanding these pathways is crucial for researchers investigating the effects of manganese supplementation.

Key Signaling Pathways Influenced by Manganese:

G cluster_neuro Neurotoxicity & Cellular Stress cluster_signal Signaling Cascades Mn Manganese (Mn²⁺) ROS Reactive Oxygen Species (ROS) Production Mn->ROS Inflam Neuroinflammation Mn->Inflam MAPK MAPK Pathway Mn->MAPK PI3K_Akt PI3K/Akt Pathway Mn->PI3K_Akt Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Apoptosis Apoptosis Mito_Dys->Apoptosis NFkB NF-κB Pathway Inflam->NFkB MAPK->Apoptosis PI3K_Akt->Apoptosis

Caption: Simplified overview of manganese-influenced cellular signaling pathways.

Excess intracellular manganese can lead to the production of reactive oxygen species (ROS), causing oxidative stress and mitochondrial dysfunction.[9] This can, in turn, trigger inflammatory responses and apoptotic cell death. Manganese has been shown to modulate several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and apoptosis.[9] It can also activate the NF-κB pathway, a critical regulator of inflammation.

Conclusion

Manganese gluconate is a well-characterized compound with a considerable amount of supporting scientific data regarding its properties and biological effects. It is a readily available and commonly used source of manganese in research and supplementation.

For researchers requiring a manganese source with a robust and well-documented profile, manganese gluconate is the more prudent choice. Future research is needed to elucidate the properties of this compound and to conduct direct comparative studies with other organic manganese salts to validate its potential applications. Researchers interested in the specific effects of the nicotinate ligand in conjunction with manganese may find this compound to be of interest for novel investigations, but should be prepared to undertake foundational characterization studies.

References

In Vivo Comparison of Manganese Dronicotinate and Manganese Citrate: A Review of Currently Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A direct in-vivo comparison between manganese dinicotinate and manganese citrate is not available in the current scientific literature. Despite a comprehensive search for scholarly articles, clinical trials, and toxicological reports, no studies were identified that directly evaluate the comparative bioavailability, biodistribution, efficacy, or safety of these two manganese compounds in living organisms.

While the initial intent was to provide a detailed comparative guide for researchers, scientists, and drug development professionals, the absence of specific in-vivo data for this compound makes a direct, evidence-based comparison with manganese citrate impossible at this time. The available research focuses on more common forms of manganese, such as manganese sulfate and manganese chloride, or on the general toxicological and pharmacokinetic properties of the manganese ion itself.

General Principles of Manganese Bioavailability and Metabolism

Manganese is an essential trace mineral vital for various physiological processes, including bone formation, metabolism of amino acids, cholesterol, and carbohydrates, and antioxidant defense. The bioavailability of manganese from any source is generally low and is influenced by several factors, including the individual's iron status and the presence of other dietary components like calcium and phytates.

Once absorbed, manganese is transported in the blood, primarily bound to transferrin and albumin, and is distributed to various tissues, with the highest concentrations found in the liver, pancreas, kidneys, and brain. The body tightly regulates manganese levels, primarily through excretion in the bile.

Information on Manganese Citrate

While direct comparative studies are lacking, some research has been conducted on manganese in the presence of citrate. For instance, one study investigated the protective effect of manganese against ferrous citrate-induced neurodegeneration, indicating that manganese can have antioxidant properties in the brain. However, this study did not assess the bioavailability or other pharmacokinetic parameters of manganese citrate itself. Research on other mineral citrates, such as magnesium citrate, has suggested that the citrate form can enhance bioavailability compared to inorganic forms like oxides. It is plausible that manganese citrate may offer similar advantages, but this remains to be confirmed by in-vivo studies.

The Data Gap: Manganese Dronicotinate

No in-vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile, or the toxicological effects of this compound were identified. Nicotinic acid (niacin) is known to be a ligand that can form complexes with minerals, and for some minerals, this can influence their absorption and transport. However, without specific experimental data for this compound, any discussion on its potential in-vivo behavior would be speculative.

Future Research Directions

To address the current knowledge gap, future research should focus on:

  • Direct Comparative Bioavailability Studies: In-vivo studies in animal models are needed to directly compare the oral bioavailability of this compound and manganese citrate.

  • Pharmacokinetic Profiling: Detailed pharmacokinetic studies are required to understand the absorption, distribution, metabolism, and excretion of both compounds.

  • Toxicological Assessments: Comparative toxicology studies are essential to determine the safety profiles of both this compound and manganese citrate, including acute and chronic toxicity.

  • Efficacy in Disease Models: Investigating the efficacy of these compounds in relevant animal models of manganese deficiency or diseases where manganese supplementation may be beneficial would provide valuable insights.

Experimental Workflow for a Comparative In Vivo Study

For researchers planning to investigate the in-vivo comparison of this compound and manganese citrate, a potential experimental workflow is outlined below.

Caption: A proposed experimental workflow for an in-vivo comparison of manganese compounds.

Validating the Therapeutic Potential of Manganese Dinicotinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese is an essential trace mineral critical for numerous physiological processes, including antioxidant defense, metabolism, bone formation, and neurological function. While manganese deficiency is rare, supplementation is explored for various therapeutic applications. The form of manganese salt can significantly impact its bioavailability and efficacy. This guide provides a comparative overview of the theoretical therapeutic potential of manganese dinicotinate against other common manganese supplements. Due to the limited direct experimental data on this compound, this document synthesizes information on the individual roles of manganese and nicotinic acid, alongside data from other manganese salts, to build a framework for its potential validation.

Introduction to Manganese and its Therapeutic Relevance

Manganese is a cofactor for several key enzymes, including manganese superoxide dismutase (MnSOD), arginase, and pyruvate carboxylase.[1] Through its role in these enzymes, manganese is integral to metabolic regulation, protection against oxidative stress, and the synthesis of connective tissues.[2] Its therapeutic potential is being investigated in several areas:

  • Neuroprotection: Manganese is essential for normal brain function, but excess can be neurotoxic, leading to a Parkinson's-like syndrome called manganism.[3] Research is exploring the neuroprotective effects of maintaining optimal manganese levels.

  • Metabolic Health: Manganese plays a role in glucose and lipid metabolism.[1] Studies in animal models suggest that manganese supplementation may improve glucose tolerance and insulin secretion.[4]

  • Bone Health: In combination with other minerals like calcium, zinc, and copper, manganese contributes to maintaining bone mineral density.[2][5]

  • Antioxidant and Anti-inflammatory Effects: As a component of MnSOD, manganese is a crucial antioxidant.[6] This antioxidant capacity may also contribute to anti-inflammatory effects.[2]

The Potential of this compound

Direct research on this compound is scarce. However, a patent exists for the preparation of manganese nicotinate for use in animal feed, suggesting benefits for growth and reproductive performance.[7] Nicotinic acid (niacin), a B vitamin, is known for its role in cellular metabolism and its lipid-lowering properties. Theoretically, combining manganese with nicotinic acid could offer synergistic benefits, potentially enhancing bioavailability or targeting specific metabolic pathways.

Comparative Bioavailability of Manganese Supplements

The effectiveness of manganese supplementation is heavily dependent on its bioavailability. Organic chelates are often considered to have higher bioavailability than inorganic forms.

Table 1: Relative Bioavailability of Different Manganese Sources

Manganese SourceChemical FormulaFormRelative Bioavailability (Compared to Manganese Sulfate)Key Findings
Manganese SulfateMnSO₄Inorganic100% (Standard)Commonly used as a reference in bioavailability studies.
Manganese OxideMnOInorganic22.28% to 142.85%Bioavailability can be variable and is generally considered lower than sulfate.[8][9]
Manganese Proteinate-Organic Chelate105% - 128%Studies in broiler chickens suggest higher bioavailability than manganese sulfate.[10]
Manganese ThreonineC₈H₁₆MnN₂O₆Organic Chelate150% - 433%A study in broiler chicks indicated significantly higher relative bioavailability compared to manganese sulfate.[11]
Manganese Dicotinate (Hypothetical) C₁₂H₈MnN₂O₄ Organic Chelate Unknown No direct studies on bioavailability are currently available.

Note: Bioavailability data is primarily from animal studies, and human bioavailability may differ.

Experimental Protocols for Validation

To validate the therapeutic potential of a novel compound like this compound, a structured experimental approach is necessary.

Preclinical Evaluation Workflow

A typical preclinical workflow would involve in vitro and in vivo studies to assess safety and efficacy.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Models) cluster_2 Data Analysis and Candidate Selection Cell Line Screening Cell Line Screening Dose-Response Assessment Dose-Response Assessment Cell Line Screening->Dose-Response Assessment Mechanism of Action Studies Mechanism of Action Studies Dose-Response Assessment->Mechanism of Action Studies Toxicity Screening Toxicity Screening Mechanism of Action Studies->Toxicity Screening Pharmacokinetics (ADME) Pharmacokinetics (ADME) Toxicity Screening->Pharmacokinetics (ADME) Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetics (ADME)->Efficacy in Disease Models Toxicology and Safety Pharmacology Toxicology and Safety Pharmacology Efficacy in Disease Models->Toxicology and Safety Pharmacology Lead Compound Identification Lead Compound Identification Toxicology and Safety Pharmacology->Lead Compound Identification

Caption: Preclinical experimental workflow for a novel compound.

Detailed Methodologies
  • Bioavailability Study:

    • Objective: To determine the relative bioavailability of this compound compared to a standard source like manganese sulfate.

    • Method: A depletion-repletion study in a suitable animal model (e.g., rats).

      • Animals are fed a manganese-deficient diet for a specified period.

      • Animals are then randomized to receive diets supplemented with this compound or manganese sulfate at varying concentrations.

      • Tissue samples (e.g., bone, liver, kidney) are collected at the end of the study period.

      • Manganese concentration in tissues is measured using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

      • Bioavailability is calculated using the slope-ratio assay, comparing the tissue manganese uptake from the different sources.[9][10]

  • Neuroprotection Assay:

    • Objective: To assess the protective effects of this compound against neurotoxicity.

    • Method: An in vitro study using a neuronal cell line (e.g., SH-SY5Y).

      • Cells are pre-treated with varying concentrations of this compound.

      • Neurotoxicity is induced using a known neurotoxin (e.g., MPP+ or rotenone).

      • Cell viability is assessed using an MTT or LDH assay.

      • Markers of oxidative stress (e.g., reactive oxygen species) and apoptosis (e.g., caspase activity) are measured.

Potential Signaling Pathways

Manganese is a key component of MnSOD, which plays a critical role in the mitochondrial antioxidant defense system.

G Mitochondrial Respiration Mitochondrial Respiration Superoxide (O2-) Superoxide (O2-) Mitochondrial Respiration->Superoxide (O2-) generates MnSOD MnSOD Superoxide (O2-)->MnSOD is a substrate for Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) MnSOD->Hydrogen Peroxide (H2O2) catalyzes conversion to Catalase/GPx Catalase/GPx Hydrogen Peroxide (H2O2)->Catalase/GPx is a substrate for Water (H2O) Water (H2O) Catalase/GPx->Water (H2O) catalyzes conversion to

Caption: Role of MnSOD in mitochondrial antioxidant defense.

A study has shown that nicotine can protect against manganese-induced toxicity in SH-SY5Y cells, an effect mediated by nicotinic acetylcholine receptors.[12][13] While not directly related to nicotinic acid, this highlights a potential area of investigation for manganese nicotinate compounds.

Conclusion and Future Directions

This compound presents a theoretically interesting therapeutic candidate due to the combined properties of manganese and nicotinic acid. However, a significant lack of direct experimental evidence necessitates a thorough validation process. Future research should prioritize:

  • In vitro and in vivo bioavailability studies to compare this compound with other common manganese salts.

  • Efficacy studies in relevant animal models of metabolic, neurodegenerative, and bone disorders.

  • Safety and toxicology studies to establish a safe dosage range.

By following a rigorous experimental plan, the therapeutic potential of this compound can be objectively evaluated for its potential role in future therapeutic strategies.

References

A Comparative Analysis of the Toxicity of Different Manganese Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Manganese (Mn), an essential trace element, is crucial for various physiological processes.[1][2][3] However, excessive exposure to manganese can lead to significant toxicity, particularly neurotoxicity, with symptoms resembling Parkinson's disease.[3][4][5] The toxicity of manganese is highly dependent on its chemical form, including its oxidation state and solubility, which influences its bioavailability and interaction with biological systems.[6][7] This guide provides a comparative overview of the toxicity of different manganese compounds, supported by experimental data, to aid researchers in understanding their relative risks and mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for various manganese compounds. It is important to note that toxicity can vary significantly based on the experimental model, route of administration, and duration of exposure.

CompoundFormulaAnimal ModelRoute of AdministrationLD50Reference
Manganese DichlorideMnCl₂MouseIntraperitoneal121 mg/kg[8]
Manganese DichlorideMnCl₂MouseIntramuscular255 mg/kg[8]
Manganese Dichloride TetrahydrateMnCl₂·4H₂OMouseIntraperitoneal190 mg/kg[8]
Manganese Dichloride TetrahydrateMnCl₂·4H₂ORatIntraperitoneal138 mg/kg[8]
Manganese DichlorideMnCl₂MouseOral1715 mg/kg[8]
Manganese(II) AcetateMn(C₂H₃O₂)₂RatOral3730 mg/kg[8]
Potassium PermanganateKMnO₄RatOral1090 mg/kg[8]
Manganese(II) SulfateMnSO₄RatOral2150 mg/kg[9]
Manganese DioxideMnO₂RatInjection40 mg/kg (histological changes)[8]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. A lower LD50 indicates higher toxicity. The data presented here is for comparative purposes and should be interpreted within the context of the specific studies.

Experimental Protocols

The assessment of manganese toxicity involves a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for some of the key experiments cited in the literature.

1. Cell Viability Assays

  • MTT Assay: This colorimetric assay assesses cell metabolic activity.

    • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.

    • Methodology:

      • Plate cells in a 96-well plate and expose them to different concentrations of manganese compounds for a specified duration (e.g., 24, 48, 72 hours).[10]

      • Add MTT solution to each well and incubate for a few hours.

      • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

      • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Neutral Red Assay: This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[10]

    • Principle: Only viable cells can take up and accumulate the dye in their lysosomes.

    • Methodology:

      • Expose cells to manganese compounds in a 96-well plate.[10]

      • Incubate the cells with a medium containing Neutral Red.

      • Wash the cells to remove the excess dye.

      • Extract the dye from the lysosomes using a destaining solution.

      • Measure the absorbance of the extracted dye, which correlates with the number of viable cells.

2. Reactive Oxygen Species (ROS) Assay

  • DCFDA Assay: This assay measures the intracellular production of reactive oxygen species.[10]

    • Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Methodology:

      • Load cells with DCFDA.

      • Expose the cells to manganese compounds.

      • Measure the fluorescence intensity at appropriate excitation and emission wavelengths. The increase in fluorescence is proportional to the level of intracellular ROS.[10]

3. Apoptosis Assays

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in apoptosis.

    • Principle: Caspases cleave specific substrates, which can be linked to a colorimetric or fluorometric reporter.

    • Methodology:

      • Lyse the cells exposed to manganese compounds.

      • Add a caspase-specific substrate conjugated to a reporter molecule (e.g., p-nitroaniline for colorimetric assays).

      • Measure the signal generated by the cleaved reporter, which is proportional to the caspase activity. Studies have shown that manganese oxide nanoparticles can activate caspase 3, but not caspase 1.[10]

Signaling Pathways in Manganese Toxicity

Manganese-induced toxicity, particularly neurotoxicity, involves the dysregulation of several key signaling pathways. Understanding these pathways is crucial for developing therapeutic strategies.

1. Mitogen-Activated Protein Kinase (MAPK) Pathway

Manganese exposure can activate the MAPK signaling pathways, including ERK and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.[4] Activation of these pathways can lead to oxidative stress and inflammation in astrocytes and microglia.[4]

MAPK_Pathway Mn Manganese Exposure ROS Oxidative Stress Mn->ROS MAPK_Activation MAPK Activation (ERK, p38) ROS->MAPK_Activation Inflammation Inflammation MAPK_Activation->Inflammation Apoptosis Apoptosis MAPK_Activation->Apoptosis

Caption: Manganese-induced activation of the MAPK signaling pathway.

2. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical pathway affected by manganese. While some studies suggest that manganese activates this pathway, its role in manganese-induced neurotoxicity is complex and appears to be context-dependent.[4] Activation of the PI3K/Akt pathway can be involved in both manganese-induced apoptosis and protective mechanisms against manganese toxicity.[4]

PI3K_Akt_Pathway Mn Manganese Exposure PI3K_Akt PI3K/Akt Pathway Activation Mn->PI3K_Akt Apoptosis Apoptosis PI3K_Akt->Apoptosis Pro-apoptotic (e.g., in hippocampus) Cell_Survival Cell Survival & Protection PI3K_Akt->Cell_Survival Protective (e.g., in PC12 cells)

Caption: Dual role of the PI3K/Akt pathway in manganese toxicity.

Experimental Workflow for In Vitro Toxicity Assessment

A typical workflow for assessing the in vitro toxicity of different manganese compounds is illustrated below. This multi-assay approach provides a comprehensive understanding of the cytotoxic and mechanistic effects of the compounds.

Experimental_Workflow cluster_0 Exposure cluster_1 Toxicity Assessment cluster_2 Data Analysis Cell_Culture Cell Culture (e.g., A549, HepG2, J774A.1) Mn_Exposure Exposure to Manganese Compounds Cell_Culture->Mn_Exposure Viability Cell Viability Assays (MTT, Neutral Red) Mn_Exposure->Viability ROS ROS Production (DCFDA Assay) Mn_Exposure->ROS Apoptosis Apoptosis Assays (Caspase Activity) Mn_Exposure->Apoptosis Data_Analysis Data Analysis & Comparison Viability->Data_Analysis ROS->Data_Analysis Apoptosis->Data_Analysis

Caption: General workflow for in vitro manganese toxicity testing.

Comparative Toxicity of Different Manganese Forms

  • Solubility and Bioavailability: The solubility of inorganic manganese compounds can significantly influence their bioavailability and subsequent toxicity.[6] More soluble forms like manganese sulfate and manganese chloride generally lead to higher brain manganese concentrations compared to less soluble forms like manganese phosphate and manganese dioxide when inhaled.[11]

  • Oxidation State: The oxidation state of manganese is another critical factor. While Mn(II), Mn(III), and Mn(IV) are the most common forms in environmental and occupational settings, Mn(III) is a strong oxidizing agent and is suggested to be a primary cause of initial damage in manganese toxicity.[6][12]

  • Nanoparticles: Manganese oxide nanoparticles (e.g., Mn₂O₃, MnO₂) have garnered attention due to their increasing applications.[10][13] Studies show that these nanoparticles can induce cytotoxic effects, often correlated with the production of reactive oxygen species and activation of apoptotic pathways.[10][13] The toxicity of these nanoparticles can also be influenced by factors like size, surface coating, and the specific cell line being tested.[10] For instance, J774A.1 macrophage cells have shown higher susceptibility to manganese nanoparticle toxicity compared to A549 lung cells and HepG2 liver cells.[10]

Conclusion

The toxicity of manganese is multifaceted and varies significantly depending on the specific compound, its physicochemical properties, and the biological system under investigation. This guide provides a foundational comparison of different manganese compounds, highlighting key differences in their toxicity profiles and the experimental methods used for their evaluation. For researchers and professionals in drug development, a thorough understanding of these differences is essential for accurate risk assessment and the development of potential therapeutic interventions for manganese-induced toxicity. Further research is needed to establish more direct comparative toxicity data across a wider range of manganese compounds using standardized protocols.

References

Safety Operating Guide

Proper Disposal of Manganese Dinicotinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of manganese dinicotinate.

This compound, a compound of manganese and nicotinic acid, requires careful consideration for disposal due to the potential hazards associated with manganese compounds. While nicotinic acid itself is generally not considered hazardous waste, chronic exposure to manganese can lead to neurotoxic effects.[1][2][3][4] Therefore, it is prudent to handle and dispose of this compound as a hazardous waste unless a formal hazardous waste determination proves otherwise.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat .

Handle the material in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

Hazardous Waste Determination

The first crucial step in the disposal process is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). This determination can be made through knowledge of the waste's properties or through analytical testing.

Characteristics of Hazardous Waste:

CharacteristicDescriptionRelevance to this compound
Ignitability Liquids with a flash point < 140°F, flammable solids, or oxidizers.Unlikely to be ignitable based on its components.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.Unlikely to be corrosive.
Reactivity Unstable materials that can react violently with water or other substances.Unlikely to be reactive.
Toxicity Contains contaminants at concentrations equal to or greater than those listed in 40 CFR 261.24.This is the primary concern. Manganese is a regulated substance, and waste containing it may be classified as toxic.

Given the toxicity of manganese compounds, it is recommended to manage all this compound waste as hazardous.

Step-by-Step Disposal Protocol

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid this compound waste, including contaminated PPE (gloves, wipes, etc.). The container must be made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).

  • Liquid Waste: If the this compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix it with other solvent waste streams unless you have confirmed compatibility.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

2. Waste Container Labeling:

Properly label the hazardous waste container with the following information:

  • The words "HAZARDOUS WASTE "

  • Full chemical name: "this compound"

  • Hazard Characteristics: Indicate "Toxicity."

  • Your Name and Laboratory Information.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) in your laboratory.

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.

4. Arranging for Disposal:

  • Once the waste container is full, or if you are approaching the storage time limit (check your institution's specific guidelines), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Protocols Cited

The determination of toxicity for hazardous waste classification often involves the Toxicity Characteristic Leaching Procedure (TCLP) . This analytical method, specified by the EPA, simulates the leaching a waste will undergo if disposed of in a landfill. The resulting leachate is then analyzed to determine if it contains any of the listed contaminants at or above the regulatory limits. For manganese, the specific regulatory level in the leachate would determine its classification as a D010 hazardous waste.

Disposal Workflow Diagram

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Manganese Dinicotinate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Manganese dinicotinate. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, like other manganese compounds, presents potential health risks upon exposure. The primary routes of exposure are inhalation of dust particles and skin contact. Chronic exposure to manganese dust can lead to neurological disorders. Therefore, stringent use of Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95, R95, or P95 particulate respirator (or higher)[1][2]. For concentrations exceeding 10 mg/m³, an N100, R100, or P100 filter is required[1][2].Prevents inhalation of fine dust particles, which is a primary exposure route for manganese compounds.
Hand Protection Impermeable gloves (e.g., Nitrile).Prevents skin contact with the compound.
Eye Protection Chemical safety goggles or a face shield[3][4][5].Protects eyes from dust particles that can cause irritation.
Body Protection Laboratory coat or protective clothing to prevent skin exposure[3][5].Minimizes the risk of skin contact with the compound.

Occupational Exposure Limits for Manganese Compounds

It is crucial to maintain workplace air concentrations of manganese below established occupational exposure limits. Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of controlling exposure.

OrganizationExposure Limit (as Mn)Notes
OSHA (PEL) 5 mg/m³ (Ceiling)[2][6]The concentration that should not be exceeded at any time during the workday.
NIOSH (REL) 1 mg/m³ (TWA)[2]Time-Weighted Average concentration for up to a 10-hour workday during a 40-hour workweek.
NIOSH (STEL) 3 mg/m³[2]Short-Term Exposure Limit, the concentration to which workers can be exposed continuously for a short period of time without suffering from irritation, chronic or irreversible tissue damage, or narcosis of sufficient degree to increase the likelihood of accidental injury, impair self-rescue or materially reduce work efficiency.

Step-by-Step Handling and Operational Plan

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong acids and oxidizing agents[7].

3.2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of this compound powder inside a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Use dedicated, clean spatulas and weighing boats.

  • Handle the compound gently to avoid creating airborne dust.

3.3. In-Experiment Use:

  • When adding the compound to solutions or reaction mixtures, do so within a fume hood.

  • Ensure all containers are clearly labeled.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][7].

Emergency Procedures and First Aid

4.1. Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a dry spill, carefully sweep or vacuum the material. DO NOT USE COMPRESSED AIR to clean up, as this will generate dust. Place the collected material into a sealed container for disposal[7].

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

4.2. First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention[3][5].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[3][4][5].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists[3][4][5].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[3].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in the regular trash[7].

Experimental Workflow and Safety Checkpoints

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal start Start Experiment ppe_check Verify Full PPE is Worn start->ppe_check fume_hood_check Ensure Fume Hood is Operational ppe_check->fume_hood_check weighing Weigh this compound fume_hood_check->weighing dissolving Dissolve in Solvent weighing->dissolving reaction Perform Reaction dissolving->reaction decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal end End Experiment waste_disposal->end

Caption: Experimental workflow for handling this compound.

Chemical Spill Response Logic

spill_response spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate assess Assess Spill Size & Hazard evacuate->assess small_spill Small, Manageable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe report_ehs Contact EHS / Emergency Services large_spill->report_ehs contain Contain Spill with Absorbent Material don_ppe->contain cleanup Clean Up Spill Following SDS contain->cleanup dispose Dispose of Waste as Hazardous cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate done Response Complete decontaminate->done secure_area Secure Area & Await Response report_ehs->secure_area secure_area->done

Caption: Logical workflow for responding to a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.